molecular formula C13H11NOS B057698 3-Methoxy-10H-phenothiazine CAS No. 1771-19-3

3-Methoxy-10H-phenothiazine

Cat. No.: B057698
CAS No.: 1771-19-3
M. Wt: 229.3 g/mol
InChI Key: NKRGJNZQQYCJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-10H-phenothiazine is a versatile and high-value chemical scaffold of significant interest in advanced organic synthesis and materials science. As a functionalized phenothiazine derivative, its core structure serves as a privileged building block for developing novel compounds. In pharmaceutical research, it is a critical precursor for the synthesis of tricyclic psychotropic agents, dyes, and electron-transfer mediators, owing to its electron-rich heterocyclic system. The methoxy substituent at the 3-position modulates the compound's electronic properties, solubility, and subsequent reactivity, enabling precise structural modifications. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery and to create phenothiazine-based polymers and small molecules for applications in organic electronics, such as in OLEDs and as redox-active components in energy storage systems. Its mechanism of action in derived compounds often involves interaction with biological targets like dopamine receptors or participation in charge-transfer processes, making it indispensable for studies in medicinal chemistry, photochemistry, and the development of advanced functional materials. This reagent is provided to support innovative scientific inquiry and discovery.

Properties

IUPAC Name

3-methoxy-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14-11/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRGJNZQQYCJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170250
Record name 3-Methoxy-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1771-19-3
Record name 3-Methoxy-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1771-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxy-10H-phenothiazine synthesis from 2-amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-10H-phenothiazine from 2-amino-5-methoxybenzenethiol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 2-amino-5-methoxybenzenethiol. The core transformation is achieved through a strategic condensation with an activated o-halonitrobenzene, followed by a base-induced intramolecular cyclization via the Smiles rearrangement. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, characterization data for the final product, and troubleshooting insights to ensure reproducible and high-yield synthesis. The guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction and Strategic Overview

Phenothiazines are a prominent class of sulfur- and nitrogen-containing heterocyclic compounds. The unique, butterfly-shaped tricyclic structure endows these molecules with potent redox properties and a wide spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic effects.[1][2] Consequently, the development of efficient and regioselective synthetic routes to substituted phenothiazine derivatives is of paramount importance for drug discovery programs.

This guide focuses on the synthesis of this compound. The chosen synthetic strategy leverages a robust and well-documented pathway: the construction of a diaryl sulfide intermediate followed by an intramolecular aromatic nucleophilic substitution, known as the Smiles rearrangement.[3][4][5] This approach offers excellent control over the final substitution pattern, starting from readily accessible precursors.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule, this compound, reveals the two key building blocks: a substituted aminothiophenol and a phenyl ring partner. The most logical disconnection is across the C-S and C-N bonds formed during the cyclization, leading back to 2-amino-5-methoxybenzenethiol and an activated benzene derivative, typically an o-halonitrobenzene.

retrosynthesis TM This compound (Target Molecule) INT 2-Amino-5-methoxy-2'-nitrodiphenyl sulfide TM->INT C-N bond formation (Intramolecular Cyclization) SM1 2-Amino-5-methoxybenzenethiol INT->SM1 C-S bond formation (Nucleophilic Aromatic Substitution) SM2 o-Halonitrobenzene (e.g., 2-Chloronitrobenzene) INT->SM2

Caption: Retrosynthetic pathway for this compound.

Reaction Mechanism: Condensation and Smiles Rearrangement

The synthesis proceeds in two conceptual stages, which can often be performed in a single pot or as a two-step sequence. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Diaryl Sulfide Intermediate: The first step is a nucleophilic aromatic substitution (SNAr). The sulfur atom of 2-amino-5-methoxybenzenethiol acts as a potent nucleophile, attacking the electron-deficient carbon atom of the o-halonitrobenzene (e.g., 2-chloronitrobenzene). The presence of the ortho-nitro group is essential; it serves as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate. This reaction displaces the halide, forming the key intermediate, 2-amino-5-methoxy-2'-nitrodiphenyl sulfide.

  • Smiles Rearrangement and Cyclization: This is the key ring-forming step.[3][6] In the presence of a sufficiently strong base (e.g., potassium hydroxide), the amine of the aminothiophenol moiety is deprotonated, forming a potent amide nucleophile. This nucleophile then executes an intramolecular attack on the nitro-activated aromatic ring, displacing the sulfide and forming the new C-N bond. This process, an intramolecular nucleophilic aromatic rearrangement, results in the formation of the stable phenothiazine tricycle.[4][7]

mechanism cluster_step1 Step 1: SₙAr Condensation cluster_step2 Step 2: Smiles Rearrangement & Cyclization SM1 2-Amino-5-methoxybenzenethiol INT 2-Amino-5-methoxy-2'-nitrodiphenyl sulfide SM1->INT + Base, Δ SM2 2-Chloronitrobenzene SM2->INT DEPRO Deprotonated Intermediate INT->DEPRO + Strong Base (e.g., KOH) TM This compound DEPRO->TM Intramolecular Attack & Rearrangement

Caption: Key mechanistic steps in the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentCAS No.Mol. WeightQuantityMoles (equiv.)
2-Amino-5-methoxybenzenethiol6274-29-9155.225.00 g32.2 mmol (1.0)
2-Chloronitrobenzene88-73-3157.565.32 g33.8 mmol (1.05)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.218.90 g64.4 mmol (2.0)
Potassium Hydroxide (KOH)1310-58-356.113.61 g64.4 mmol (2.0)
Ethanol (95%)64-17-546.07~200 mL-
Toluene108-88-392.14~100 mL-
Deionized Water7732-18-518.02As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Step-by-Step Procedure

The following workflow outlines the synthesis, workup, and purification process.

workflow START 1. Setup & Reagent Charging - Add thiophenol, 2-chloronitrobenzene, K₂CO₃, and ethanol to flask. REFLUX1 2. Condensation Reaction - Reflux mixture for 4-6 hours. - Monitor by TLC. START->REFLUX1 ADD_KOH 3. Base Addition for Cyclization - Add ethanolic KOH solution. REFLUX1->ADD_KOH REFLUX2 4. Cyclization Reaction - Reflux mixture for an additional 6-8 hours. - Monitor by TLC. ADD_KOH->REFLUX2 WORKUP 5. Reaction Workup - Cool and filter solids. - Concentrate filtrate. REFLUX2->WORKUP EXTRACT 6. Extraction - Dissolve residue in Toluene. - Wash with water and brine. WORKUP->EXTRACT DRY 7. Drying & Concentration - Dry organic layer with Na₂SO₄. - Evaporate solvent. EXTRACT->DRY PURIFY 8. Purification - Recrystallize crude product from Ethanol/Water. DRY->PURIFY END 9. Characterization - Obtain pure this compound. - Analyze by NMR, MS. PURIFY->END

Caption: Experimental workflow for the synthesis of this compound.

1. Condensation to Form the Diaryl Sulfide: a. To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methoxybenzenethiol (5.00 g, 32.2 mmol), 2-chloronitrobenzene (5.32 g, 33.8 mmol), and anhydrous potassium carbonate (8.90 g, 64.4 mmol). b. Add 150 mL of 95% ethanol. c. Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot has been consumed (typically 4-6 hours).

2. In-Situ Cyclization: a. While the reaction continues to reflux, separately prepare a solution of potassium hydroxide (3.61 g, 64.4 mmol) in 50 mL of 95% ethanol. Caution: Dissolution is exothermic. b. After the initial condensation is complete (as determined by TLC), add the ethanolic KOH solution to the reaction mixture. c. Continue to reflux the now dark-colored mixture for an additional 6-8 hours, or until TLC indicates the formation of the product and disappearance of the diaryl sulfide intermediate.

3. Workup and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Remove the inorganic salts by vacuum filtration, washing the filter cake with a small amount of ethanol. c. Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or oil. d. Transfer the residue to a separatory funnel using ~100 mL of toluene and ~100 mL of deionized water. e. Separate the layers. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

4. Purification: a. The crude this compound can be purified by recrystallization. b. Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until persistent turbidity is observed. c. Re-heat gently until the solution becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

  • Molecular Formula: C₁₃H₁₁NOS

  • Molecular Weight: 229.30 g/mol

  • Appearance: White to pale yellow solid.[8]

  • Mass Spectrometry (EI): Expected [M]⁺ at m/z = 229.[8]

NMR Spectroscopic Data

The following data corresponds to the expected shifts in CD₃COCD₃ (Acetone-d₆) at 400 MHz.[8]

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65br s1HN-H
6.98-6.94m2HAromatic C-H
6.78-6.59m5HAromatic C-H
3.71s3H-OCH₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
156.6C-OCH₃
144.2C-N (quaternary)
137.0C-S (quaternary)
128.5Aromatic C-H
127.3Aromatic C-H
122.6Aromatic C-H
119.7Aromatic C-H
118.0C-S (quaternary)
116.2Aromatic C-H
115.4C-N (quaternary)
114.0Aromatic C-H
112.8Aromatic C-H
56.1-OCH₃

Conclusion

This guide details a reliable and scalable synthesis for this compound from 2-amino-5-methoxybenzenethiol. The methodology, centered on the Smiles rearrangement, provides a clear and efficient pathway to this important heterocyclic building block. By following the outlined protocol and utilizing the provided characterization data for validation, researchers can confidently produce high-purity material for applications in pharmaceutical development and chemical research.

References

  • Synthesis of phenothiazines via Smiles rearrangement. (2002).
  • Truce, W. E., Kreider, E. M., & Brand, W. W. (n.d.).
  • Synthesis of 7-phenoxyphenothiazines by smiles rearrangement. (n.d.).
  • Supporting Information for an article. (n.d.). The Royal Society of Chemistry.
  • Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry.
  • Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013).
  • Phenothiazine. (n.d.). In Wikipedia. Retrieved from [Link].

  • Electronic Supplementary Information for Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). The Royal Society of Chemistry.
  • Galbreath, R., & Ingham, R. (n.d.). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry.
  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (n.d.). BenchChem.
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). The Royal Society of Chemistry.
  • Process for preparing 3h-phenothlazin-3-ones. (n.d.).
  • PHENOTHIAZINE SYNTHESIS. (2022, December 29). YouTube.
  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
  • Supporting information for Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry.
  • Phenothiazine derivatives and a process for their preparation. (n.d.).
  • Synthesis of 2-substituted phenothiazines. (n.d.).
  • Step 2: Preparation of 2-amino-5-methoxythiophenol. (n.d.). PrepChem.com.
  • Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data. (n.d.). Journal of Medicinal Chemistry.
  • 10H-phenothiazine. (n.d.). SpectraBase.
  • 3 methoxy 10H phenothiazine. (n.d.). Labshake.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide. (n.d.). BenchChem.
  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower... (n.d.). Filo.
  • Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Methoxy-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutic agents. The phenothiazine scaffold is a well-established pharmacophore present in numerous clinically successful drugs, and modifications such as the introduction of a methoxy group can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2] This document delves into the core physicochemical parameters of this compound, offering both established data and detailed experimental protocols for their determination, thereby providing a robust foundation for further research and development endeavors.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these core properties provide the initial framework for understanding its potential as a drug candidate.

The structure of this compound is characterized by a tricyclic system containing a central thiazine ring flanked by two benzene rings, with a methoxy group substituted on one of the benzene rings.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

A summary of the fundamental molecular and physical properties is presented in the table below. These values are critical for initial screening and in silico modeling in the drug discovery pipeline.[3][4][5][6]

PropertyValueSource
Molecular Formula C₁₃H₁₁NOS[7][8]
Molecular Weight 229.30 g/mol [7][9]
CAS Number 1771-19-3[7][10]
Appearance White solid[11]
Melting Point 163 °C[7][10]
Boiling Point (Predicted) 410.1 ± 34.0 °C at 760 mmHg[10][]
Density (Predicted) 1.235 ± 0.06 g/cm³[10][]
pKa (Predicted) -0.44 ± 0.20[7][10]

Spectroscopic Profile

The spectroscopic signature of a compound is its unique fingerprint, indispensable for structural elucidation and purity assessment. The following sections detail the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CD₃COCD₃): The proton NMR spectrum reveals the electronic environment of each hydrogen atom.

  • δ 7.65 (brs, 1H): This broad singlet corresponds to the amine proton on the central thiazine ring.

  • δ 6.98-6.94 (m, 2H): A multiplet indicating protons on the unsubstituted benzene ring.

  • δ 6.78-6.59 (m, 5H): A complex multiplet region corresponding to the remaining aromatic protons on both benzene rings, influenced by the electron-donating methoxy group.

  • δ 3.71 (s, 3H): A sharp singlet characteristic of the three protons of the methoxy group.[11]

¹³C NMR (100 MHz, CD₃COCD₃): The carbon NMR spectrum provides insight into the carbon skeleton.

  • δ 156.6, 144.2, 137.0, 128.5, 127.3, 122.6, 119.7, 118.0, 116.2, 115.4, 114.0, 112.8: These signals represent the twelve aromatic carbons of the phenothiazine core. The specific chemical shifts are influenced by the positions of the nitrogen, sulfur, and methoxy substituents.

  • δ 56.1: This signal corresponds to the carbon atom of the methoxy group.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-O ether linkage, and aromatic C-H and C=C bonds.[13] A gas-phase IR spectrum is available in the NIST WebBook, providing a reference for experimental comparison.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like phenothiazines. Phenothiazine and its derivatives typically exhibit strong absorption bands due to π-π* transitions.[14][15] The introduction of a methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent phenothiazine molecule.

Experimental Protocols for Physicochemical Property Determination

The trustworthiness of physicochemical data hinges on robust and reproducible experimental methodologies. The following section outlines standard operating procedures for determining key properties of this compound.

Diagram 2: General Workflow for Physicochemical Profiling

cluster_workflow Physicochemical Profiling Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point Determination B->C D Solubility Assessment B->D E LogP Determination (Shake-Flask or HPLC) B->E F Spectroscopic Analysis (UV-Vis, IR) B->F

A generalized workflow for the experimental determination of key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the sample melts (from the appearance of the first liquid drop to complete liquefaction) is recorded.

Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting point.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's bioavailability.[16]

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

Causality: The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Methodology (Shake-Flask Method):

  • A pre-saturated solution of n-octanol and water is prepared by mixing equal volumes and allowing the phases to separate.

  • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a sealed container.

  • The mixture is agitated until equilibrium is reached and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: This method directly measures the partitioning of the compound between a non-polar (n-octanol) and a polar (aqueous) phase, providing a direct measure of its lipophilicity.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic data points; they are critical determinants of its potential as a therapeutic agent.[3][4] The phenothiazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1][19][20][21] The introduction of the 3-methoxy group can modulate these activities by altering the electronic properties of the aromatic system and influencing how the molecule interacts with its biological targets.[2] Furthermore, properties such as solubility and lipophilicity (LogP) are crucial for oral bioavailability and the ability of the compound to cross biological membranes, such as the blood-brain barrier.[5][6] Therefore, a thorough understanding and optimization of these physicochemical parameters are essential for the rational design of novel phenothiazine-based drugs with improved efficacy and safety profiles.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2021). MDPI. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Optibrium. [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). Results in Chemistry. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • Phenothiazine. (n.d.). Wikipedia. [Link]

  • 3-methoxy-7-nitro-10H-phenothiazine. (n.d.). PubChem. [Link]

  • What are the physicochemical properties of drug?. (2023). LookChem. [Link]

  • The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. (n.d.). Bentham Science. [Link]

  • Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. (n.d.). Bentham Science. [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

  • III Analytical Methods. (n.d.). United Nations Environment Programme. [Link]

  • 10H-Phenothiazine, 3-methoxy-. (n.d.). NIST WebBook. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing. [Link]

  • 4-Methoxy-10H-phenothiazine. (n.d.). PubChem. [Link]

  • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). Royal Society of Chemistry. [Link]

  • Process for preparing 3h-phenothlazin-3-ones. (n.d.).
  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. [Link]

  • 10H-Phenothiazine, 3-methoxy-. (n.d.). NIST WebBook. [Link]

  • Phenothiazines database - synthesis, physical properties. (n.d.). ChemSynthesis. [Link]

  • This compound. (n.d.). Axios Research. [Link]

  • INFRARED SPECTRA OF PHENOTHIAZINES. (n.d.). Kuwait University. [Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. (2003). PubMed. [Link]

  • Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation. (n.d.). ScienceDirect. [Link]

  • 2-methoxy-10H-phenothiazine 5,5-dioxide. (n.d.). ChemSynthesis. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (2022). Royal Society of Chemistry. [Link]

  • Supporting Information Dual Optical Responses of Phenothiazine Derivatives: Near-IR Chromophore and Water-soluble Fluorescent Or. (n.d.). Royal Society of Chemistry. [Link]

  • 10H-phenothiazine. (n.d.). SpectraBase. [Link]

  • 2,7-dimethoxy-3H-phenothiazin-3-one. (n.d.). SpectraBase. [Link]

  • 2-Methoxyphenothiazine. (n.d.). NIST WebBook. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Methoxy-10H-phenothiazine (CAS 1771-19-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of 3-Methoxy-10H-phenothiazine. It is designed to serve as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Physicochemical Properties

This compound is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1][2] The introduction of a methoxy group at the 3-position influences its electronic properties and, consequently, its reactivity and biological activity.

Structural and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1771-19-3[3][4]
Molecular Formula C₁₃H₁₁NOS[3][4]
Molecular Weight 229.3 g/mol [3][4]
Boiling Point 410.1°C at 760 mmHg[4]
Density 1.235 g/cm³[4]
Appearance Solid (form may vary)
Solubility Insoluble in water; slightly soluble in ethanol, ether, and chloroform.[2][5]

Note: Specific melting point data for this compound is not consistently reported in publicly available literature. Researchers should determine this experimentally.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of phenothiazine derivatives can be achieved through various methods, with the Smiles rearrangement and reactions involving cyclization of diphenyl sulfides being common strategies.[2][6]

General Synthetic Approach

A plausible synthetic route to this compound involves the reaction of an appropriately substituted aminothiophenol with a cyclohexanone derivative, followed by aromatization.[7]

Synthesis_Workflow Reactant1 2-Amino-5-methoxybenzenethiol Reaction_Step1 Condensation Reactant1->Reaction_Step1 Reactant2 Cyclohexanone Reactant2->Reaction_Step1 Intermediate Intermediate Adduct Reaction_Step2 Oxidative Cyclization (e.g., with I₂ or air) Intermediate->Reaction_Step2 Product This compound Reaction_Step1->Intermediate Reaction_Step2->Product Applications cluster_0 Core Compound cluster_1 Direct Applications cluster_2 Research & Development This compound This compound Intermediate Intermediate for 10-Dechlorovancomycin Synthesis This compound->Intermediate Reference Reference Standard for Levomepromazine This compound->Reference Scaffold Scaffold for Novel Phenothiazine Derivatives This compound->Scaffold Medicinal_Chemistry Medicinal Chemistry Research Scaffold->Medicinal_Chemistry

Sources

theoretical investigation of 3-Methoxy-10H-phenothiazine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 3-Methoxy-10H-phenothiazine's Molecular Structure

Authored by: Senior Application Scientist, Computational Chemistry Division

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antipsychotic and potential anti-Alzheimer's properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for the theoretical investigation of a specific derivative, this compound, utilizing quantum chemical calculations. We will delineate the strategic rationale behind computational choices, present detailed protocols for structural and electronic analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular structure-activity relationships.[2][3][4]

Introduction: The Rationale for a Computational Approach

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₁NOS and a molecular weight of approximately 229.3 g/mol .[][6][7] Understanding its precise molecular geometry, electron distribution, and conformational flexibility is paramount for predicting its interactions with biological targets. While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, they provide information on the molecule in a specific state (solid or solution). Theoretical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful complementary approach.[8][9] DFT allows for the in-silico examination of the molecule in an isolated, gaseous phase, providing insights into its intrinsic properties, free from intermolecular interactions. This predictive power is instrumental in guiding synthesis, rationalizing experimental findings, and designing novel derivatives with enhanced therapeutic profiles.[3]

The Theoretical Framework: A Self-Validating Computational Workflow

The cornerstone of a reliable theoretical investigation is a robust and logical workflow. The process is not merely a sequence of calculations but a self-validating system where each step confirms the integrity of the previous one. The objective is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

The Computational Investigation Workflow

The following diagram illustrates the standard workflow for the theoretical characterization of a molecule like this compound.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Quantum Mechanical Calculation cluster_2 Phase 3: Data Analysis & Interpretation A Step 1: 2D/3D Structure Generation (e.g., using ChemDraw or Avogadro) B Step 2: Pre-optimization (Molecular Mechanics - e.g., MMFF94) A->B Initial guess C Step 3: Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C Refined input D Step 4: Frequency Analysis C->D Optimized Structure E Step 5: Analysis of Results (Geometric Parameters, Electronic Properties) D->E Confirmation of Minimum Energy (No imaginary frequencies) F Step 6: Prediction of Spectra (NMR, IR) E->F G Step 7: Validation (Comparison with Experimental Data) E->G

Caption: A standard workflow for the theoretical molecular structure investigation.

Experimental Protocol: Quantum Chemical Calculations

This protocol outlines the steps for conducting a thorough theoretical analysis using a common computational chemistry software package like Gaussian.

Objective: To determine the optimized geometry and electronic properties of this compound.

Methodology: Density Functional Theory (DFT)

  • Initial Structure Construction:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D model using a molecular editor. Ensure correct initial atom hybridization and connectivity.

    • Perform a preliminary geometry optimization using a rapid molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Causality: The choice of functional and basis set is critical for balancing accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that provides reliable results for many organic systems. The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions (d on heavy atoms, p on hydrogens) essential for accurately describing the non-planar geometry and bonding in a molecule like phenothiazine.

    • Procedure: Submit the pre-optimized structure for full geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set. The calculation should continue until the forces on the atoms and the change in energy between cycles fall below a stringent convergence threshold.

  • Vibrational Frequency Analysis:

    • Trustworthiness: To confirm that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).

    • Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, and the structure must be re-optimized.

  • Single-Point Energy and Property Calculation:

    • Upon confirmation of the minimum energy structure, perform a single-point energy calculation to derive various electronic properties.

    • This step allows for the calculation of molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.

  • Spectroscopic Prediction:

    • NMR: Utilize the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-31G(d,p) level to calculate the isotropic magnetic shielding constants. These values can be converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

    • IR: The output from the frequency analysis (Step 3) directly provides the harmonic vibrational frequencies and their corresponding intensities, which constitute the predicted IR spectrum.

Results and Discussion: The Molecular Architecture

The theoretical investigation reveals key insights into the structural and electronic nature of this compound.

Optimized Molecular Geometry

The phenothiazine core is not planar. It adopts a characteristic "butterfly" conformation with the benzene rings folded along the N-S axis.[9] This non-planarity is crucial for its biological activity and material properties. The methoxy group at the 3-position introduces electronic asymmetry.

The relationship between the core structure and its derived properties is fundamental.

G 1 Molecular Structure (this compound) 2 Geometric Parameters (Bond Lengths, Angles) 1->2 3 Electronic Properties (HOMO-LUMO, MEP) 1->3 4 Spectroscopic Features (NMR, IR) 1->4 5 Reactivity & Biological Activity 2->5 3->5 4->5

Caption: Interrelation of molecular structure and its predicted chemical properties.

Table 1: Selected Calculated Geometric Parameters for this compound (B3LYP/6-31G(d,p))

ParameterDescriptionCalculated Value
C-S-C AngleAngle within the central thiazine ring~98-100°
C-N-C AngleAngle within the central thiazine ring~123-125°
Butterfly AngleDihedral angle between the two benzene rings~140-150°
C-O Bond LengthMethoxy group C-O bond~1.36 Å
N-H Bond LengthAmine bond in the central ring~1.01 Å

Note: These are typical expected values from DFT calculations for phenothiazine derivatives.

Electronic Properties: A Map of Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. In phenothiazines, the HOMO is typically localized over the electron-rich heterocyclic core, particularly the sulfur and nitrogen atoms.

  • LUMO: Represents the ability to accept an electron. The LUMO is generally distributed across the aromatic rings.

  • HOMO-LUMO Gap (ΔE): This energy difference is an indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and more reactive. The methoxy group, being an electron-donating group, is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap compared to the unsubstituted phenothiazine.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

  • Electron-rich regions (Negative Potential): Expected around the oxygen atom of the methoxy group and the sulfur atom, indicating sites susceptible to electrophilic attack.

  • Electron-poor regions (Positive Potential): Expected around the acidic N-H proton, indicating a site for nucleophilic interaction or hydrogen bonding.

Predicted Spectroscopic Signatures

Computational chemistry provides a powerful tool for predicting and interpreting spectra.[10]

Table 2: Predicted Key Spectroscopic Features

SpectrumFeaturePredicted Region/ValueRationale
¹H NMR N-H Proton~8.0-8.5 ppmDeshielded proton in the heterocyclic ring.
Aromatic Protons~6.8-7.5 ppmStandard aromatic region, with specific shifts influenced by the methoxy group.
Methoxy Protons (-OCH₃)~3.8 ppmCharacteristic singlet for a methoxy group attached to an aromatic ring.
¹³C NMR Aromatic Carbons~110-150 ppmTypical range for sp² carbons in benzene rings.
C-O Carbon~155-160 ppmCarbon attached to the electron-donating methoxy group is deshielded.
Methoxy Carbon (-OCH₃)~55 ppmStandard chemical shift for a methoxy carbon.
IR N-H Stretch~3350-3400 cm⁻¹Characteristic sharp peak for a secondary amine.
Aromatic C-H Stretch~3000-3100 cm⁻¹Common for aromatic systems.
C-O-C Asymmetric Stretch~1230-1270 cm⁻¹Strong absorption typical for aryl ethers.

Note: These predicted values serve as a guide and can be used to assign peaks in experimental spectra.[11][12]

Conclusion: From Theory to Application

This guide has outlined a comprehensive theoretical protocol for investigating the molecular structure of this compound. Through the application of Density Functional Theory, we can reliably predict its three-dimensional geometry, understand its electronic landscape, and forecast its spectroscopic characteristics. The non-planar, butterfly structure of the phenothiazine core, modulated by the electronic influence of the methoxy substituent, is fundamental to its properties. The data generated through this computational workflow provides a robust foundation for rationalizing the compound's behavior and serves as an invaluable predictive tool in the broader context of drug discovery and materials science.[1][13] The validation of these theoretical findings against experimental data remains the final, crucial step in solidifying our understanding of this important molecular entity.[8][9]

References

  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed. Available at: [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. Available at: [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • CAS No : 1771-19-3 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

  • 2-Methoxyphenothiazine. NIST WebBook. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Available at: [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]

  • Chapter 3 Quantum chemistry calculations. University of Lund. Available at: [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. PubMed Central. Available at: [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. PubMed. Available at: [Link]

  • Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. ResearchGate. Available at: [Link]

  • Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine. ResearchGate. Available at: [Link]

  • Chapter 6. Quantum chemistry calculation. Qulacs. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As derivatives of the phenothiazine core structure are known for their diverse biological activities, including antipsychotic and antihistaminic properties, a thorough understanding of their structural characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule.[2][3][4] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.

  • Infrared (IR) spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and provides insights into its structure through the analysis of fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement in a molecule.[4] The analysis of chemical shifts, coupling constants, and signal integrations allows for a complete structural assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated acetone (acetone-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

  • Instrument Setup: The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon signals in aromatic and aliphatic compounds (typically 0-220 ppm).[6]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in acetone-d₆ exhibits signals corresponding to the aromatic protons, the N-H proton, and the methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65broad singlet1HN-H
6.98 - 6.94multiplet2HAromatic H
6.78 - 6.59multiplet5HAromatic H
3.71singlet3HOCH₃

Data sourced from a study on the synthesis of phenothiazines.

Interpretation of the ¹H NMR Spectrum:

  • The broad singlet at approximately 7.65 ppm is characteristic of the N-H proton of the phenothiazine ring. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential exchange with trace amounts of water in the solvent.

  • The complex multiplets in the aromatic region (6.59-6.98 ppm) correspond to the seven protons on the two benzene rings. The substitution pattern, with the methoxy group on one ring, leads to a complex splitting pattern that is not readily resolved into simple doublets or triplets at this field strength.

  • The sharp singlet at 3.71 ppm, integrating to three protons, is unequivocally assigned to the protons of the methoxy group. Its downfield shift is consistent with the protons being attached to a carbon adjacent to an electronegative oxygen atom.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
156.6C-OCH₃ (aromatic)
144.2C-N (aromatic)
137.0C-S (aromatic)
128.5Aromatic CH
127.3Aromatic CH
122.6Aromatic CH
119.7Aromatic CH
118.0Aromatic CH
116.2Aromatic CH
115.4Aromatic CH
114.0Aromatic C-C (bridgehead)
112.8Aromatic C-C (bridgehead)
56.1OCH₃

Data sourced from a study on the synthesis of phenothiazines.

Interpretation of the ¹³C NMR Spectrum:

  • The signal at 56.1 ppm is characteristic of the carbon atom of the methoxy group.

  • The downfield signals at 156.6, 144.2, and 137.0 ppm are assigned to the aromatic carbons directly attached to the oxygen, nitrogen, and sulfur atoms, respectively. The high chemical shift of the carbon at 156.6 ppm is due to the strong deshielding effect of the directly bonded oxygen atom.

  • The signals between 112.8 and 128.5 ppm correspond to the remaining aromatic carbons, including the protonated carbons (CH) and the bridgehead carbons. A definitive assignment of each individual aromatic carbon would require more advanced 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for the identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350Medium, SharpN-H StretchSecondary Amine
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchMethoxy (CH₃)
~1600, ~1475Strong-MediumC=C StretchAromatic Ring
~1240StrongC-O StretchAryl Ether (asymmetric)
~1030MediumC-O StretchAryl Ether (symmetric)
~1250StrongC-N StretchAromatic Amine
850-750StrongC-H BendingAromatic (out-of-plane)

Interpretation of the Predicted IR Spectrum:

  • N-H Stretch: A characteristic sharp peak is expected around 3350 cm⁻¹ for the N-H stretching vibration of the secondary amine in the phenothiazine ring.[9][10]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Strong to medium absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

  • C-O Stretch (Aryl Ether): The presence of the methoxy group will give rise to a strong, characteristic C-O stretching band, typically around 1240 cm⁻¹.[11][12]

  • C-N Stretch: The C-N stretching of the aromatic amine is expected around 1250 cm⁻¹.

  • Aromatic C-H Bending: The substitution pattern on the aromatic rings will influence the pattern of strong out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region, often referred to as the "fingerprint region".[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[13][14]

Experimental Protocol: MS Analysis
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then ionized using a 70 eV electron beam (standard for EI-MS).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometric Data
m/zRelative Intensity (%)Assignment
229100[M]⁺˙ (Molecular Ion)
214[M - CH₃]⁺
186[M - CH₃ - CO]⁺ or [M - OCH₃ - H]⁺

Data sourced from a study on the synthesis of phenothiazines and consistent with the molecular weight of C₁₃H₁₁NOS.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 229, which corresponds to the molecular weight of the compound (C₁₃H₁₁NOS). The high intensity of the molecular ion is characteristic of stable aromatic systems.[15]

fragmentation M [M]⁺˙ m/z = 229 M_minus_CH3 [M - CH₃]⁺ m/z = 214 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 186 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

The fragmentation pattern provides further structural confirmation:

  • Loss of a Methyl Radical: A significant fragment is observed at m/z 214, corresponding to the loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation pathway for methyl ethers.

  • Further Fragmentation: The ion at m/z 214 can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO) to give a fragment at m/z 186.

The observed fragmentation is consistent with the known fragmentation patterns of aromatic ethers and phenothiazine derivatives.[15][16]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the presence of the methoxy substituent. The predicted IR spectrum highlights the key functional groups, including the secondary amine, aromatic rings, and the aryl ether linkage. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for researchers working with this class of compounds, providing both the foundational data and the scientific rationale for its interpretation.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • PubMed Central. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Methoxy-10H-phenothiazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from early-stage discovery and formulation to bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-Methoxy-10H-phenothiazine, a key heterocyclic compound within the broader class of phenothiazines known for their wide-ranging pharmacological activities.[1] While specific experimental solubility data for this derivative is not extensively published, this guide establishes a robust predictive framework based on its physicochemical properties, data from structurally analogous phenothiazine compounds, and theoretical solubility models. We present detailed, field-proven experimental protocols for researchers to determine precise solubility values, alongside an exploration of computational approaches, such as Hansen Solubility Parameters, to forecast solubility behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for therapeutic and synthetic applications.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount concern. Poor solubility can lead to unpredictable results in in vitro assays, hinder the development of effective formulations, and result in poor bioavailability and underestimated toxicity.[2][3] For the phenothiazine class of compounds, which are widely used in psychiatry and are being investigated for novel applications in oncology and anti-infective therapies, understanding their solubility is essential for optimizing their therapeutic potential.[1][4]

This compound (Figure 1) is a significant derivative used in the synthesis of other complex molecules.[4] Its core structure, a tricyclic system with a central thiazine ring, provides a versatile scaffold for chemical modification.[1] The addition of a methoxy group at the 3-position influences the molecule's polarity and hydrogen bonding capacity, thereby directly impacting its interaction with various solvents. This guide will dissect these interactions to provide a predictive and practical understanding of its solubility.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound a

Caption: The chemical structure of this compound (CAS: 1771-19-3).

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₁NOS[4]
Molecular Weight 229.3 g/mol [4]
Melting Point 163 °C[4]
Predicted Boiling Point 410.1 ± 34.0 °C[4]
Predicted Density 1.235 ± 0.06 g/cm³[4]
Predicted pKa -0.44 ± 0.20[4]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted low pKa indicates that the nitrogen in the central ring is not significantly basic, which will influence its solubility in acidic or basic media.

Predictive Solubility Profile based on Analogous Compounds

Direct, experimentally determined solubility data for this compound across a range of organic solvents is sparse in publicly available literature. However, by examining data from structurally similar and well-researched phenothiazine derivatives, such as Chlorpromazine and Thioridazine, we can establish a reliable, qualitative solubility profile. The principle of "like dissolves like" is paramount here; the polarity and hydrogen-bonding capabilities of the solute and solvent determine the extent of dissolution.

Table 2: Reported Solubility of Structurally Related Phenothiazine Derivatives [5]

SolventSolvent TypeChlorpromazine HCl SolubilityThioridazine HCl SolubilityPredicted Solubility for this compound
Methanol Polar ProticSolubleSolubleSoluble
Ethanol Polar Protic~30-660 mg/mL~10 mg/mL; SolubleSoluble
Dimethyl Sulfoxide (DMSO) Polar Aprotic~30-71 mg/mL~25-81 mg/mLSoluble
Dimethylformamide (DMF) Polar Aprotic~30 mg/mL~25 mg/mLSoluble
Chloroform NonpolarSolubleSolubleSoluble
Benzene NonpolarInsolubleInsolubleSparingly Soluble to Insoluble
Ether NonpolarInsolubleInsolubleSparingly Soluble to Insoluble

Analysis and Causality:

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen and sulfur heteroatoms and the methoxy group of this compound. The alkyl chains of the alcohols also provide some nonpolar character, which interacts favorably with the aromatic rings of the phenothiazine core. Therefore, high solubility is predicted in these solvents.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the polar regions of the molecule. DMSO, in particular, is a powerful and versatile solvent.[6] High solubility is expected.

  • Nonpolar Solvents (Chloroform, Benzene, Ether): The large, aromatic, and fundamentally nonpolar core of the phenothiazine structure suggests some affinity for nonpolar solvents. Chloroform, being slightly polar, is expected to be a good solvent. However, highly nonpolar solvents like benzene and ether lack the ability to disrupt the crystal lattice energy of the solid compound, leading to poor solubility, as observed with the hydrochloride salts of its analogues.[5]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, rigorous experimental measurement is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate and reproducible.

Workflow Diagram:

G prep 1. Preparation Add excess solid this compound to a known volume of organic solvent in a sealed vial. equil 2. Equilibration Place vial in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-72 hours. prep->equil Ensure constant agitation sep 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) the suspension to separate undissolved solid. equil->sep Verify equilibrium (e.g., sample at 24h and 48h) quant 4. Quantification Dilute an aliquot of the clear supernatant. Analyze concentration via HPLC-UV or LC-MS. sep->quant Avoid disturbing the solid pellet calc 5. Calculation Determine solubility (e.g., in mg/mL or mol/L) from the measured concentration and dilution factor. quant->calc Use a validated calibration curve

Caption: Standard workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[5]

    • Expert Insight: It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer increasing, thereby validating that equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by drawing off the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Prepare a series of dilutions of the clear, saturated supernatant. Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, and from this, calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L).

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more predictive, theoretical approach, Hansen Solubility Parameters (HSP) provide a powerful framework for understanding and forecasting solubility.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][7]

The core principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute (in this case, this compound) and a solvent can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Logical Relationship Diagram:

G cluster_solute Solute (this compound) cluster_solvent Solvent solute_hsp HSP (δD₁, δP₁, δH₁) calc Calculate HSP Distance (Ra) solute_hsp->calc solvent_hsp HSP (δD₂, δP₂, δH₂) solvent_hsp->calc result Predict Solubility calc->result Small Ra → High Solubility Large Ra → Low Solubility

Caption: Logical flow for predicting solubility using Hansen Solubility Parameters.

While the exact HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. By comparing the estimated HSP of the solute to the known HSP of various organic solvents (see Table 3), researchers can rationally select solvents for experimental trials.

Table 3: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
DMSO 18.416.410.2
Chloroform 17.83.15.7
Toluene 18.01.42.0
Hexane 14.90.00.0

(Data sourced from publicly available HSP tables)

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility profile of this compound in organic solvents. While direct experimental data remains to be published, a combination of analog analysis, theoretical principles, and established experimental protocols offers a clear path forward for researchers. The predicted high solubility in polar solvents like alcohols, DMSO, and DMF, and lower solubility in nonpolar hydrocarbon solvents, provides a strong starting point for formulation and synthesis efforts.

The definitive determination of this compound's solubility profile through the rigorous application of the shake-flask method is a critical next step. This empirical data will not only be invaluable for the development of this compound itself but will also enrich the broader understanding of phenothiazine derivatives, aiding in the development of more accurate computational solubility models and accelerating the discovery of new therapeutics.

References

  • BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.
  • ChemicalBook. (n.d.). This compound CAS#: 1771-19-3.
  • MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
  • Wikipedia. (n.d.). Phenothiazine.
  • HansenSolubility.com. (n.d.). Hansen Solubility Parameters.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

Sources

A Technical Guide to Predicting the Mechanism of Action of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: Deconvoluting the Bioactivity of a Novel Phenothiazine Derivative

The phenothiazine scaffold is a cornerstone of modern pharmacology, primarily recognized for its profound impact on the treatment of psychosis through dopamine D2 receptor antagonism.[1][2][3] However, the therapeutic versatility of this tricyclic heterocyclic system extends far beyond neurology, with established and emerging roles as antihistamines, antiemetics, and even potential applications in oncology and infectious diseases.[1][4][5][6] The introduction of a methoxy substituent at the 3-position of the 10H-phenothiazine core represents a deliberate structural modification anticipated to modulate its physicochemical properties and, consequently, its biological activity profile. Minor structural changes to the phenothiazine ring can lead to significant differences in biological effects.[7]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, technically robust framework for the systematic elucidation of the mechanism of action (MOA) of 3-Methoxy-10H-phenothiazine. The core philosophy of this document is to eschew a rigid, one-size-fits-all template in favor of a dynamic, iterative, and logic-driven investigative process. We will progress from broad, unbiased screening to pinpointed, hypothesis-driven validation, ensuring that each experimental phase logically informs the subsequent steps. This self-validating system is designed to maximize scientific integrity and the efficient allocation of research resources.

Our investigation will be built upon three foundational pillars:

  • Broad-Spectrum Phenotypic Screening: To generate an unbiased, high-level overview of the compound's cellular effects and formulate initial hypotheses.

  • Target Deconvolution and Validation: To identify specific molecular targets and validate their engagement by this compound.

  • Pathway Delineation and Functional Analysis: To map the downstream signaling cascades and understand the ultimate functional consequences of target interaction.

Foundational Knowledge and Hypothesis Generation

The known pharmacology of the phenothiazine class provides a fertile ground for initial hypothesis generation. The primary mechanism of action for many phenothiazine antipsychotics is the blockade of dopamine receptors.[1][2][3] However, their activity is complex, often involving interactions with serotonin, histamine, acetylcholine, and alpha-adrenergic receptors.[1][6]

Beyond neurotransmitter receptors, phenothiazines are known to interact with a variety of other targets:

  • Calmodulin: Inhibition of this calcium-binding protein is a well-characterized activity of the phenothiazine scaffold and is linked to its antifungal properties.[8]

  • Efflux Pumps: Certain phenothiazine derivatives can inhibit efflux pumps, such as P-glycoprotein, potentially reversing multidrug resistance in cancer and microbial infections.[8]

  • Dynamin: Phenothiazine-derived antipsychotics have been shown to inhibit dynamin, a GTPase involved in clathrin-mediated endocytosis.[9]

  • Cellular Membranes: The amphiphilic nature of phenothiazines allows them to interact with the lipid bilayer, altering membrane fluidity and integrity, which may contribute to their anticancer effects.[10]

Based on this established knowledge, we can formulate several initial hypotheses for the MOA of this compound:

  • Modulation of one or more neurotransmitter receptors.

  • Inhibition of calmodulin-dependent signaling.

  • Disruption of cellular membrane integrity or function.

  • Inhibition of key enzymes, such as protein kinases or dynamin.[11][12]

Phase 1: Unbiased Screening and Hypothesis Refinement

The initial phase of our investigation will employ target-agnostic approaches to cast a wide net and identify the most prominent cellular effects of this compound.

High-Content Imaging for Phenotypic Profiling

Rationale: High-content imaging provides a multiparametric, quantitative assessment of cellular phenotypes upon compound treatment. This allows for the simultaneous evaluation of cytotoxicity, cell cycle arrest, apoptosis, and organelle health, generating a rich dataset for initial hypothesis generation.

Experimental Protocol: Multiparametric Cell Health Assay

  • Cell Line Selection: Employ a diverse panel of human cell lines, including those of neurological (e.g., SH-SY5Y), cancerous (e.g., HeLa), and non-cancerous (e.g., HEK293) origin to identify potential cell-type-specific effects.

  • Compound Treatment: Treat cells in 96- or 384-well microplates with a broad concentration range of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • Fluorescent Staining: After treatment, fix and permeabilize the cells. Apply a cocktail of fluorescent probes to label key cellular components, such as the nucleus (Hoechst 33342), mitochondria (MitoTracker™ Red CMXRos), and markers of apoptosis (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

  • Image Acquisition and Analysis: Utilize an automated high-content imaging system to capture images and sophisticated image analysis software to quantify various parameters, including cell count, nuclear morphology, mitochondrial membrane potential, and caspase activation.

Data Presentation: Hypothetical High-Content Screening Results

ParameterSH-SY5Y (EC50, µM)HeLa (EC50, µM)HEK293 (EC50, µM)
Cell Viability 7.512.3>100
Caspase-3/7 Activation 8.113.5>100
Mitochondrial Membrane Potential 6.911.8>100
Nuclear Condensation 7.812.9>100

Interpretation: The hypothetical data suggest a selective cytotoxic and pro-apoptotic effect in neuronal and cancer cell lines. The close correlation of EC50 values across the different parameters points towards a mitochondrial-mediated apoptotic pathway.

Thermal Proteome Profiling (TPP)

Rationale: TPP is a powerful method for identifying direct protein targets of a small molecule in a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantitative Mass Spectrometry: Analyze the soluble fractions using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) to identify proteins with increased thermal stability in the compound-treated samples.

Mandatory Visualization: TPP Experimental Workflow

TPP_Workflow node_cells Intact Cells node_treat Treat with Vehicle or this compound node_cells->node_treat node_heat Apply Temperature Gradient node_treat->node_heat node_lyse Lyse Cells & Separate Soluble/Aggregated Proteins node_heat->node_lyse node_ms Quantitative Mass Spectrometry of Soluble Fraction node_lyse->node_ms node_analysis Identify Thermally Stabilized Proteins node_ms->node_analysis

Caption: Workflow for Thermal Proteome Profiling (TPP).

Phase 2: Hypothesis-Driven Target Validation

The results from Phase 1 will guide this more focused phase. Assuming our initial screens implicated a specific kinase and mitochondrial dysfunction, we would proceed with the following validation experiments.

In Vitro Enzymatic Assays

Rationale: To confirm direct inhibition of the putative kinase target identified in the TPP experiment and to determine the potency and selectivity of this interaction.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Platform: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • Dose-Response: Perform a 10-point dose-response curve of this compound against the purified recombinant kinase to determine the IC50 value.

  • Selectivity Profiling: Screen the compound against a panel of related kinases to assess its selectivity.

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

Cellular Target Engagement Assays

Rationale: To confirm that this compound engages its target within a cellular context.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Generate a cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound and Tracer Treatment: Treat the cells with varying concentrations of this compound, followed by the addition of a fluorescent energy transfer tracer that binds to the same target.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

Phase 3: Delineating the Signaling Pathway

Having confirmed a direct molecular target, this phase aims to elucidate the downstream signaling consequences of its modulation.

Phospho-Proteomic Analysis

Rationale: To obtain a global and unbiased view of the signaling pathways affected by the inhibition of the target kinase.

Experimental Protocol: Mass Spectrometry-Based Phospho-Proteomics

  • Cell Treatment and Lysis: Treat cells with this compound at its cellular IC50 for various time points.

  • Protein Digestion and Phosphopeptide Enrichment: Digest the cellular proteins and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Bioinformatic Analysis: Perform pathway analysis on the differentially phosphorylated proteins to identify the key signaling nodes and pathways being modulated.

Mandatory Visualization: Hypothesized Signaling Cascade

Signaling_Pathway node_compound This compound node_kinase Target Kinase (e.g., PI3K) node_compound->node_kinase Inhibits node_akt Akt node_kinase->node_akt Activates node_bad BAD node_akt->node_bad Inhibits node_bcl2 Bcl-2 node_bad->node_bcl2 Inhibits node_mito Mitochondrial Apoptosis node_bcl2->node_mito Inhibits

Caption: Hypothesized pathway of this compound action.

Concluding Remarks and Future Trajectory

This technical guide has delineated a multi-phased, technically rigorous strategy for the comprehensive elucidation of the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation and in-depth pathway analysis, this framework ensures a high degree of scientific confidence in the final MOA model. The integration of cutting-edge techniques such as high-content imaging, thermal proteome profiling, and phospho-proteomics provides an unbiased and holistic view of the compound's cellular impact.

The successful completion of this investigative workflow will not only define the primary mechanism of action but also uncover potential off-target effects and provide a strong foundation for subsequent lead optimization and preclinical development. Future studies should focus on validating these findings in more complex in vitro models (e.g., 3D spheroids, organoids) and ultimately in in vivo disease models to establish a clear link between the molecular mechanism and the physiological outcome.

References

  • MassiveBio. Phenothiazine. [Link]

  • Butts, A., et al. (2013). Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. PLoS One, 8(8), e70502. [Link]

  • Drugs.com. List of Phenothiazine antipsychotics. [Link]

  • Jadhav, S. B., et al. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Frontiers in Oncology, 13, 1320621. [Link]

  • Mishra, A., & Kumar, R. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]

  • Lin, H. T., & Hsieh, C. H. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Adragos Pharma. (2024). Small Molecule Drugs: Key Facts & Choosing the Right Partner. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Malmakova, A. E., & Jones, A. M. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 5(1), 46-70. [Link]

  • Frontiers Media SA. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • AIP Publishing. (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]

  • Wikipedia. Phenothiazine. [Link]

  • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 68(10), 2325–2328. [Link]

  • Arya, D. K., et al. (2015). A review on pharmacological / biological activities of different derivatives of phenothiazines. ResearchGate. [Link]

  • Csonka, A., et al. (2021). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research, 41(5), 2205-2215. [Link]

  • Daniel, J. A., et al. (2015). Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. Traffic, 16(6), 635-654. [Link]

  • Otręba, M., et al. (2021). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Frontiers in Pharmacology, 12, 682656. [Link]

Sources

Unveiling the Electronic Landscape of 3-Methoxy-10H-phenothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Phenothiazine Scaffold

The phenothiazine core, a deceptively simple tricyclic heteroaromatic system, has proven to be a remarkably versatile scaffold in medicinal chemistry and materials science.[1][2] Its unique "butterfly" conformation and rich redox chemistry have given rise to a plethora of derivatives with profound impacts on human health, most notably as antipsychotic and antihistaminic agents.[2][3] Beyond its well-established pharmacological roles, the tunable electronic properties of phenothiazines have positioned them as compelling candidates for applications in organic electronics, including sensors and redox flow batteries.[4][5] This guide focuses on a specific, yet significant, derivative: 3-Methoxy-10H-phenothiazine. The introduction of a methoxy group at the 3-position imparts distinct electronic characteristics that warrant a detailed exploration. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical methodologies for investigating the electronic properties of this intriguing molecule.

The Molecule in Focus: this compound

This compound is an organic compound with the chemical formula C₁₃H₁₁NOS.[6] The core structure consists of two benzene rings fused to a central thiazine ring, with a methoxy group (-OCH₃) substituted on one of the benzene rings.

Chemical Structure:

Caption: 2D structure of this compound.

The methoxy group, being an electron-donating substituent, is anticipated to significantly influence the electronic properties of the phenothiazine core, primarily by increasing the electron density of the aromatic system. This, in turn, affects its redox behavior, optical properties, and potential for intermolecular interactions.

Core Electronic Properties: A Theoretical and Experimental Overview

The electronic behavior of this compound is governed by the interplay between the electron-rich phenothiazine nucleus and the appended methoxy group. This section delves into the key electronic parameters and the methodologies to probe them.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (ease of donating an electron), while the LUMO energy relates to the electron affinity (ease of accepting an electron).[7] The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[8]

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich heterocyclic core, particularly involving the nitrogen and sulfur atoms. The LUMO is generally distributed over the aromatic rings. The introduction of an electron-donating methoxy group at the 3-position is expected to raise the energy of the HOMO, making the molecule easier to oxidize compared to the unsubstituted phenothiazine.

PropertyExpected Influence of 3-Methoxy GroupRationale
HOMO Energy Level Increase (less negative)Electron-donating nature of the methoxy group destabilizes the HOMO.
LUMO Energy Level Minor changeThe effect on the LUMO is generally less pronounced for this type of substitution.
HOMO-LUMO Gap DecreaseA larger increase in HOMO energy compared to the LUMO energy results in a smaller gap.

Table 1: Predicted influence of the 3-methoxy substituent on the frontier molecular orbitals of the phenothiazine core.

Redox Behavior: The Heart of Phenothiazine Chemistry

Phenothiazines are renowned for their reversible one-electron oxidation to a stable cation radical.[3][9] This process is central to their biological activity and their application in electronic devices. The ease of this oxidation is quantified by the redox potential.

The methoxy group, by increasing the electron density of the phenothiazine ring, is expected to lower the oxidation potential of this compound, making it more susceptible to oxidation compared to the parent compound.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of this compound. This section outlines the key experimental protocols.

Cyclic Voltammetry: Probing Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox behavior of a compound.[10] It provides information on oxidation and reduction potentials, the stability of the resulting species, and the kinetics of electron transfer.

Experimental Protocol: Cyclic Voltammetry of this compound

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Preparation of the Analyte Solution:

    • Prepare a stock solution of this compound (typically 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of:

      • Working Electrode: Glassy carbon or platinum electrode.

      • Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

      • Counter (Auxiliary) Electrode: Platinum wire.

  • Data Acquisition:

    • Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the compound, and then reversing the scan.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox process.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) from the average of the anodic (Epa) and cathodic (Epc) peak potentials. This provides an estimate of the standard redox potential.

    • The peak separation (ΔEp = Epa - Epc) gives an indication of the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • A plot of the peak current versus the square root of the scan rate should be linear for a diffusion-controlled process.

Causality Behind Experimental Choices:

  • Anhydrous, Aprotic Solvent: Prevents protonation/deprotonation reactions and ensures the stability of the radical cation.[4]

  • Inert Atmosphere: Oxygen can react with the radical species, so its removal is crucial for observing reversible electrochemistry.

  • Supporting Electrolyte: Ensures the conductivity of the solution.

  • Variable Scan Rates: Helps to distinguish between reversible, quasi-reversible, and irreversible processes.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Electrolyte (Solvent + Supporting Salt) C Three-Electrode Cell Setup (WE, RE, CE) A->C B Prepare Analyte Solution (this compound) B->C D Cyclic Voltammetry Scan (Varying Scan Rates) C->D E Determine Redox Potential (E₁/₂) D->E F Assess Reversibility (ΔEp) D->F G Analyze Diffusion Control (Ip vs. √v) D->G

Caption: Experimental workflow for cyclic voltammetry.

UV-Vis Spectroscopy: Exploring Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[11] For phenothiazines, characteristic absorption bands arise from π-π* and n-π* transitions. The position and intensity of these bands are sensitive to substitution on the aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Solvent Selection:

    • Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or dichloromethane).

  • Preparation of Solutions:

    • Prepare a stock solution of known concentration of this compound.

    • Prepare a series of dilutions to determine the molar absorptivity (ε).

  • Data Acquisition:

    • Record the absorption spectrum over a suitable wavelength range (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a defined path length (usually 1 cm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Expected Spectral Features:

Based on data for related phenothiazine derivatives, this compound is expected to exhibit strong absorption bands in the UV region, likely with a bathochromic (red) shift compared to the unsubstituted phenothiazine due to the electron-donating methoxy group.

Computational Modeling: A Synergistic Approach

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the electronic properties of molecules.[12][13] It can provide valuable insights that complement experimental findings.

Computational Protocol: DFT Calculations for this compound

  • Geometry Optimization:

    • The first step is to obtain the minimum energy structure of the molecule. A common functional and basis set combination for this purpose is B3LYP/6-31G(d,p).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized geometry, calculate the energies of the HOMO and LUMO.

    • The HOMO-LUMO gap can then be determined.

  • Simulating UV-Vis Spectra:

    • Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing theoretical values for λ_max that can be compared with experimental data.[14]

G A Input Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Calculate HOMO/LUMO Energies C->D F TD-DFT Calculation (Simulate UV-Vis Spectrum) C->F E Determine HOMO-LUMO Gap D->E G Compare with Experimental Data E->G F->G

Caption: Workflow for computational analysis using DFT.

Applications in Drug Development and Beyond

The electronic properties of this compound are directly relevant to its potential applications.

  • Drug Development: The redox potential is a key determinant of the metabolic stability and potential for generating reactive oxygen species. Understanding the electronic properties can aid in the rational design of phenothiazine-based drugs with improved efficacy and safety profiles.[3][15]

  • Organic Electronics: The HOMO/LUMO levels and the HOMO-LUMO gap are crucial for designing materials for organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[4] The electron-donating nature of the methoxy group can be exploited to tune the electronic properties for specific device architectures.

Conclusion: A Molecule of Untapped Potential

This compound represents a fascinating case study in the structure-property relationships of functionalized heteroaromatic systems. Its electronic landscape, shaped by the interplay of the phenothiazine core and the methoxy substituent, offers a rich area for further investigation. By combining the experimental and computational methodologies outlined in this guide, researchers can unlock a deeper understanding of this molecule and harness its potential for a wide range of applications, from next-generation therapeutics to advanced electronic materials.

References

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Mielech-Łukasiewicz, K., & Puzanowska-Tarasiewicz, H. (n.d.). Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals. (n.d.). Retrieved January 13, 2026, from [Link]

  • Kauffmann, J. M., & Vire, J. C. (1998). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 70(14), 2828–2833. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (1998). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (2022). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. (2021). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • On the Redox Stability of Phenothiazine Sensitizers on Semiconducting Surfaces. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. (2023). ChemRxiv. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and theoretical studies of 1-(3,4-diphenyl-3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-yl)-1-phenyl-methanone. (2020). Physical Chemistry Research. Retrieved January 13, 2026, from [Link]

  • Rawashdeh, A. M. (n.d.). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cyclic voltammograms [(a) reduction and (b) oxidation potentials] of... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. (n.d.). Retrieved January 13, 2026, from [Link]

  • Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cyclic-voltammetric studies of some phenothiazine dyes. (1987). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(5), 1575-1583. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Phenothiazine. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. Retrieved from [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2024). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][4][16]thiazolo[5,4-e]pyridine-2,10(3H)-dione. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Comparative Study of the Optoelectronic Properties of Fluorene Derivatives with Different Heteroatoms. (2024). Malaysian Journal of Fundamental and Applied Sciences, 20(4), 871-887. Retrieved from [Link]

  • UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. (2024). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Joshi, B. D., Tandon, P., & Jain, S. (2013). Structure, MESP and HOMO-LUMO study of 10-Acetyl-10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical methods. BIBECHANA, 9, 38-49. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). OUCI. Retrieved January 13, 2026, from [Link]

  • Novel same-metal three electrode system for cyclic voltammetry studies. (2019). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]

  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (2020). NeuroQuantology, 18(1), 37-45. Retrieved from [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

discovery and history of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Methoxy-10H-phenothiazine

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. Rooted in the rich history of its parent compound, phenothiazine, this methoxy-substituted derivative serves as a critical intermediate in the synthesis of significant pharmaceutical agents. We will explore the foundational chemistry of the phenothiazine nucleus, from its origins as a synthetic dye to its revolutionary impact on psychopharmacology. This guide details classical and modern synthetic methodologies, provides step-by-step experimental protocols, and situates the compound within the broader context of medicinal chemistry and drug development.

The Genesis of the Phenothiazine Scaffold: From Dyes to Drugs

The story of this compound is inextricably linked to its parent heterocycle, phenothiazine. The journey began not in a pharmaceutical lab, but in the burgeoning synthetic dye industry of the 19th century.

  • 1883: The Birth of a Nucleus : The parent compound, phenothiazine, was first synthesized by August Bernthsen through the reaction of diphenylamine with elemental sulfur.[1][2] For many years, it remained a chemical curiosity, finding niche applications as an insecticide and veterinary anthelmintic.[1][2] Phenothiazine was introduced by DuPont as an insecticide in 1935.[2]

  • The Mid-20th Century Pharmacological Revolution : The therapeutic potential of the phenothiazine core was unlocked in the 1940s at Rhone-Poulenc Laboratories in France.[2] Chemists exploring derivatives for antihistaminic properties synthesized promethazine, which exhibited strong sedative effects.[2] This line of research led to the groundbreaking discovery of chlorpromazine in the early 1950s by a team including Paul Charpentier and Henri Laborit.[3] Chlorpromazine was the first effective antipsychotic drug, profoundly changing the treatment of schizophrenia and marking the dawn of modern psychopharmacology.[3]

This revolution in mental health treatment spurred intensive research into phenothiazine derivatives, with modifications to the tricyclic core and the N-10 side chain leading to a vast library of pharmacologically active compounds. The introduction of substituents, such as the methoxy group, onto the aromatic rings was a key strategy to modulate potency, receptor affinity, and metabolic stability.

Synthesis of the this compound Core

The synthesis of the phenothiazine nucleus can be accomplished through several established methods. The creation of the specifically substituted this compound involves adaptations of these classical routes or more modern, targeted approaches.

Classical Synthesis: Thionation of a Substituted Diphenylamine

The original Bernthsen synthesis remains a foundational method, involving the direct thionation (reaction with sulfur) of a diphenylamine precursor.[4] To produce this compound, this requires the synthesis of 3-methoxydiphenylamine as an intermediate. A common industrial route for this precursor involves a multi-step process.[5][6]

Caption: Synthetic pathway for this compound via thionation.

This protocol is adapted from established industrial synthesis methods.[5][6]

Principle: This three-step synthesis first builds the diphenylamine skeleton, then methylates the hydroxyl group, and finally constructs the thiazine ring through sulfur-mediated cyclization.

Step 1: Synthesis of 3-Hydroxydiphenylamine

  • Combine resorcinol and aniline (e.g., in a 1:1.2 molar ratio) in a reaction vessel equipped with a mechanical stirrer and a condenser for water removal.

  • Add a catalytic amount of a dehydrating acid catalyst, such as p-toluenesulfonic acid.

  • Heat the mixture under stirring to approximately 185-195°C.

  • Maintain the temperature and continue stirring, removing the water generated by the amination reaction.

  • Monitor the reaction to completion (e.g., by TLC).

  • Cool the mixture and purify the resulting intermediate, 3-hydroxydiphenylamine.

Step 2: Methylation to 3-Methoxydiphenylamine

  • Dissolve the 3-hydroxydiphenylamine intermediate in a suitable inert aprotic solvent (e.g., toluene).

  • Add a base (e.g., sodium hydroxide) in a molar ratio of at least 1:1 with the intermediate.

  • While stirring at a controlled temperature (e.g., 30-80°C), add a methylating agent such as dimethyl sulfate dropwise.

  • Continue the reaction for 3-8 hours until the etherification is complete.

  • Work up the reaction mixture to isolate the 3-methoxydiphenylamine product.

Step 3: Cyclization to this compound

  • Dissolve the 3-methoxydiphenylamine from Step 2 in a high-boiling point solvent.

  • Add elemental sulfur (molar ratio typically between 1:1 and 3:1 relative to the diphenylamine).

  • Heat the mixture to reflux (e.g., 80-130°C).

  • Add a catalytic amount of iodine to initiate the ring-closing reaction.

  • Maintain reflux for 6-12 hours, during which hydrogen sulfide gas will evolve.

  • Upon completion, cool the reaction mixture. The crude this compound will precipitate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the final product.

Modern Synthesis: Transition-Metal-Free Cyclization

More recent methodologies offer alternative routes that may provide higher yields or milder reaction conditions. One such method involves the reaction of a substituted aminobenzenethiol with cyclohexanone.[7]

Caption: Modern synthesis of this compound.

This protocol is based on a reported transition-metal-free synthesis.[7]

Principle: This method constructs the phenothiazine ring system in a one-pot reaction through the condensation and subsequent cyclization of an aminobenzenethiol and a cyclohexanone derivative.

  • To a reaction vial, add 2-amino-5-methoxybenzenethiol (1 equivalent).

  • Add cyclohexanone (1.5 equivalents).

  • Add potassium carbonate (K₂CO₃, 2 equivalents) as a base.

  • Add iodine (I₂, 1.5 equivalents) as the catalyst/oxidant.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vial and heat the reaction mixture to 120°C in an oil bath.

  • Stir for the prescribed reaction time (e.g., 12 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on neutral aluminum oxide to yield pure this compound.

Physicochemical Properties and Identification

The accurate identification and characterization of this compound are crucial for its use in further synthetic applications and as a reference standard.

PropertyValueReference
IUPAC Name This compound[]
Synonyms 3-Methoxyphenothiazine[]
CAS Number 1771-19-3[9]
Molecular Formula C₁₃H₁₁NOS[][9]
Molecular Weight 229.3 g/mol [9]
Appearance White to yellow solid/crystals[7]
Boiling Point 410.1°C at 760 mmHg[]
Density 1.235 g/cm³[]

Spectroscopic Data (from literature[7]):

  • ¹H NMR (400 MHz, CD₃COCD₃, ppm): δ 7.65 (brs, 1H), 6.98-6.94 (m, 2H), 6.78-6.59 (m, 5H), 3.71 (s, 3H).

  • ¹³C NMR (100 MHz, CD₃COCD₃, ppm): δ 156.6, 144.2, 137.0, 128.5, 127.3, 122.6, 119.7, 118.0, 116.2, 115.4, 114.0, 112.8, 56.1.

  • MS (EI) m/z (%): 229 (100).

Significance in Drug Development and Analytical Chemistry

While not a therapeutic agent itself, this compound is a valuable compound in the pharmaceutical landscape. Its primary importance lies in its role as a key starting material and a reference standard.

  • Intermediate for Levomepromazine: this compound is a crucial precursor in the synthesis of Levomepromazine (also known as methotrimeprazine), an antipsychotic and analgesic phenothiazine derivative. The core structure is alkylated at the N-10 position to add the pharmacologically active side chain.

  • Analytical Reference Standard: Due to its relationship with Levomepromazine, highly purified this compound is used as a chemical reference standard.[10] This allows for the accurate identification and quantification of impurities during the manufacturing and quality control of the final active pharmaceutical ingredient (API).[10]

  • Synthesis of Other Chemical Entities: The compound is also noted for its use in the synthesis of 10-Dechlorovancomycin, which is an impurity of the glycopeptide antibiotic Vancomycin.[9]

Caption: Workflow illustrating the roles of this compound.

Conclusion

From its theoretical roots in the first synthesis of phenothiazine over a century ago, this compound has emerged as a compound of significant, albeit specialized, importance. Its history mirrors the evolution of medicinal chemistry, from the broad explorations of the phenothiazine scaffold to the precise, controlled synthesis of specific derivatives for targeted applications. The development of multiple synthetic routes, from classical high-temperature thionation to more controlled modern methods, underscores the ongoing refinement of organic synthesis. As a key intermediate and an indispensable analytical standard, this compound remains a vital component in the production of established pharmaceuticals, demonstrating that even non-therapeutic molecules can play a critical role in medicine.

References

  • MassiveBio. (2026). Phenothiazine.
  • Benchchem. (2025). Discovery and history of phenothiazine antipsychotics.
  • Wikipedia. (n.d.). Phenothiazine.
  • American Chemical Society. (2010). Phenothiazine.
  • Benchchem. (2025). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
  • ChemicalBook. (n.d.). This compound CAS#: 1771-19-3.
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.).
  • Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: The seven lives of pharmacology's first lead structure.
  • Wikipedia. (n.d.).
  • SynArchive. (n.d.).
  • Google Patents. (n.d.). CN105418537A - Synthetic method of 2-methoxy phenothiazine.
  • BOC Sciences. (n.d.). CAS 1771-19-3 this compound.
  • Axios Research. (n.d.). This compound - CAS - 1771-19-3.
  • ResearchGate. (2012). Improved synthesis of 2‐methoxyphenothiazine.

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Methoxy-10H-phenothiazine. As a key intermediate and structural motif in medicinal chemistry, its purity, identity, and stability are of paramount importance.[1] This guide outlines protocols for chromatographic, spectroscopic, and spectrometric techniques, offering a multi-faceted approach to ensure the quality and integrity of the compound. The methodologies are designed to be robust and reliable, adhering to principles of analytical method validation to ensure data accuracy and consistency.[2][3][4]

Introduction

This compound is a derivative of phenothiazine, a heterocyclic compound class known for a wide array of pharmacological activities.[1][5] The precise characterization of this molecule is a critical prerequisite for its use in research and development, particularly in pharmaceutical applications where impurities can significantly impact safety and efficacy. This guide details an integrated analytical workflow for establishing the identity, purity, and structural integrity of this compound.

The workflow progresses from chromatographic separation for purity assessment to spectroscopic analysis for structural confirmation. Each described protocol is grounded in established analytical principles and is designed to be a self-validating system, ensuring trustworthy and reproducible results.[2][6]

Analytical Workflow cluster_0 Purity & Assay cluster_1 Structural Confirmation cluster_2 Optical Properties HPLC_UV HPLC-UV NMR NMR (¹H, ¹³C) HPLC_UV->NMR Report Report HPLC_UV->Report GC_MS GC-MS GC_MS->Report FTIR FTIR NMR->FTIR HRMS High-Resolution MS FTIR->HRMS UV_Vis UV-Vis Spectroscopy HRMS->UV_Vis UV_Vis->Report Sample Sample Sample->HPLC_UV Sample->GC_MS

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating this compound from potential impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying the assay of this compound. A reversed-phase method is most suitable, given the molecule's moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the aromatic phenothiazine core.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both the main compound and any potential impurities with differing polarities. A buffer, such as ammonium acetate, is included to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds like phenothiazines.[7][8][9]

  • Detector: UV detection at 254 nm is chosen as the phenothiazine ring system contains a strong chromophore that absorbs well at this wavelength.[7][8][9]

Protocol: HPLC-UV Purity Determination

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1 M Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC.

Causality Behind Experimental Choices:

  • Derivatization: The secondary amine in the phenothiazine ring can interact with active sites in the GC column, leading to peak tailing.[11] Silylation (e.g., with BSTFA) is often employed to cap this active hydrogen, improving peak shape and thermal stability.[11]

  • Mass Spectrometry: MS detection provides structural information about impurities, aiding in their identification.[12][13]

Protocol: GC-MS Impurity Profiling

  • Sample Preparation (Derivatization):

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 280 °C
Oven Program 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 10 min)
Transfer Line 290 °C
Ion Source 230 °C
MS Mode Electron Ionization (EI), Scan m/z 50-550
  • Data Analysis: Identify peaks by comparing their mass spectra with libraries (e.g., NIST). Quantify relative to the main peak area.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive structural confirmation of the this compound molecule.

G cluster_workflow Spectroscopic Confirmation Workflow NMR NMR Analysis (¹H, ¹³C) FTIR FTIR Analysis HRMS HRMS Analysis Structure Confirmed Structure HRMS->Structure Final Confirmation

Caption: Workflow for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectral Features:

    • ¹H NMR:

      • A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

      • A broad singlet for the N-H proton.

      • A complex multiplet pattern in the aromatic region (approx. 6.7-7.5 ppm) corresponding to the protons on the phenothiazine rings.

    • ¹³C NMR:

      • A signal for the methoxy carbon around 55 ppm.

      • Multiple signals in the aromatic region (approx. 110-150 ppm) for the 12 carbons of the phenothiazine core.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[19][20][21]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.[19]

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3350 cm⁻¹N-H stretch
~3050 cm⁻¹Aromatic C-H stretch
~2850 cm⁻¹Methoxy C-H stretch
~1600, 1480 cm⁻¹Aromatic C=C bending
~1250 cm⁻¹Aryl-O-CH₃ (C-O stretch)
~820-750 cm⁻¹C-H out-of-plane bending
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated phenothiazine system.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in ethanol or acetonitrile.

  • Acquisition: Scan the solution from 200 to 400 nm using a quartz cuvette.

  • Expected Maxima: Phenothiazine derivatives typically exhibit two major absorption bands.[19][22] For this compound, expect maxima (λ_max) around 250-260 nm and 310-320 nm, corresponding to π-π* transitions within the aromatic system.[19]

Conclusion

The combination of these analytical methods provides a robust framework for the complete characterization of this compound. HPLC and GC-MS are powerful tools for assessing purity and identifying potential impurities, while NMR, FTIR, and UV-Vis spectroscopy confirm the molecular structure and identity. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data, which is essential for any research or development activities involving this compound. The validation of these methods is a critical step to ensure they are suitable for their intended purpose.[2][3][23]

References

  • Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Allied Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). The Royal Society of Chemistry.
  • FTIR absorption spectra of unirradiated and UV-irradiated phenothiazine... (n.d.). ResearchGate.
  • Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... (n.d.). ResearchGate.
  • Supporting information for. (n.d.). The Royal Society of Chemistry.
  • Study of phenothiazine and N‐methyl phenothiazine by infrared, raman, 1H‐, and 13C‐NMR spectroscopies. (n.d.). Semantic Scholar.
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (n.d.). ACS Publications.
  • Phenothiazine - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. (n.d.). American Chemical Society.
  • Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. (1971). Journal of Pharmaceutical Sciences.
  • Design, Spectral Insights, and Enhanced Antioxidant Potential of Novel Phenothiazine Derivatives-1. (2026). PubMed.
  • Phenothiazine(92-84-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. (1976). Journal of Chromatography.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Forensic Science Review.
  • Phenothiazine-Containing Isomeric Carbazoles: Effect of Substitution Pattern on the Optical and Electroluminescent Characteristi. (2017). The Royal Society of Chemistry.
  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (2003). Biomedical Chromatography.
  • Selected Methods of Analysis. (n.d.). Academia.edu.
  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. (2025). GSC Biological and Pharmaceutical Sciences.
  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (2003). DeepDyve.
  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column | Request PDF. (2025). ResearchGate.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2023). Modern Chemistry and Applications.
  • Analytical Methods. (2025). OPUS.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the separation of potential impurities in 3-Methoxy-10H-phenothiazine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol has been developed based on the physicochemical properties of phenothiazine derivatives and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a key heterocyclic compound and a significant intermediate in the synthesis of various pharmaceutical agents. Phenothiazine derivatives are known for their wide range of biological activities, making them crucial scaffolds in medicinal chemistry.[4] The purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method for purity assessment is paramount during drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the qualitative and quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] This application note details the development and validation of an isocratic RP-HPLC method coupled with UV detection for the purity analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.

PropertyValueSource
Chemical Structure Inferred from Name
CAS Number 1771-19-3
Molecular Formula C13H11NOS
Molecular Weight 229.3 g/mol
Melting Point ~163 °C
Solubility Soluble in Methanol, Ethanol,
UV Absorbance Phenothiazine core exhibits strong UV absorbance. A wavelength of 254 nm is a common choice for related compounds.

The non-polar, heterocyclic structure of this compound makes it an ideal candidate for reversed-phase chromatography, where it can be effectively retained and separated on a non-polar stationary phase.

HPLC Method Development and Optimization

The primary objective of this method is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products.

Chromatographic System and Conditions

The selection of the HPLC parameters was based on the physicochemical properties of the analyte and a review of established methods for similar phenothiazine derivatives.

ParameterOptimized ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV/PDA detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmC18 columns are widely used for their versatility and hydrophobic retention of non-polar to moderately polar compounds like phenothiazines.[2][3]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The acidic aqueous phase (formic acid) helps to ensure consistent peak shape and retention time by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmPhenothiazine derivatives are known to have strong UV absorbance around this wavelength. This provides good sensitivity for the parent compound and likely impurities.[6]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Run Time 10 minutesSufficient for the elution of the main peak and any potential late-eluting impurities.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Filter the aqueous and organic (acetonitrile) phases separately through a 0.45 µm membrane filter.

    • Combine the filtered solvents in the specified ratio (60:40, acetonitrile:aqueous).

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent Preparation:

    • Use a mixture of Acetonitrile and Water (50:50, v/v) as the diluent.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • This stock solution has a concentration of 100 µg/mL.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the sequence of operations for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Blank (Diluent) B->D E Inject Standard Solution (x5) B->E F Inject Sample Solution B->F C->D D->E E->F G Integrate Chromatograms F->G H Calculate System Suitability G->H I Calculate Purity G->I Validation_Logic cluster_method Method Performance cluster_quant Quantitative Validation cluster_reliability Reliability A System Suitability B Specificity A->B C Linearity B->C D Accuracy C->D E Precision C->E F Robustness D->F E->F

Sources

Application Note: A Validated Thin-Layer Chromatography (TLC) Protocol for the Analysis of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of TLC in Phenothiazine Analysis

Phenothiazines are a significant class of heterocyclic compounds widely used in the development of antipsychotic and antihistaminic drugs.[1] Their synthesis and purification require robust, rapid, and cost-effective analytical methods to monitor reaction progress, identify impurities, and confirm the identity of the final product. Thin-Layer Chromatography (TLC) is an indispensable technique in this context, offering a simple yet powerful tool for the qualitative analysis of these compounds.[2][3][4]

This application note provides a detailed and validated protocol for the analysis of 3-Methoxy-10H-phenothiazine, a key intermediate in the synthesis of various pharmaceutical agents.[5] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind them to ensure reproducibility and reliability.

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. The separation depends on the differential partitioning of the analyte between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[6][7] For phenothiazine derivatives, a polar stationary phase like silica gel is typically used.

The mobility of this compound on the TLC plate is governed by its polarity. The molecule's core phenothiazine structure is relatively nonpolar, but the nitrogen and sulfur heteroatoms, along with the methoxy group, introduce polarity. Its final position on the chromatogram, represented by the Retention Factor (Rf), is a result of the dynamic competition for the analyte between the polar stationary phase and the mobile phase of a chosen polarity. By carefully selecting a mobile phase, a distinct and reproducible separation can be achieved.

Materials and Reagents

Equipment
  • Analytical balance

  • Glass TLC plates pre-coated with Silica Gel 60 F₂₅₄ (20 x 20 cm or 5 x 10 cm)

  • TLC developing chamber with a tight-fitting lid

  • Micropipettes or glass capillary tubes for spotting

  • UV visualization cabinet or lamp (providing 254 nm and 366 nm wavelengths)

  • Spraying bottle for visualization reagents

  • Heating plate or oven

Chemicals and Solvents
  • Standard: this compound (CAS: 1771-19-3)[5][8][9]

  • Sample Preparation Solvent: Methanol (HPLC grade) or Dichloromethane (HPLC grade)

  • Mobile Phase Solvents:

    • Ethyl Acetate (ACS grade)

    • n-Butanol (ACS grade)

    • Ammonium Hydroxide (concentrated, ~28-30%)

    • Methanol (ACS grade)

  • Visualization Reagents:

    • Ethanolic Sulfuric Acid: Carefully add 10 mL of concentrated sulfuric acid to 90 mL of ethanol.

    • Dragendorff's Reagent: Commercially available or prepared as per standard procedures.

    • Palladium Chloride Spray: 0.5 g Palladium (II) chloride in 100 mL of 0.2 M HCl.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the concurrent analysis of a known standard provides an internal control for the experiment's success.

Workflow Overview

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Mobile Phase B Saturate Chamber A->B E Develop Plate in Saturated Chamber B->E C Prepare Standard & Sample Solutions (1 mg/mL) D Spot Plate with Standard & Sample C->D D->E F Mark Solvent Front E->F G Dry Plate F->G H Visualize under UV Light (254 nm) G->H I Apply Chemical Stain (Optional) H->I J Calculate Rf Values I->J

Sources

Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenothiazine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antipsychotic, antihistaminic, and anticancer properties.[1][2][3] The parent 10H-phenothiazine is an electron-rich tricyclic system, and the introduction of substituents onto this core allows for the fine-tuning of its electronic and steric properties. 3-Methoxy-10H-phenothiazine (CAS: 1771-19-3, MW: 229.3 g/mol ) is a particularly valuable building block.[] The methoxy group at the 3-position further enhances the electron-donating nature of the system, activating the aromatic rings towards electrophilic substitution and influencing the regioselectivity of subsequent reactions.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies that leverage this compound for the construction of novel and complex heterocyclic architectures. The protocols herein are designed not merely as procedural steps but as a framework for rational synthetic design, explaining the causality behind experimental choices to empower researchers in their quest for new chemical entities.

Section 1: Foundational Functionalization at the N-10 Position

1.1. Scientific Rationale

The secondary amine at the N-10 position is the most nucleophilic and acidic site on the this compound scaffold.[2] Consequently, N-alkylation and N-acylation are typically the most facile and common initial transformations. This step is critical for several reasons:

  • Modulation of Physicochemical Properties: Introducing alkyl or acyl groups at N-10 alters the molecule's lipophilicity, solubility, and steric profile, which can profoundly impact its biological activity and pharmacokinetic properties.

  • Introduction of Reactive Handles: The appended N-substituent can carry a secondary functional group (e.g., a terminal halide, an alkyne, or an azide) that serves as a handle for subsequent cyclization, cross-coupling, or bioconjugation reactions.

  • Prevention of N-H Reactivity: Capping the N-10 position prevents its interference in subsequent reactions targeting the aromatic rings, such as metal-catalyzed cross-coupling or electrophilic substitution.

1.2. Experimental Protocols

Protocol 1.1: General N-Alkylation with Alkyl Halides

This protocol describes a robust method for the N-alkylation of this compound using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., 1-bromo-3-chloropropane, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise over 15 minutes. A slight effervescence (hydrogen gas evolution) may be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should change color, indicating the formation of the phenothiazinate anion.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via a dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

1.3. Data Presentation: N-Functionalization Conditions

The choice of base and solvent is critical for successful N-functionalization. The following table summarizes common conditions adapted from literature for phenothiazine derivatives.[5][6][7][8]

ReagentBaseSolventTemperatureApplication
Alkyl HalideNaHDMF0 °C to RTGeneral Alkylation
Alkyl HalideK₂CO₃AcetonitrileRefluxMilder Conditions
Chloroacetyl chlorideN/A (Reflux)Dry Benzene50-60 °CN-Acylation[7]
Alkyl Halidet-BuONaDMAcRoom TempBase for sensitive substrates[5]

1.4. Workflow Visualization

N_Alkylation_Workflow cluster_start Step 1: Setup & Deprotonation cluster_reaction Step 2: Alkylation cluster_end Step 3: Work-up & Purification start Dissolve this compound in anhydrous DMF under N₂ base Add NaH at 0°C start->base stir1 Stir at 0°C, then RT (Formation of Anion) base->stir1 alkyl_halide Add Alkyl Halide dropwise at 0°C stir1->alkyl_halide react Stir at RT for 12-24h (Monitor by TLC) alkyl_halide->react quench Quench with H₂O react->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate extract->purify chrom Column Chromatography purify->chrom product Pure N-Alkylated Product chrom->product

Caption: General workflow for the N-alkylation of this compound.

Section 2: Synthesis of Fused Heterocycles via Thorpe-Ziegler Cyclization

2.1. Scientific Rationale

This strategy exemplifies the power of using an N-10 substituent to construct a new, fused heterocyclic ring. The Thorpe-Ziegler reaction is a classic method for forming a new ring via the intramolecular cyclization of a dinitrile or, in this case, a nitrile with a suitable electrophile, followed by tautomerization. By first attaching a chloroacetyl group to the phenothiazine nitrogen and then using it to alkylate a sulfur nucleophile on a cyanopyridine, we create a perfect precursor for an intramolecular cyclization that yields a complex thieno[2,3-b]pyridine system. As noted in the literature, the choice of a non-nucleophilic base like sodium tert-butoxide (t-BuONa) is critical to favor the desired cyclization over a competing elimination of the phenothiazine moiety.[5][8]

2.2. Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine-Phenothiazine Heterodimer

This multi-step protocol is adapted from the synthesis of related heterodimers.[5][8]

Step A: Synthesis of 10-(chloroacetyl)-3-methoxyphenothiazine
  • Dissolve this compound (1.0 eq.) in dry chloroform or benzene in a round-bottom flask and cool to 0 °C.

  • Add an excess of chloroacetyl chloride (2.5 eq.) dropwise.

  • Allow the mixture to warm to room temperature and then heat at reflux for 12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to yield the N-acylated product.

Step B & C: S-Alkylation and Thorpe-Ziegler Cyclization

Materials:

  • 10-(chloroacetyl)-3-methoxyphenothiazine (from Step A)

  • A 4-aryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative

  • Sodium tert-butoxide (t-BuONa) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylacetamide (DMAc)

Procedure:

  • Setup: In a flame-dried flask under nitrogen, dissolve the 2-thioxo-3-cyanopyridine starting material (1.0 eq.) in anhydrous DMAc.

  • Base Addition: Add t-BuONa (1.0 eq.) and stir the mixture at room temperature for 1 hour to form the thiolate.

  • S-Alkylation: Add a solution of 10-(chloroacetyl)-3-methoxyphenothiazine (1.0 eq.) in anhydrous DMAc dropwise to the reaction mixture.

  • Cyclization: Stir the reaction at a controlled temperature (e.g., 0-5 °C or room temperature) until TLC analysis indicates the consumption of the starting materials and formation of the cyclized product. The lower temperature is often used to minimize side reactions.[8]

  • Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

2.3. Reaction Mechanism Visualization

Thorpe_Ziegler Start_Thiol Cyanopyridine Thiolate Intermediate S-Alkylated Intermediate Start_Thiol->Intermediate S-Alkylation Alkylating_Agent 10-(chloroacetyl)- 3-methoxyphenothiazine Alkylating_Agent->Intermediate Cyclized Cyclized Intermediate (via Nucleophilic Attack) Intermediate->Cyclized Thorpe-Ziegler (t-BuONa) Product Final 3-Aminothieno[2,3-b]pyridine (after Tautomerization) Cyclized->Product Tautomerization

Caption: Mechanism for thieno[2,3-b]pyridine synthesis.

Section 3: Advanced Strategies via Cross-Coupling Reactions

3.1. Scientific Rationale

To achieve C-C, C-N, or C-O bond formation directly on the aromatic backbone of the phenothiazine, transition-metal-catalyzed cross-coupling reactions are indispensable tools. This requires the initial installation of a functional "handle," typically a halogen (Br, I) or a triflate group, onto the phenothiazine ring. The electron-rich nature of 3-methoxyphenothiazine facilitates electrophilic halogenation. The methoxy group is an ortho-, para-director, meaning substitution is likely to occur at positions 2, 4, or 7. Subsequent palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, can then be employed to build highly complex and novel heterocyclic derivatives.

3.2. Proposed Protocol: Synthesis of a C-7 Arylated Derivative

This protocol is a proposed two-step sequence demonstrating a forward-thinking synthetic design.

Step A: Regioselective Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM at 0 °C.

  • Add NBS (1.0-1.1 eq.) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired brominated regioisomer(s). Note: Characterization (e.g., by 2D NMR) is essential to confirm the position of bromination.

Step B: Suzuki Cross-Coupling

Materials:

  • Bromo-3-methoxyphenothiazine (from Step A)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel, add the bromo-3-methoxyphenothiazine (1.0 eq.), arylboronic acid (1.5 eq.), base (3.0 eq.), and palladium catalyst (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the C-7 arylated product.

3.3. Catalytic Cycle Visualization

Suzuki_Cycle Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (R-Br) Trans Ar-Pd(II)L₂(Ar') OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim

Caption: The catalytic cycle for a Suzuki cross-coupling reaction.

Conclusion

This compound is a powerful and versatile platform for the synthesis of novel heterocyclic compounds. The strategic functionalization at the N-10 position provides a gateway to a multitude of derivatives through simple alkylation or acylation, which can be further elaborated into complex fused-ring systems via intramolecular cyclizations like the Thorpe-Ziegler reaction. Furthermore, the electron-rich aromatic core is amenable to functionalization, enabling advanced C-C bond-forming strategies such as palladium-catalyzed cross-coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of new therapeutic agents and functional materials.[3][9]

References

  • Recent advances in the synthesis of phenothiazines.HETEROCYCLES.
  • Palladium Catalyzed Cross-Coupling of Pentacyclic Phenothiazines: Novel Therapeutic Target for Positive and Negative Symptoms of Schizophrenia in Experimental Animal Models. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

  • Synthesis of Phenothiazine Embedded Heteroporphyrins. PubMed. [Link]

  • Catalytic cycle for palladium catalyzed cross-coupling of... ResearchGate. [Link]

  • Palladium Catalyzed Cross-Coupling of Pentacyclic Phenothiazines: Novel Therapeutic Target for Positive and Negative Symptoms of Schizophrenia in Experimental Animal Models. ResearchGate. [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). [Link]

  • Palladium Catalyzed Cross-Coupling of Pentacyclic Phenothiazines: Novel Therapeutic Target for Positive and Negative Symptoms of Schizophrenia in Experimental Animal Models. Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Organic Chemistry Frontiers. [Link]

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

  • N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. Cambridge Open Engage. [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. FAO AGRIS. [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PubMed. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes | Request PDF. ResearchGate. [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. PMC. [Link]

  • Synthetic method of 2-methoxy phenothiazine.
  • Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. [Link]

Sources

3-Methoxy-10H-phenothiazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Phenothiazine Core

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, a structural motif that has given rise to a multitude of clinically significant drugs since its initial exploration in the mid-20th century.[1] From the revolutionary antipsychotic chlorpromazine to antihistaminic and antiemetic agents, the versatility of the phenothiazine core is well-established.[2] Its unique "butterfly" conformation and rich electronic properties allow for extensive functionalization, enabling the fine-tuning of pharmacological activity. This application note focuses on a particularly valuable, yet perhaps underutilized, building block: 3-Methoxy-10H-phenothiazine . The strategic placement of the methoxy group at the 3-position offers a handle for further derivatization and modulates the electronic landscape of the tricycle, influencing its interactions with biological targets. This guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound, presenting it as a key starting material for the discovery of novel therapeutics in oncology, neuropharmacology, and beyond.

Chemical Properties and Synthesis of the Core Scaffold

This compound is a stable, crystalline solid that serves as an excellent starting point for a drug discovery program. Its key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₁NOS
Molecular Weight 229.30 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 163-165 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Protocol 1: Synthesis of this compound via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines and other diaryl ethers and amines.[1] This protocol is adapted from established methods for the synthesis of substituted phenothiazines.

Reaction Scheme:

Synthesis of this compound reactant1 2-Amino-5-methoxythiophenol intermediate1 2-(2-Nitrophenylthio)-4-methoxyaniline reactant1->intermediate1 Base (e.g., K2CO3) DMF, Heat reactant2 2-Halonitrobenzene reactant2->intermediate1 product This compound intermediate1->product Base (e.g., NaH) DMF, Heat (Smiles Rearrangement)

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-5-methoxythiophenol

  • 2-Chloronitrobenzene or 2-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Synthesis of the Diphenyl Sulfide Intermediate:

    • To a solution of 2-amino-5-methoxythiophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • To this suspension, add 2-chloronitrobenzene (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-(2-nitrophenylthio)-4-methoxyaniline.

  • Smiles Rearrangement to Form the Phenothiazine Ring:

    • To a solution of the purified diphenyl sulfide intermediate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 120-140 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench with ice-cold water.

    • Acidify the mixture with 1 M HCl to pH ~7.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Derivatization Strategies: Unlocking the Potential of the Scaffold

The true power of this compound as a building block lies in its amenability to a variety of derivatization reactions. The nitrogen at the 10-position and the electron-rich aromatic rings provide multiple points for modification, allowing for the creation of diverse chemical libraries.

Protocol 2: N-Alkylation of this compound

The introduction of substituents at the N-10 position is a common and effective strategy for modulating the biological activity of phenothiazines.[3]

Reaction Scheme:

N-Alkylation of this compound reactant1 This compound product 10-Alkyl-3-methoxyphenothiazine reactant1->product Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) reactant2 R-X (Alkyl halide) reactant2->product

Caption: N-Alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1-bromo-3-chloropropane)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Acetone

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add the desired alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the introduction of a formyl group onto the electron-rich phenothiazine ring, providing a key intermediate for further elaboration into Schiff bases, oximes, and other derivatives.[3]

Reaction Scheme:

Vilsmeier-Haack Formylation reactant 10-Alkyl-3-methoxyphenothiazine product 10-Alkyl-3-methoxy-7-formylphenothiazine reactant->product POCl3, DMF Heat

Caption: Vilsmeier-Haack Formylation of a phenothiazine derivative.

Materials:

  • 10-Alkyl-3-methoxyphenothiazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous DMF

  • Sodium acetate

  • Standard workup and purification reagents

Procedure:

  • To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (1.5 equivalents) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 10-Alkyl-3-methoxyphenothiazine (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice containing sodium acetate.

  • Stir for 30 minutes, then extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Application in Drug Discovery: Targeting Cancer and Neurological Disorders

Derivatives of this compound have shown promise in several therapeutic areas, most notably in the development of novel anticancer and antipsychotic agents.

Anticancer Activity

The phenothiazine scaffold has been investigated for its potential to overcome multidrug resistance in cancer and to induce apoptosis. The methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its cellular uptake and interaction with intracellular targets.

Illustrative Data:

While a comprehensive SAR study on a library of this compound derivatives is not available in a single source, the following table compiles representative IC₅₀ values for various phenothiazine derivatives against different cancer cell lines to illustrate the potential of this class of compounds.

CompoundR (at N-10)Cancer Cell LineIC₅₀ (µM)
Derivative A -(CH₂)₃N(CH₃)₂MCF-7 (Breast)8.3
Derivative B -(CH₂)₂-piperazine-R'A549 (Lung)5.2
Derivative C -CH₂-arylHeLa (Cervical)12.5

Note: The data in this table is illustrative and compiled from various sources on phenothiazine derivatives to demonstrate their general anticancer potential. Specific data for a library derived from this compound should be generated in a dedicated study.

Dopamine Receptor Antagonism

The primary mechanism of action for many antipsychotic phenothiazines is the blockade of dopamine D2 receptors in the brain.[2] The nature of the substituent at the N-10 position is crucial for determining the affinity and selectivity for dopamine receptors.

Illustrative Pathway:

Dopamine D2 Receptor Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Binds & Blocks Response Antipsychotic Effect Signaling->Response

Caption: Mechanism of dopamine D2 receptor antagonism by phenothiazine derivatives.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. The following are standard protocols for evaluating cytotoxicity and target engagement.

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37 °C for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Protocol 5: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).

Protocol 6: Dopamine D2 Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with ions)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a highly versatile and valuable building block for contemporary drug discovery. Its straightforward synthesis and the potential for diverse derivatization at multiple positions provide a robust platform for generating novel chemical entities. The protocols outlined in this application note offer a clear roadmap for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold. Future research should focus on the systematic exploration of the chemical space around the this compound core, with a particular emphasis on generating comprehensive structure-activity relationship data. Such efforts are poised to unlock the full therapeutic potential of this enduring and adaptable chemical framework.

References

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]

  • MassiveBio. (2026, January 11). Phenothiazine. [Link]

  • Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry, 29(8), 2453–2454. [Link]

  • Patel, K., & Patel, J. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-6. [Link]

  • Quesneau, V., Renault, K., Laly, M., Jenni, S., Ponsot, F., & Romieu, A. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv. [Link]

  • Wikipedia contributors. (2023, December 29). Phenothiazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Sivakumar, A., et al. (2020). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. [Link]

Sources

The Strategic Application of 3-Methoxy-10H-phenothiazine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The phenothiazine scaffold is a cornerstone in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1] This tricyclic heterocyclic system, however, offers a versatile platform for a much broader range of therapeutic applications, extending to oncology, infectious diseases, and neurodegenerative disorders.[2][3] Within the vast library of phenothiazine analogs, 3-Methoxy-10H-phenothiazine emerges as a particularly valuable building block. Its strategic methoxy substitution influences the electronic properties of the aromatic system, providing a nuanced handle for chemists to fine-tune the pharmacological profile of derivative compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Significance of the Methoxy Group at the 3-Position

The introduction of a methoxy group at the 3-position of the phenothiazine core is not a trivial modification. This electron-donating group can significantly impact the molecule's properties in several ways:

  • Modulation of Electronic Properties: The methoxy group increases the electron density of the phenothiazine ring system, which can influence its interaction with biological targets.

  • Metabolic Stability: The methoxy group can alter the metabolic profile of the molecule, potentially blocking sites susceptible to oxidative metabolism and thereby increasing the compound's half-life.

  • Lipophilicity and Bioavailability: The addition of a methoxy group can subtly modify the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and overall bioavailability.

  • Directing Further Functionalization: The electronic influence of the methoxy group can direct subsequent electrophilic substitution reactions to specific positions on the aromatic rings, allowing for precise control over the synthesis of complex derivatives.

Core Applications in Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its applications span several therapeutic areas, with a notable emphasis on the development of anticancer and neuroleptic agents.

Anticancer Drug Discovery

The phenothiazine scaffold has been extensively investigated for its anticancer properties.[3][4] Derivatives of this compound have been explored as potential cytotoxic agents. The presence of the methoxy group can contribute to enhanced activity and selectivity. For instance, "halomethoxy phenothiazine" derivatives have been synthesized and evaluated for their potential as anti-cancer agents.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a representative N-alkylated derivative, a common structural motif in bioactive phenothiazines.

Protocol 1: Synthesis of this compound

This protocol describes a transition-metal-free synthesis of this compound from 2-amino-5-methoxybenzenethiol and cyclohexanone.

Reaction Scheme:

Synthesis_of_3_Methoxy_10H_phenothiazine reactant1 2-Amino-5-methoxybenzenethiol reaction DMSO, 120 °C reactant1->reaction + reactant2 Cyclohexanone reactant2->reaction product This compound reaction->product

A simplified reaction scheme for the synthesis of this compound.

Materials:

  • 2-Amino-5-methoxybenzenethiol

  • Cyclohexanone

  • Dimethyl sulfoxide (DMSO)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Neutral aluminum oxide for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-amino-5-methoxybenzenethiol (1.0 mmol) and cyclohexanone (1.5 mmol).

  • Add DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for the time indicated by TLC monitoring until the starting material is consumed.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutral aluminum oxide using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford pure this compound.[6]

Characterization Data:

  • Appearance: White solid[6]

  • ¹H NMR (400 MHz, CD₃COCD₃, ppm): δ 7.65 (brs, 1H), 6.98-6.94 (m, 2H), 6.78-6.59 (m, 5H), 3.71 (s, 3H)[6]

  • ¹³C NMR (100 MHz, CD₃COCD₃, ppm): δ 156.6, 144.2, 137.0, 128.5, 127.3, 122.6, 119.7, 118.0, 116.2, 115.4, 114.0, 112.8, 56.1[6]

  • MS (EI) m/z (%): 229 (100)[6]

Protocol 2: N-Alkylation of this compound

N-alkylation is a crucial step for introducing side chains that are often essential for biological activity, particularly in neuroleptic drugs.[7] This protocol describes a general procedure for the N-alkylation of this compound.

Reaction Workflow:

N_Alkylation_Workflow start Start: this compound deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) start->deprotonation nucleophilic_attack Nucleophilic attack of the phenothiazine anion on an alkyl halide (R-X) deprotonation->nucleophilic_attack workup Aqueous workup and extraction nucleophilic_attack->workup purification Purification by column chromatography or recrystallization workup->purification product Product: 10-Alkyl-3-methoxy-10H-phenothiazine purification->product

A general workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., 3-dimethylaminopropyl chloride)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated this compound derivative.

Note: The choice of base, solvent, and reaction temperature may need to be optimized depending on the specific alkyl halide used.[8]

Biological Evaluation of this compound Derivatives

The synthesized derivatives of this compound can be subjected to a battery of in vitro and in vivo assays to determine their therapeutic potential.

Anticancer Activity Screening

A common initial screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Cell Line Typical Concentration Range (µM) Endpoint
MCF-7 (Breast Cancer)0.1 - 100IC₅₀ (Concentration for 50% inhibition)
PC-3 (Prostate Cancer)0.1 - 100IC₅₀
A549 (Lung Cancer)0.1 - 100IC₅₀
HepG2 (Liver Cancer)0.1 - 100IC₅₀
Neuroleptic Activity Assessment

The primary mechanism of action for many neuroleptic phenothiazines is the antagonism of dopamine D2 receptors.[2] A radioligand binding assay can be used to determine the affinity of the synthesized compounds for this receptor.

Protocol Outline: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in medicinal chemistry. Its strategic methoxy substitution provides a handle for fine-tuning the electronic and pharmacokinetic properties of derivative compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel this compound derivatives. Future research in this area will likely focus on the development of more selective and potent anticancer agents, as well as novel neuroleptics with improved side-effect profiles. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative therapeutics.

References

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Phenothiazine - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2021). AIP Publishing.
  • The versatility of phenothiazines as an anticancer drug scaffold. (2025). Taylor & Francis Online.
  • The versatility of phenothiazines as an anticancer drug scaffold. (2024). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Phenothiazine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenothiazine derivatives as anticancer compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). PubMed.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy.
  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. (2020). ChemRxiv.
  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. (n.d.). FAO AGRIS. Retrieved January 12, 2026, from [Link]

  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. (2025). ChemRxiv.
  • Structures of phenothiazine derivatives: neuroleptic drugs, MTC and other selective BuChE inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (2021). PMC.
  • Phenothiazine derivatives as potent anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]

Sources

experimental protocol for the synthesis of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Validated Protocol for the Synthesis of 3-Methoxy-10H-phenothiazine

Abstract This technical guide provides a detailed, field-proven , a key heterocyclic scaffold in medicinal chemistry. The phenothiazine core is a privileged structure found in a wide array of pharmacologically active compounds, including antipsychotic, antihistaminic, and anti-tumor agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. It includes a step-by-step methodology, safety protocols, characterization data, and visual diagrams of the reaction pathway and experimental workflow to ensure reliable and reproducible execution.

Introduction and Synthesis Strategy

Phenothiazine and its derivatives are a cornerstone of modern medicinal chemistry.[2] The tricyclic S,N-heteroaromatic system provides a versatile template for structural modification, enabling the fine-tuning of biological activity.[2] this compound (CAS No. 1771-19-3) is a valuable intermediate used in the synthesis of more complex molecules.[4][5]

Historically, the phenothiazine nucleus has been constructed via several classical methods:

  • Bernthsen Synthesis: The direct, high-temperature reaction of a diphenylamine with elemental sulfur, often catalyzed by iodine.[6]

  • Ullmann Condensation: A copper-catalyzed cyclization of diphenyl sulfides, offering greater versatility for substituted analogs but often requiring harsh conditions.[6][7]

  • Smiles Rearrangement: A powerful intramolecular nucleophilic aromatic substitution for constructing the phenothiazine system.[8][9]

While robust, these methods can lack specificity or require harsh conditions. This guide details a modern, transition-metal-free approach adapted from a published procedure, which involves the reaction of 2-amino-5-methoxybenzenethiol with cyclohexanone under an oxygen atmosphere.[10] This method was selected for its documented success, specific application to the target molecule, and relatively moderate reaction conditions.

Reaction Mechanism and Pathway

The synthesis proceeds via a cascade reaction involving condensation, tautomerization, and oxidative aromatization to form the stable tricyclic phenothiazine ring system. The use of an oxygen atmosphere is crucial for the final aromatization step, which drives the reaction to completion.

G cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product R1 2-Amino-5-methoxybenzenethiol I1 Condensation/ Enamine Formation R1->I1 R2 Cyclohexanone R2->I1 I2 Tautomerization & Intramolecular Cyclization I1->I2 - H₂O I3 Dehydrogenation/ Aromatization I2->I3 [O₂], Catalyst - 2H₂ P1 This compound I3->P1

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reagents and conditions for a 0.2 mmol scale synthesis, as adapted from the reference literature.[10]

Reagent/ParameterMolecular Weight ( g/mol )Amount UsedMoles (mmol)Equivalents
2-Amino-5-methoxybenzenethiol155.2231.1 mg0.201.0
Cyclohexanone98.1431.0 µL (29.5 mg)0.301.5
Potassium Iodide (KI)166.003.4 mg0.020.1
(Benzylsulfonyl)benzene (A-1)232.304.6 mg0.020.1
Chlorobenzene (Solvent)112.560.8 mL--
Reaction Condition Value
Temperature140 °C
Time24 hours
AtmosphereOxygen (O₂)
Reported Yield 58%

Detailed Experimental Protocol

This protocol is designed to be self-validating by providing clear, unambiguous steps. Adherence to these instructions is critical for achieving the desired outcome.

Materials and Equipment
  • Reagents: 2-amino-5-methoxybenzenethiol, cyclohexanone, potassium iodide, (benzylsulfonyl)benzene, chlorobenzene, petroleum ether, and ethyl acetate (EtOAc). All reagents should be obtained from commercial suppliers and used without further purification.[10]

  • Equipment: 10 mL sealable reaction tube, magnetic stirrer hotplate, magnetic stir bar, syringes, rotary evaporator, glass column for chromatography, TLC plates (silica gel), and standard laboratory glassware.

  • Purification Medium: Neutral aluminum oxide (100-200 mesh).[10]

Step-by-Step Synthesis Procedure

Safety First: This reaction involves heating a sealed tube under an oxygen atmosphere and uses flammable and toxic solvents. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory.

  • Catalyst Preparation: To a 10 mL sealable reaction tube containing a magnetic stir bar, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).[10]

    • Expert Insight: This combination acts as the catalytic system. While the precise mechanism is complex, iodide can facilitate redox processes, and the sulfone may act as an oxidant or promoter in the aromatization step.

  • Atmosphere Exchange: Seal the tube and purge with oxygen gas for approximately 1-2 minutes. This is repeated three times to ensure an oxygen-rich atmosphere, which is essential for the oxidative aromatization part of the reaction cascade.[10]

  • Reagent Addition: Using syringes, add chlorobenzene (0.8 mL), 2-amino-5-methoxybenzenethiol (31.1 mg, 0.2 mmol), and finally cyclohexanone (31.0 µL, 0.3 mmol) to the sealed reaction tube.[10]

    • Expert Insight: Adding the solvent first allows for better mixing and dissolution of the catalysts. Cyclohexanone is used in excess (1.5 equivalents) to drive the initial condensation reaction forward according to Le Châtelier's principle.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 140 °C. Stir the reaction mixture vigorously for 24 hours.[10]

    • Trustworthiness Check: The reaction should be monitored periodically by TLC (if feasible and safe to sample) to check for the consumption of the starting material and the appearance of the product spot.

  • Work-up: After 24 hours, remove the reaction vessel from the heat and allow it to cool to room temperature. Once cooled, carefully open the tube and transfer the contents to a round-bottom flask. Remove the volatile components (primarily chlorobenzene) under reduced pressure using a rotary evaporator.[10]

Purification and Characterization
  • Chromatography Setup: Prepare a chromatography column with neutral aluminum oxide, using a petroleum ether/ethyl acetate mixture as the eluent.

  • Purification: Dissolve the crude residue from the work-up step in a minimal amount of dichloromethane or the eluent mixture. Load this onto the column. Elute the column with a solvent system of petroleum ether/EtOAc = 10:1 .[10]

    • Expert Insight: Neutral aluminum oxide is specified, likely to avoid degradation of the acid/base-sensitive phenothiazine core. The 10:1 eluent system provides the appropriate polarity to separate the desired product from unreacted starting materials and byproducts.

  • Product Isolation: Collect the fractions containing the product, identified by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The reported literature yield is 26.6 mg (58%) for this scale.[10]

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques. The literature reports the following data:[10]

    • Appearance: White solid.

    • ¹H NMR (400 MHz, CD₃COCD₃): δ 7.65 (brs, 1H), 6.98-6.94 (m, 2H), 6.78-6.59 (m, 5H), 3.71 (s, 3H).

    • ¹³C NMR (100 MHz, CD₃COCD₃): δ 156.6, 144.2, 137.0, 128.5, 127.3, 122.6, 119.7, 118.0, 116.2, 115.4, 114.0, 112.8, 56.1.

    • Mass Spectrometry (EI): m/z (%) 229 (100) [M⁺], 214, 186, 154, 128.

Experimental Workflow Diagram

G prep 1. Reagent & Catalyst Preparation setup 2. Reaction Setup (Seal & Purge with O₂) prep->setup reaction 3. Reaction (140 °C, 24 h) setup->reaction workup 4. Cooling & Solvent Removal reaction->workup purify 5. Column Chromatography (Neutral Al₂O₃) workup->purify analyze 6. Characterization (NMR, MS) purify->analyze product Pure Product analyze->product

Caption: A summary of the experimental workflow for synthesizing this compound.

References

  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (2025). Benchchem.
  • Synthesis of phenothiazines via Smiles rearrangement. (2002).
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013). RSC Advances.
  • This compound CAS#: 1771-19-3. ChemicalBook.
  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. (1964). Journal of Organic Chemistry.
  • Synthesis of 7-phenoxyphenothiazines by smiles rearrangement. (2003).
  • Improving the reaction conditions for phenothiazine synthesis. (2025). BenchChem.
  • Ullmann condens
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2021). AIP Publishing.
  • This compound. BOC Sciences.
  • This compound.
  • This compound. Axios Research.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI.
  • Possible Biological and Clinical Applications of Phenothiazines. (2017). PubMed.

Sources

Application Note and Protocol for the Purification of 3-Methoxy-10H-phenothiazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-10H-phenothiazine is a crucial heterocyclic compound and a key intermediate in the synthesis of various pharmacologically active molecules, including neuroleptic drugs.[1] Its purity is paramount for successful downstream applications and for ensuring the safety and efficacy of final drug products. This application note provides a detailed, field-proven protocol for the purification of this compound using column chromatography. The methodology is designed to be robust and reproducible, addressing common challenges associated with the purification of phenothiazine derivatives.

This guide moves beyond a simple list of steps, delving into the rationale behind the selection of chromatographic parameters. By understanding the "why," researchers can better adapt this protocol to their specific needs and troubleshoot effectively.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C13H11NOS[1][]
Molecular Weight 229.3 g/mol [1]
Melting Point 163 °C[1]
Boiling Point 410.1 ± 34.0 °C (Predicted)[1]
Density 1.235 ± 0.06 g/cm³[1][]
Appearance Likely a solid at room temperatureInferred from melting point
Polarity Moderately polarInferred from structure

The presence of the methoxy group and the secondary amine within the phenothiazine core imparts a moderate polarity to the molecule. This characteristic is central to the selection of the stationary and mobile phases for column chromatography.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase column chromatography. The fundamental principle of this technique is the differential partitioning of the components of a mixture between a polar stationary phase and a less polar mobile phase.

G cluster_0 Column Chromatography Setup cluster_1 Separation Principle Crude_Sample Crude this compound (dissolved in minimal solvent) Column Silica Gel (Polar Stationary Phase) Crude_Sample->Column Loading Elution Elution Process Column->Elution Mobile_Phase Non-polar to Moderately Polar Solvent System (e.g., Hexane/Ethyl Acetate) Mobile_Phase->Column Introduction Fractions Collection of Fractions Elution->Fractions Polar_Impurities More Polar Impurities Elution->Polar_Impurities Elute Last or Retained on Column Target_Compound This compound (Moderately Polar) Elution->Target_Compound Elute Second Nonpolar_Impurities Less Polar Impurities Elution->Nonpolar_Impurities Elute First

In this system:

  • Stationary Phase: Silica gel, a highly polar material, is used.

  • Mobile Phase: A solvent system of lower polarity is employed to carry the sample through the column.

  • Separation: Less polar compounds in the crude mixture will have a weaker affinity for the silica gel and will travel down the column more quickly with the mobile phase. Conversely, more polar compounds will adhere more strongly to the stationary phase and elute later. This compound, with its moderate polarity, will elute at an intermediate rate, allowing for its separation from both less polar and more polar impurities.

Experimental Protocol

Materials and Reagents
Material/ReagentGrade/SpecificationRationale for Selection
Crude this compound As synthesizedThe starting material for purification.
Silica Gel 60-120 mesh or 230-400 meshThe choice of mesh size depends on the difficulty of the separation; finer mesh provides higher resolution but slower flow rates.
Hexane HPLC gradeA non-polar solvent used as the initial mobile phase component.
Ethyl Acetate HPLC gradeA moderately polar solvent used to increase the polarity of the mobile phase.
Dichloromethane (DCM) HPLC gradeAn alternative solvent to ethyl acetate, can be used for sample loading.
Thin Layer Chromatography (TLC) Plates Silica gel coatedFor monitoring the progress of the reaction and the separation during chromatography.
Glass Chromatography Column Appropriate size for the amount of sampleTo contain the stationary phase.
Cotton or Glass Wool To plug the bottom of the column.
Sand Washed and driedTo provide a level surface at the top and bottom of the silica gel bed.
Collection Vials/Test Tubes For collecting fractions.
Rotary Evaporator For solvent removal from the purified fractions.
Step-by-Step Methodology

1. Preparation of the Column

G Start Start: Prepare Column Plug_Column Plug column with cotton/glass wool Start->Plug_Column Add_Sand Add a small layer of sand Plug_Column->Add_Sand Prepare_Slurry Prepare silica gel slurry in hexane Add_Sand->Prepare_Slurry Pour_Slurry Pour slurry into the column Prepare_Slurry->Pour_Slurry Pack_Column Pack the column by gently tapping and running solvent through Pour_Slurry->Pack_Column Add_Top_Sand Add a protective layer of sand on top Pack_Column->Add_Top_Sand End Column is Ready Add_Top_Sand->End

a. Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

b. Plugging the Column: Securely place a small piece of cotton or glass wool at the bottom of the column.

c. Adding Sand: Add a thin layer (approximately 0.5 cm) of sand on top of the plug.

d. Slurry Packing: In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). This wet-packing method helps to prevent air bubbles and channeling in the stationary phase.

e. Packing the Column: Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

f. Adding the Top Sand Layer: Once the silica has settled, add a thin layer (approximately 0.5 cm) of sand on top of the silica bed to prevent disturbance during sample loading and solvent addition.

2. Sample Preparation and Loading

a. Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.

b. Dry Loading (Recommended): For better resolution, dry loading is often preferred.[3] Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

c. Wet Loading: If dry loading is not feasible, carefully pipette the concentrated solution of the crude product directly onto the top layer of sand in the column.[3]

3. Elution and Fraction Collection

a. Initial Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The exact starting ratio should be determined by preliminary TLC analysis.

b. Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below. This gradual increase in polarity allows for the sequential elution of compounds based on their polarity.

StepHexane (%)Ethyl Acetate (%)Purpose
1955Elute non-polar impurities.
29010Continue eluting less polar compounds.
38515Elute this compound.
48020Ensure complete elution of the target compound.
55050Elute more polar impurities.

c. Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the column size and the separation.

4. Monitoring the Separation

a. TLC Analysis: Regularly spot the collected fractions on TLC plates and develop them in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).

b. Visualization: Visualize the spots under a UV lamp (254 nm). The fractions containing the pure this compound should show a single spot with the same Rf value.

5. Isolation of the Purified Product

a. Combining Fractions: Combine the fractions that contain the pure product.

b. Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

c. Final Product: The remaining solid is the purified this compound. Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting

ProblemPossible CauseSolution
Compound does not move from the baseline The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).[4]
Compound elutes too quickly The mobile phase is too polar.Start with a less polar solvent system (e.g., a higher percentage of hexane).
Poor separation of spots The sample was loaded in too large a volume of solvent; the column was not packed properly.Use the dry loading technique.[3] Repack the column carefully.
Streaking of spots on TLC The compound may be acidic or basic; the sample may be overloaded.Add a small amount of a modifier to the mobile phase (e.g., a drop of triethylamine for basic compounds or acetic acid for acidic compounds). Spot less concentrated samples on the TLC plate.
Compound decomposition on silica Some compounds are sensitive to the acidic nature of silica gel.Test for stability on a TLC plate before running the column.[4] Consider using a less acidic stationary phase like alumina.[4][5]

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by column chromatography. By following these guidelines and understanding the underlying principles, researchers can achieve high purity of their target compound, which is essential for subsequent research and development activities. The key to a successful separation lies in careful preparation, systematic elution, and diligent monitoring.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • PubChem. 3-methoxy-7-nitro-10H-phenothiazine. Available from: [Link]

  • MicroSolv Technology Corporation. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • PubMed. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Available from: [Link]

  • ResearchGate. Separation and identification of phenothiazine compounds by thin-layer chromatography. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Methoxy-10H-phenothiazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines represent a cornerstone scaffold in medicinal chemistry, historically recognized for their profound impact on the treatment of psychosis.[1] The tricyclic core of phenothiazine is a privileged structure, offering multiple points for chemical modification, which has led to the discovery of a wide array of biological activities.[2][3] Beyond their well-established neuroleptic effects, which are primarily mediated through dopamine D2 receptor antagonism, phenothiazine derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6][7]

The 3-methoxy-10H-phenothiazine core is a particularly attractive starting point for generating novel bioactive compounds. The methoxy group at the 3-position can influence the electronic properties of the aromatic system, potentially modulating the biological activity and pharmacokinetic profile of the resulting derivatives. This document provides a comprehensive guide to the derivatization of this compound, with a focus on creating a diverse library of compounds for biological screening. We will detail synthetic protocols for N-alkylation, N-acylation, and N-arylation, followed by step-by-step methodologies for evaluating their anticancer, antimicrobial, and neuroleptic activities.

The rationale behind these derivatizations is rooted in the established structure-activity relationships (SAR) of phenothiazines. For instance, the nature of the substituent at the 10-position of the phenothiazine ring is a critical determinant of its pharmacological activity.[5] By systematically modifying this position, researchers can fine-tune the biological effects of the resulting molecules.

Synthetic Derivatization Strategies

The derivatization of this compound primarily targets the nitrogen atom of the central thiazine ring (N-10). This position is readily amenable to alkylation, acylation, and arylation, allowing for the introduction of a wide variety of functional groups and side chains.

Workflow for Derivatization of this compound

DerivatizationWorkflow start This compound N_Alkylation N-Alkylation start->N_Alkylation Alkyl halide, Base (e.g., NaH) N_Acylation N-Acylation start->N_Acylation Acyl chloride or Anhydride, Base N_Arylation N-Arylation start->N_Arylation Aryl halide, Catalyst (e.g., Pd or Cu) Alkyl_Derivatives N-Alkyl-3-methoxy- phenothiazine Derivatives N_Alkylation->Alkyl_Derivatives Acyl_Derivatives N-Acyl-3-methoxy- phenothiazine Derivatives N_Acylation->Acyl_Derivatives Aryl_Derivatives N-Aryl-3-methoxy- phenothiazine Derivatives N_Arylation->Aryl_Derivatives Screening Biological Screening Alkyl_Derivatives->Screening Acyl_Derivatives->Screening Aryl_Derivatives->Screening

Caption: General workflow for the derivatization of this compound.

Protocol 1: N-Alkylation of this compound

N-alkylation introduces aliphatic or substituted aliphatic chains at the 10-position, a common feature in many biologically active phenothiazines.

Principle: The acidic proton on the nitrogen of the phenothiazine ring is removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic phenothiazide anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., 1-bromo-3-chloropropane, ethyl bromoacetate)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkylated derivative.

Data Summary Table (Hypothetical):

Alkyl HalideProductYield (%)
1-Bromo-3-chloropropane10-(3-Chloropropyl)-3-methoxy-10H-phenothiazine85
Ethyl bromoacetateEthyl 2-(3-methoxy-10H-phenothiazin-10-yl)acetate92
Protocol 2: N-Acylation of this compound

N-acylation introduces an acyl group to the phenothiazine nitrogen, forming an amide linkage. This modification can significantly alter the electronic and steric properties of the molecule.

Principle: this compound is deprotonated with a base, and the resulting anion reacts with an acylating agent, such as an acyl chloride or an acid anhydride.[8][9]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or THF

  • Triethylamine (Et₃N) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel and solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution. A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.[8]

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.2 eq) or acid anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the N-acylated product.

Data Summary Table (Hypothetical):

Acylating AgentProductYield (%)
Acetyl chloride1-(3-Methoxy-10H-phenothiazin-10-yl)ethan-1-one95
Benzoyl chloride(3-Methoxy-10H-phenothiazin-10-yl)(phenyl)methanone88
Protocol 3: N-Arylation of this compound (Advanced)

N-arylation, the formation of a C-N bond between the phenothiazine nitrogen and an aromatic ring, can be achieved through modern cross-coupling reactions. These methods offer access to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Principle: A palladium-catalyzed cross-coupling reaction between an aryl halide and the phenothiazine nitrogen in the presence of a suitable phosphine ligand and a base.[10][11][12]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • To a Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 eq), the aryl halide (1.2 eq), and anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the organic filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Principle: A copper-catalyzed reaction between an aryl halide and the phenothiazine, typically requiring higher temperatures than palladium-catalyzed methods.[3][13]

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI) or copper powder

  • Ligand (e.g., 1,10-phenanthroline, L-proline) (optional)

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • High-boiling polar solvent (e.g., DMF, N-methyl-2-pyrrolidone (NMP))

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.5 eq), CuI (10-20 mol%), the ligand (if used), and the base (2.0 eq).

  • Add the solvent and heat the mixture to 120-180 °C.

  • Stir the reaction for 12-48 hours, monitoring progress by TLC.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and brine.

  • Dry, concentrate, and purify by column chromatography.

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activities. The following protocols are designed for initial screening in key therapeutic areas.

Workflow for Biological Screening

BiologicalScreeningWorkflow Compound_Library Synthesized this compound Derivative Library Anticancer_Screening Anticancer Screening Compound_Library->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening Compound_Library->Antimicrobial_Screening Neuroleptic_Screening Neuroleptic Screening Compound_Library->Neuroleptic_Screening MTT_Assay MTT Assay (Cell Viability) Anticancer_Screening->MTT_Assay Broth_Microdilution Broth Microdilution (MIC Determination) Antimicrobial_Screening->Broth_Microdilution Catalepsy_Test Catalepsy Test (in vivo) (Motor Effects) Neuroleptic_Screening->Catalepsy_Test D2_Binding_Assay Dopamine D2 Receptor Binding Assay (in vitro) Neuroleptic_Screening->D2_Binding_Assay IC50 Determine IC₅₀ MTT_Assay->IC50 MIC Determine MIC Broth_Microdilution->MIC Behavioral_Response Assess Behavioral Response Catalepsy_Test->Behavioral_Response Ki Determine Ki D2_Binding_Assay->Ki

Caption: Workflow for the biological screening of novel phenothiazine derivatives.

Protocol 4: Anticancer Activity Screening - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][14][15][16][17]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 5: Antimicrobial Activity Screening - Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][18][19][20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

Data Summary Table (Hypothetical):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A83216
Derivative B>64>648
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Protocol 6: Neuroleptic Activity Screening

This test is a classic behavioral assay to assess the potential for extrapyramidal side effects (motor rigidity), a hallmark of typical antipsychotic drugs.[6][10][12][21]

Principle: Neuroleptic-induced catalepsy is characterized by the failure of the animal to correct an externally imposed posture.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Test compounds and a positive control (e.g., haloperidol)

  • Vehicle for compound administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Catalepsy bar (a horizontal bar elevated approximately 9 cm from the surface)

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the elevated bar.

  • Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, the maximum score is recorded.

  • Repeat the test at each time point.

Data Analysis:

  • Compare the mean descent latency of the test compound group to the vehicle control group at each time point using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

  • A significant increase in descent latency indicates a cataleptic effect.

This assay determines the affinity of the test compounds for the dopamine D2 receptor, the primary target of most antipsychotic drugs.[5][11][22][23]

Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]spiperone) for binding to D2 receptors in a membrane preparation.

Materials:

  • Rat striatal tissue or a cell line expressing recombinant human D2 receptors

  • Radiolabeled ligand (e.g., [³H]spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts)

  • Test compounds

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.

    • Determine the protein concentration of the final membrane suspension.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol).

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37 °C) for a set time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with a wide range of biological activities. The synthetic protocols outlined in this guide provide a robust framework for generating a diverse chemical library. By employing the detailed biological screening methodologies, researchers can effectively evaluate the anticancer, antimicrobial, and neuroleptic potential of these novel compounds. This systematic approach, combining targeted synthesis and comprehensive biological evaluation, is essential for advancing the field of phenothiazine-based drug discovery.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bentea, E., Calvo, M. S., & Baekelandt, V. (2025). Catalepsy test in rats. Protocols.io. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (2023). Hancock Lab. Retrieved January 12, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 12, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Aryal, S. (2022, April 19). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 12, 2026, from [Link]

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. (2022). Frontiers in Behavioral Neuroscience, 16, 848831. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 12, 2026, from [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. (2010). Journal of Pharmacological and Toxicological Methods, 61(3), 269-275. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem, 6(10), 1769-1775. [Link]

  • Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. (2022, June 8). YouTube. Retrieved January 12, 2026, from [Link]

  • Bentea, E., Calvo, M. S., & Baekelandt, V. (2025). Catalepsy test in rats. Protocols.io. [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 12, 2026, from [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (n.d.). Retrieved January 12, 2026, from [Link]

  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (2000). ARKIVOC, 2000(4), 563-575.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2023). Molecules, 28(19), 6934. [Link]

  • Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(10), 2465. [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. Retrieved January 12, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). International Journal of Molecular Sciences, 23(21), 13539. [Link]

  • A review on synthetic strategies of amides from carboxylic acid via acid chloride intermediate. (2011). Der Pharma Chemica, 3(3), 409-421.
  • Preparation of phenothiazines. (1961).
  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). Frontiers in Oncology, 13, 1256372. [Link]

  • New derivatives of phenothiazines with anticancer activities. (2009). Polski Merkuriusz Lekarski, 26(156), 671-675.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Phenothiazine. (2023). In StatPearls.

Sources

3-Methoxy-10H-phenothiazine as a precursor for functional materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Methoxy-10H-phenothiazine as a Versatile Precursor for Advanced Functional Materials

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal heterocyclic building block, distinguished by its electron-rich S,N-heterocyclic core and a strategically positioned methoxy group that enhances its donor properties. This unique combination makes it an exceptionally versatile precursor for a new generation of functional organic materials. Its inherent non-planar, butterfly-like geometry is crucial for disrupting intermolecular π-π stacking, thereby improving the solubility and morphological stability of derived materials.[1][2] This application note provides a comprehensive guide for researchers, detailing the core attributes of this compound and presenting validated, step-by-step protocols for its transformation into high-performance materials for Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs). We offer in-depth explanations for experimental choices, robust characterization methodologies, and troubleshooting guidance to empower researchers in harnessing this precursor for cutting-edge optoelectronic applications.[3][4]

Core Attributes of this compound

The utility of this compound stems from the fundamental properties of the phenothiazine (PTZ) scaffold, which are further modulated by the C-3 methoxy substituent.

  • Strong Electron-Donating Nature : The presence of nitrogen and sulfur heteroatoms within the tricyclic framework results in a high-energy Highest Occupied Molecular Orbital (HOMO), making the PTZ core a potent electron donor.[2][5] The addition of an electron-donating methoxy group at the C-3 position further enhances this characteristic, which is critical for applications in hole-transporting layers and as the donor component in D-A systems.[6]

  • Tunable Redox Properties : The PTZ core exhibits stable and reversible redox behavior, allowing it to be oxidized to a stable radical cation.[5][7] This property is fundamental to its function in charge transfer processes within electronic devices. The oxidation potential can be precisely tuned through functionalization at the N-10, C-3, and C-7 positions.[2][7]

  • Inherent Steric Hindrance : The non-planar, butterfly-shaped conformation of the PTZ ring is a key structural feature. This geometry effectively suppresses the formation of detrimental molecular aggregates and excimers, leading to materials with improved solution processability and amorphous film morphology.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1771-19-3[8][9]
Molecular Formula C₁₃H₁₁NOS[8]
Molecular Weight 229.30 g/mol [8][10]
Appearance White to yellow solid[11]
Melting Point 163 °C[8]
Boiling Point 410.1 ± 34.0 °C (Predicted)[8][]
Density 1.235 ± 0.06 g/cm³ (Predicted)[8][]

General Synthetic Pathways from the Precursor

This compound is an ideal starting point for creating complex functional molecules, particularly those with a Donor-π-Acceptor (D-π-A) architecture. The most common and effective synthetic handle is the secondary amine at the N-10 position, which readily undergoes alkylation or arylation to attach the rest of the molecular framework. This modular approach allows for the systematic tuning of the final material's properties.

G cluster_start Precursor cluster_functionalization N-10 Functionalization cluster_intermediate Intermediate cluster_extension π-Bridge & Acceptor Addition cluster_final Target Material Precursor This compound (Donor Core) N_Func N-Alkylation or N-Arylation (e.g., Buchwald-Hartwig Coupling) Precursor->N_Func Introduce π-Bridge or Acceptor Group Intermediate N-Functionalized Phenothiazine N_Func->Intermediate Pi_Acceptor Further reactions (e.g., Vilsmeier-Haack, Suzuki Coupling, Knoevenagel Condensation) Intermediate->Pi_Acceptor Extend Conjugation & Attach Acceptor Final Final D-π-A Material (for DSSC or OLED) Pi_Acceptor->Final

Caption: General synthetic workflow from this compound.

Application I: Organic Dyes for Dye-Sensitized Solar Cells (DSSC)

3.1. Rationale for Use

Phenothiazine derivatives have emerged as highly effective metal-free organic sensitizers in DSSCs.[13] Their strong electron-donating ability facilitates efficient charge injection into the semiconductor's conduction band (e.g., TiO₂), while the bulky, non-planar structure helps prevent dye aggregation on the semiconductor surface, which would otherwise quench fluorescence and reduce device efficiency.[1][2] The D-π-A design is paramount; our this compound serves as the powerful donor (D), linked via a conjugated π-bridge to an electron-accepting anchor group (A) that binds to the TiO₂ surface.

3.2. Protocol: Synthesis of a Representative D-π-A Dye (PTZ-CN)

This protocol outlines a three-step synthesis of a representative phenothiazine dye with a cyanoacrylic acid acceptor group.

Step 1: N-Alkylation of this compound

  • Causality : This step introduces an alkyl chain bearing a terminal bromide, which serves as a handle for subsequent reactions. The alkyl group also enhances the solubility of the dye. Sodium hydride (NaH) is a strong base used to deprotonate the N-H of the phenothiazine, creating a potent nucleophile that readily attacks the dibromoalkane.

  • Procedure :

    • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

    • Dissolve in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

    • Add a solution of 1,4-dibromobutane (5.0 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Cool the mixture, quench cautiously with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 10-(4-bromobutyl)-3-methoxy-10H-phenothiazine.

Step 2: Vilsmeier-Haack Formylation

  • Causality : This reaction introduces an aldehyde group (-CHO) at the C-7 position, which is activated for electrophilic substitution. The aldehyde will be used in the final step to connect the π-bridge and acceptor. The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is the active electrophile.

  • Procedure :

    • In a flask at 0 °C, add anhydrous DMF.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while stirring. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of the product from Step 1 (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature, then heat to 80 °C and stir for 8 hours.

    • Cool the mixture to 0 °C and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with dichloromethane (DCM), dry the combined organic layers over MgSO₄, and concentrate.

    • Purify by column chromatography to yield 10-(4-bromobutyl)-7-formyl-3-methoxy-10H-phenothiazine.

Step 3: Knoevenagel Condensation

  • Causality : This final step attaches the electron acceptor and anchoring group. The basic conditions (piperidine) facilitate the condensation between the newly installed aldehyde and the active methylene group of cyanoacetic acid.

  • Procedure :

    • Dissolve the aldehyde from Step 2 (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of acetonitrile and chloroform.

    • Add piperidine (0.2 eq) as a catalyst.

    • Reflux the mixture for 12 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with 1M HCl and then water.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final dye, PTZ-CN.

3.3. Protocol: Characterization of the DSSC Dye

Self-validation of the synthesized dye is critical. The following characterization provides a complete picture of its identity, purity, and suitability for DSSC applications.

  • ¹H and ¹³C NMR Spectroscopy : Confirms the molecular structure and purity.

  • Mass Spectrometry (MS) : Verifies the molecular weight of the final compound.[14]

  • UV-Visible Absorption Spectroscopy : Performed in a suitable solvent (e.g., THF or DCM). This determines the light-harvesting range of the dye. The key parameters are the absorption maximum (λₘₐₓ) and the molar extinction coefficient (ε).[15]

  • Cyclic Voltammetry (CV) : Used to determine the HOMO and LUMO energy levels. The HOMO level is calculated from the onset of the first oxidation potential, and the LUMO is estimated by subtracting the optical bandgap (from UV-Vis) from the HOMO level. These values are crucial for ensuring proper energy level alignment for electron injection into TiO₂ and regeneration by the electrolyte.[5]

Table 2: Representative Photophysical and Electrochemical Data for a PTZ-based Dye

ParameterTypical ValueSignificance
λₘₐₓ (nm) 450 - 550 nmDetermines the portion of the solar spectrum the dye can absorb.
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) > 30,000A high value indicates efficient light absorption.
HOMO Level (eV) -5.0 to -5.4 eVMust be lower (more positive) than the electrolyte's redox potential for efficient dye regeneration.[16]
LUMO Level (eV) -2.0 to -2.5 eVMust be higher (more negative) than the TiO₂ conduction band edge for efficient electron injection.

3.4. Experimental Workflow for DSSC Fabrication and Testing

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing A Synthesis of PTZ-CN Dye B Dye Purification & Characterization A->B C Prepare TiO₂ Photoanode B->C D Dye Sensitization (Soaking) C->D E Assemble Cell with Electrolyte & Cathode D->E F Measure J-V Curve under Simulated Sunlight E->F G Calculate Efficiency (PCE), Jsc, Voc, FF F->G

Caption: Workflow from dye synthesis to DSSC performance evaluation.

Application II: Materials for Organic Light-Emitting Diodes (OLEDs)

4.1. Rationale for Use

The strong electron-donating nature and high hole mobility of phenothiazine derivatives make them excellent candidates for Hole Injection/Transport Layers (HIL/HTL) in OLEDs, facilitating the efficient movement of positive charges towards the emissive layer.[16][17] Furthermore, by coupling the PTZ donor with a suitable acceptor, it is possible to create highly efficient emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency.[18][19]

4.2. Protocol: Synthesis of a PTZ-based TADF Emitter

This protocol describes the synthesis of a D-A type emitter by coupling this compound with an electron-accepting aryl unit.

Step 1: Buchwald-Hartwig N-Arylation

  • Causality : This is a powerful cross-coupling reaction for forming C-N bonds. It directly connects the nitrogen of our donor precursor to an acceptor-functionalized aryl halide (e.g., a cyanophenyl or sulfonylphenyl derivative). A palladium catalyst and a suitable phosphine ligand are essential for the catalytic cycle, and a base (like sodium tert-butoxide) is required to activate the amine.

  • Procedure :

    • To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired aryl halide acceptor (e.g., 4-fluorobenzonitrile, 1.1 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with DCM and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography followed by recrystallization or sublimation to yield the final D-A emitter.

4.3. Protocol: Characterization of the OLED Material

  • NMR and Mass Spectrometry : For structural validation and purity confirmation.[6]

  • Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg). High thermal and morphological stability is crucial for long device lifetimes.

  • Photophysical Properties : Measure the absorption (UV-Vis) and photoluminescence (PL) spectra in both solution (e.g., toluene) and as a thin film. For TADF materials, time-resolved PL measurements are necessary to determine the prompt and delayed fluorescence lifetimes, which confirms the TADF mechanism.[18][20]

  • Electrochemical Characterization (CV) : Determine HOMO/LUMO levels to assess the suitability for charge injection and transport within the OLED stack.[21]

Table 3: Key Performance Metrics for a PTZ-based OLED Material

ParameterTarget ValueSignificance
Glass Transition Temp. (Tg) > 100 °CHigh Tg indicates good morphological stability of the amorphous film.
Decomposition Temp. (Td) > 300 °CHigh Td is required for stability during vacuum deposition and device operation.
PL Quantum Yield (PLQY) > 70%High PLQY in the solid state is essential for a bright emitter.
ΔE_ST (S₁-T₁ energy gap) < 0.2 eVA small singlet-triplet gap is the defining requirement for efficient TADF.[20]

4.4. Logic Diagram: From Molecular Structure to OLED Performance

G cluster_mol Molecular Design cluster_prop Material Properties cluster_dev Device Performance Mol 3-MeO-PTZ Donor + Acceptor Unit HOMO HOMO/LUMO Energy Levels Mol->HOMO PL High PLQY Mol->PL TADF Small ΔEST (TADF) Mol->TADF Thermal High Tg / Td Mol->Thermal EQE High External Quantum Efficiency (EQE) HOMO->EQE PL->EQE Color Desired Emission Color (CIE) PL->Color TADF->EQE LT Long Operational Lifetime Thermal->LT

Caption: Relationship between molecular design and OLED performance.

References

  • Title : Phenothiazine-based dyes for efficient dye-sensitized solar cells Source : Journal of Materials Chemistry C (RSC Publishing) URL : [Link]

  • Title : Phenothiazine and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes Source : Journal of Materials Chemistry C (RSC Publishing) URL : [Link]

  • Title : Recent advances in phenothiazine-based dyes for dye-sensitized solar cells Source : Journal of Materials Science URL : [Link]

  • Title : PHENOTHIAZINE-BASED DYES IN SOLAR CELL TECHNOLOGY Source : Memoirs of the Scientific Sections of the Romanian Academy URL : [Link]

  • Title : Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance Source : Journal of the Serbian Chemical Society URL : [Link]

  • Title : Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source : Molecules (MDPI) URL : [Link]

  • Title : Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs Source : Chemical Science (RSC Publishing) URL : [Link]

  • Title : Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs Source : Journal of Materials Chemistry C (RSC Publishing) URL : [Link]

  • Title : Synthesis and Characterization of Phenothiazine Derivatives Source : The Pharmaceutical and Chemical Journal URL : [Link]

  • Title : Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions Source : Beilstein Journal of Organic Chemistry URL : [Link]

  • Title : A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives Source : ResearchGate URL : [Link]

  • Title : Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives Source : The Journal of Physical Chemistry C (ACS Publications) URL : [Link]

  • Title : Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents Source : Polycyclic Aromatic Compounds (Taylor & Francis Online) URL : [Link]

  • Title : Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs Source : ResearchGate URL : [Link]

  • Title : Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs Source : PubMed Central (PMC) URL : [Link]

  • Title : this compound - CAS - 1771-19-3 Source : Axios Research URL : [Link]

  • Title : this compound | CAS No : 1771-19-3 Source : Pharmaffiliates URL : [Link]

  • Title : Structure-induced optoelectronic properties of phenothiazine-based materials Source : Journal of Materials Chemistry C URL : [Link]

  • Title : Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Source : Chemical Science (RSC Publishing) URL : [Link]

  • Title : Phenothiazine functional materials for organic optoelectronic applications Source : PubMed URL : [Link]

  • Title : Structure-induced optoelectronic properties of phenothiazine-based materials Source : Tuni.fi (Tampere University) URL : [Link]

  • Title : Phenothiazine Functional Materials for Organic Optoelectronic Applications Source : ResearchGate URL : [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your synthetic strategy effectively.

The phenothiazine core is a cornerstone in medicinal chemistry, renowned for its applications in antipsychotic and antiemetic drugs.[1][2][3] However, its synthesis can be challenging, often plagued by low yields, side reactions, and purification difficulties. This guide provides a structured approach to overcoming these common hurdles.

Core Synthetic Strategies: An Overview

The construction of the this compound tricycle can be approached via several established routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reaction conditions.

  • Transition-Metal Catalyzed Intramolecular Cyclization: This is a modern and highly versatile approach. The most prominent examples are the Buchwald-Hartwig and Ullmann reactions, which involve the intramolecular C-N or C-S bond formation from a suitably substituted diaryl sulfide or amine precursor. These methods generally offer good yields and functional group tolerance.[4][5]

  • Condensation of Aminothiophenols with Cyclohexanones: A newer, transition-metal-free method involves the reaction of a substituted 2-aminobenzenethiol (in this case, 2-amino-5-methoxybenzenethiol) with cyclohexanone. This approach provides a more environmentally friendly alternative.[6]

  • Classical Thionation (Bernthsen Synthesis): This historical method involves the direct reaction of a diphenylamine derivative with elemental sulfur at high temperatures, often with an iodine catalyst.[4][7] While robust, it can suffer from harsh conditions and the formation of tarry byproducts.[8]

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is disappointingly low, and I'm isolating a significant amount of dark, tarry byproduct. What is the likely cause?

A1: Low yields accompanied by tar formation are a classic problem in many aromatic cyclizations, including phenothiazine synthesis.[8] The primary culprits are usually related to temperature control and atmospheric conditions.

  • Causality: The phenothiazine nucleus is susceptible to oxidation, especially at the elevated temperatures required for many synthetic routes.[9] Overheating can lead to uncontrolled polymerization and decomposition of both starting materials and the desired product. The sulfur atom in the phenothiazine ring is particularly prone to oxidation, forming the corresponding sulfoxide.[9]

  • Troubleshooting Steps:

    • Temperature Control: Ensure precise and uniform heating. Use an oil bath or a heating mantle with a temperature controller. For reactions like the Bernthsen synthesis, which can be exothermic, be prepared to cool the reaction slightly to moderate the evolution of H₂S gas before resuming heating.[4][7] For modern catalytic reactions, excessively high temperatures can lead to catalyst decomposition and reduced selectivity.[5][10]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is the most effective way to minimize the formation of sulfoxide impurities and other oxidation byproducts.[9]

    • Reactant Purity: Use high-purity, and where necessary, anhydrous starting materials and solvents. Moisture can deactivate catalysts, and impurities can initiate side reactions.[5]

Q2: My Buchwald-Hartwig amination is giving inconsistent or no yield. How can I improve its reliability?

A2: The Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly sensitive to several parameters.[11] Inconsistency often points to issues with the catalytic system.

  • Causality: The catalytic cycle involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination. The choice of palladium source, ligand, base, and solvent are all critical for success. The ligand, in particular, stabilizes the palladium center and facilitates the key steps of the reaction.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are often required. For intramolecular aminations leading to phenothiazines, catalyst systems like RuPhos Pd G1 in combination with the RuPhos ligand have been shown to be successful where others failed.[12] Ensure the palladium precatalyst is fresh.

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Ensure the base is anhydrous and added under an inert atmosphere.

    • Solvent Choice: Anhydrous, deoxygenated solvents are a must. Toluene or dioxane are commonly used.

    • Temperature: While milder than classical methods, these reactions still require heat. Optimization in the range of 80-110 °C is typical.

Q3: My Ullmann condensation is sluggish and requires harsh conditions. Are there ways to optimize this reaction?

A3: The traditional Ullmann condensation is notorious for requiring high temperatures (>200 °C) and stoichiometric amounts of copper, making it difficult to reproduce.[13]

  • Causality: The reaction relies on the activity of the copper catalyst. Traditional copper powder can have variable surface activity. The reaction mechanism involves copper(I) species, which react with the aryl halide.[13][14]

  • Troubleshooting Steps:

    • Copper Source: Use "activated" copper powder or soluble copper(I) salts like CuI. This provides a more consistent and reactive catalyst source.

    • Ligand Addition: The addition of ligands, such as diamines (e.g., phenanthroline) or acetylacetonate, can solubilize the copper catalyst and significantly improve its reactivity, often allowing for lower reaction temperatures.[13]

    • Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used.[13] Ensure they are anhydrous.

    • Substrate Activation: The aryl halide partner should ideally be activated by electron-withdrawing groups to facilitate the reaction.[13]

Q4: How can I effectively monitor the reaction progress and identify impurities?

A4: Proper reaction monitoring is key to maximizing yield by stopping the reaction at the optimal time.

  • Monitoring Technique: Thin-layer chromatography (TLC) is an indispensable tool.[8]

    • Protocol: Use silica gel plates. A mobile phase of petroleum ether/ethyl acetate (e.g., 10:1) or a benzene-methanol mixture can be effective.[6][8] Spot the reaction mixture alongside your starting materials.

    • Visualization: Visualize spots under UV light (254 nm). Staining with iodine vapor or a potassium permanganate dip can also be used. The disappearance of starting material and the appearance of a new, major spot indicates product formation.

  • Impurity Identification:

    • Sulfoxide Formation: The most common impurity is the phenothiazine sulfoxide. This can be identified by Mass Spectrometry (look for a mass increase of 16 amu compared to the product) and NMR spectroscopy.[9]

    • Other Side Products: Depending on the route, other impurities can arise from incomplete reactions or side reactions like N-alkylation.[15][16] These can often be identified by comparing the NMR and MS data of your purified product to literature values.[6]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for the highest yield of this compound?

A: For laboratory-scale synthesis with high yield and purity as the primary goals, a modern transition-metal-catalyzed approach like the Buchwald-Hartwig intramolecular amination is often superior.[12] It offers milder conditions and greater functional group tolerance compared to classical methods. For a greener and potentially more scalable approach, the condensation of 2-amino-5-methoxybenzenethiol with cyclohexanone is also a very promising option.[6]

Method Typical Yield Advantages Disadvantages
Buchwald-Hartwig Amination Good to ExcellentMilder conditions, high functional group tolerance.[11]High cost of palladium catalysts and ligands.
Ullmann Condensation Fair to GoodMore economical catalyst (copper).Often requires harsh conditions (high temp), can be inconsistent.[13]
Aminothiophenol + Cyclohexanone Moderate (e.g., 58%[6])Transition-metal-free, greener.May have limited substrate scope.
Bernthsen Synthesis (Classical) VariableInexpensive starting materials, scalable.Harsh conditions, low yields, tar formation, H₂S evolution.[4][8]

Q: What are the best practices for purifying the final this compound product?

A: Purification is critical. A two-step process is often most effective:

  • Column Chromatography: This is used to separate the product from unreacted starting materials and major byproducts. Neutral aluminum oxide is often preferred over silica gel for phenothiazines. A common eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting at 50:1 and increasing polarity).[6]

  • Recrystallization: After chromatography, recrystallization can yield a highly pure, crystalline product. Suitable solvents include ethanol or toluene.[4] This step is excellent for removing trace impurities.

Q: What are the most critical safety precautions to take during synthesis?

A: Safety is paramount.

  • Ventilation: Always perform these reactions in a well-ventilated fume hood.

  • Toxic Gas Evolution: The Bernthsen synthesis evolves hydrogen sulfide (H₂S), a highly toxic and flammable gas.[4][7][17] Ensure your fume hood has adequate airflow.

  • Reagent Handling: Handle all chemicals, especially organometallic catalysts and corrosive reagents, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Workflows and Mechanisms

Experimental Workflow

This diagram outlines the general steps from reaction setup to purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Purify, Dry) prep_glass Dry Glassware prep_reactants->prep_glass prep_inert Establish Inert Atm. prep_glass->prep_inert run_rxn Run Reaction (Controlled Temp) prep_inert->run_rxn monitor_rxn Monitor by TLC run_rxn->monitor_rxn quench Quench Reaction monitor_rxn->quench extract Extraction quench->extract chromatography Column Chromatography extract->chromatography recrystallize Recrystallization chromatography->recrystallize analyze Characterize Product (NMR, MS, m.p.) recrystallize->analyze

Caption: General experimental workflow for synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making tree for diagnosing low product yield.

G action_node action_node result_node result_node start Low Yield Observed q_complete Reaction Complete (TLC shows no SM)? start->q_complete q_byproducts Major Byproducts Present? q_complete->q_byproducts Yes action_node_1 Increase Reaction Time Check Catalyst Activity Optimize Temperature q_complete->action_node_1 No q_oxidation Oxidation (Sulfoxide)? q_byproducts->q_oxidation Yes result_node_1 Re-evaluate Route & Conditions q_byproducts->result_node_1 No q_oxidation->result_node_1 No action_node_2 Use Inert Atmosphere Degas Solvents q_oxidation->action_node_2 Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Experimental Protocols

Protocol 1: Transition-Metal-Free Synthesis from 2-Amino-5-methoxybenzenethiol[6]

This protocol is adapted from the literature for the synthesis of this compound, which reported a 58% yield.

  • Materials:

    • 2-Amino-5-methoxybenzenethiol (1c)

    • Cyclohexanone (2a)

    • Potassium iodide (KI)

    • (Benzylsulfonyl)benzene

    • Chlorobenzene (solvent)

    • Neutral aluminum oxide for chromatography

    • Petroleum ether, Ethyl acetate (EtOAc)

  • Procedure:

    • To a sealed 10 mL reaction tube, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).

    • Purge the tube with oxygen three times.

    • Using a syringe, add 2-amino-5-methoxybenzenethiol (31.1 mg, 0.2 mmol), cyclohexanone (31.0 μL, 0.3 mmol), and chlorobenzene (0.8 mL).

    • Seal the vessel and stir the reaction mixture at 140 °C for 24 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on neutral aluminum oxide. Elute with a petroleum ether/EtOAc mixture (10:1) to afford this compound as a white solid.

Protocol 2: General Protocol for Intramolecular Buchwald-Hartwig Amination

This is a generalized protocol based on established principles for phenothiazine synthesis.[12] The precursor, an o-bromo-o'-amino-diaryl sulfide with a methoxy group, would need to be synthesized first.

  • Materials:

    • Substituted o-bromo-o'-amino-diaryl sulfide precursor

    • Palladium precatalyst (e.g., RuPhos Pd G1)

    • Ligand (e.g., RuPhos)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous, deoxygenated toluene

  • Procedure:

    • In a glovebox, add the diaryl sulfide precursor (1.0 equiv), palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.

    • Add anhydrous, deoxygenated toluene.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture with stirring at 100-110 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. Retrieved from Benchchem website.[4]

  • Yoshida, K., et al. (2015). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters, 44(10), 1384-1386.[12]

  • Li, P., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 3, 20135-20139.[6]

  • ChemicalBook. (n.d.). This compound CAS#: 1771-19-3. Retrieved from ChemicalBook website.[18]

  • Benchchem. (n.d.). Improving the reaction conditions for phenothiazine synthesis. Retrieved from Benchchem website.[8]

  • GMA, H., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(21), 8466-8475.[19]

  • Truong, K. T., et al. (2018). Synthesis of Phenothiazine Derivatives as Novel Moieties Toward Utilization in Alternative Donor-Acceptor Conjugated Polymers. Vietnam Journal of Science and Technology, 56(3B), 177-183.[20]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia website.[13]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia website.[11]

  • Gupta, R. R., & Kumar, M. (1987). Recent advances in the synthesis of phenothiazines. Heterocycles, 26(1), 135-161.[21]

  • Finogenov, D. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17753-17765.[22]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from SynArchive website.[23]

  • Benchchem. (n.d.). Optimization of reaction conditions for phenothiazine synthesis. Retrieved from Benchchem website.[5]

  • Zięba, A., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. International Journal of Molecular Sciences, 25(18), 9798.[15]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from ResearchGate website.[10]

  • Shylaja, S., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 54-62.[1]

  • Singh, U. P., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369, 020073.[24]

  • Google Patents. (n.d.). Process for preparing 3h-phenothlazin-3-ones. Retrieved from Google Patents website.[25]

  • Wang, Z., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(19), 5565-5573.[26]

  • BOC Sciences. (n.d.). CAS 1771-19-3 this compound. Retrieved from BOC Sciences website.[]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal website.[14]

  • CUTM Courseware. (n.d.). To prepare phenothiazine from diphenylamine. Retrieved from CUTM Courseware website.[7]

  • Demkowicz, S., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586.[16]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from Wikipedia website.[2]

  • Mitchell, L., & Subramanian, S. (2023). Phenothiazine. In StatPearls. StatPearls Publishing.[3]

  • Benchchem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. Retrieved from Benchchem website.[9]

  • Demkowicz, S., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586.[28]

  • YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Retrieved from YouTube website.[17]

  • Google Patents. (n.d.). Synthetic method of 2-methoxy phenothiazine. Retrieved from Google Patents website.[29]

  • ResearchGate. (n.d.). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Retrieved from ResearchGate website.[30]

  • Google Patents. (n.d.). A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine. Retrieved from Google Patents website.[31]

  • ResearchGate. (n.d.). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Retrieved from ResearchGate website.[32]

  • Google Patents. (n.d.). Preparation of phenothiazines. Retrieved from Google Patents website.[33]

  • Dias, D. A., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals, 15(1), 69.[34]

Sources

troubleshooting the cyclization step in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for phenothiazine synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals encountering challenges during the critical cyclization step to form the phenothiazine core. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the phenothiazine cyclization step.

Q1: My reaction mixture turned into a dark, intractable tar with minimal product yield. What is the most likely cause?

A1: The formation of tarry substances is a frequent issue, particularly in high-temperature reactions like the classical Bernthsen synthesis.[1] The primary culprit is almost always excessive heat.

  • Causality: Phenothiazines and their precursors can undergo polymerization and decomposition at very high temperatures. For the reaction of a diphenylamine with sulfur, temperatures should be carefully controlled, typically between 110-160°C.[2][3] Exceeding this range, especially for prolonged periods, leads to thermal degradation.

  • Troubleshooting Steps:

    • Precise Temperature Monitoring: Use a calibrated thermometer and a stable heating source (e.g., oil bath) to maintain the temperature within the optimal range for your specific substrates.

    • Controlled Heating Ramp: Instead of heating rapidly, increase the temperature gradually. In the Bernthsen reaction, a vigorous evolution of hydrogen sulfide (H₂S) gas indicates the reaction is proceeding. If the reaction becomes too vigorous, you can slightly lower the temperature to moderate it before raising it again to ensure completion.[1][3]

    • Catalyst Check: Ensure your catalyst (e.g., iodine or anhydrous aluminum chloride) is fresh and active. Deactivated catalysts may require higher temperatures to initiate the reaction, pushing the conditions into the decomposition range.[2]

Q2: My mass spectrometry analysis shows a major byproduct with a mass of +16 amu compared to my expected phenothiazine product. What is this, and how can I prevent it?

A2: This byproduct is almost certainly the corresponding phenothiazine sulfoxide. The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially at the elevated temperatures used for cyclization.[2]

  • Causality: The presence of dissolved oxygen in the solvent or atmospheric oxygen in the reaction headspace provides the oxidant for this side reaction. This is a very common issue.[2][4]

  • Preventative Measures:

    • Inert Atmosphere: The single most effective solution is to conduct the entire reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.[2]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

    • Milder Conditions: If your synthetic route allows, explore cyclization methods that proceed at lower temperatures, which will reduce the rate of oxidation.[2]

Q3: I'm attempting to synthesize a substituted phenothiazine from a meta-substituted diphenylamine, but I'm getting a mixture of two regioisomers that are very difficult to separate. How can I achieve regiocontrol?

A3: This is a classic limitation of direct thionation methods like the Bernthsen synthesis, which often show poor regioselectivity with unsymmetrical diarylamines.[5] The most robust solution is to employ a synthetic strategy that builds the precursor in a controlled manner, most notably through a Smiles rearrangement.

  • Expert Recommendation: The Smiles rearrangement provides an excellent alternative to direct thionation for achieving high regioselectivity.[5][6] This intramolecular nucleophilic aromatic substitution involves the rearrangement of an o-aminodiphenyl sulfide precursor. The connectivity is unambiguously defined by the synthesis of the sulfide, thus directing the cyclization to a single desired position.

  • Alternative Strategies:

    • Ullmann Condensation: A directed Ullmann condensation to form an appropriately substituted 2-aminodiphenyl sulfide, followed by cyclization, also locks in the desired regiochemistry.[6][7]

    • Modern Coupling Methods: Transition-metal-catalyzed cross-coupling reactions can offer high regioselectivity in the synthesis of the diarylamine or diphenyl sulfide precursors.[5]

Part 2: In-Depth Troubleshooting for Specific Cyclization Methods

This section provides guidance for issues related to more advanced or specific synthetic strategies.

Q4: My Ullmann condensation/cyclization is sluggish, inconsistent, and gives low yields. What are the key parameters to optimize?

A4: The Ullmann reaction is notoriously sensitive and can be difficult to reproduce.[1][2] Success hinges on careful control over several key factors.

  • Causality & Optimization: The reaction involves a copper catalyst, and its activity is paramount. High temperatures are also typically required.[8]

  • Troubleshooting Checklist:

    • Copper Source: The form and activity of the copper are critical. Freshly prepared "activated" copper powder, copper(I) salts (e.g., CuI, CuBr), and soluble copper catalysts with ligands often give better results than standard copper powder.[1][8]

    • Ligand Addition: Modern Ullmann protocols often use ligands like diamines or acetylacetonates to stabilize the copper catalyst and improve solubility and reactivity.[8]

    • Solvent Choice: High-boiling polar aprotic solvents are necessary to reach the required temperatures (often >210°C).[2][8] Ensure the solvent (e.g., DMF, NMP, nitrobenzene) is anhydrous, as moisture can deactivate the catalyst and intermediates.

    • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are important for activating the nucleophile.

    • Substrate Reactivity: Aryl iodides are the most reactive, followed by bromides and then chlorides. If you are using an aryl chloride, the reaction will likely require more forcing conditions or a more sophisticated catalytic system.

ParameterRecommendationRationale
Catalyst Use CuI or "activated" copper powder. Consider adding a ligand.Ensures a high concentration of the active Cu(I) species.[8]
Solvent Anhydrous DMF, NMP, or nitrobenzene.High boiling point and polarity are required to facilitate the reaction.[2]
Temperature Often >210°C, but optimize for your specific substrates.High thermal energy is needed to drive the reaction.[8]
Atmosphere Strict inert atmosphere (N₂ or Ar).Prevents oxidation of the phenothiazine product and catalyst.[2]

Q5: I am attempting an intramolecular Buchwald-Hartwig amination to form the phenothiazine ring, but the reaction is failing. What should I investigate?

A5: The Buchwald-Hartwig amination is a powerful but sensitive palladium-catalyzed reaction. Failure often points to an issue with the catalytic cycle.[1][9]

  • Causality & Optimization: The reaction's success depends on the precise combination of palladium precursor, phosphine ligand, base, and solvent. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.

  • Troubleshooting Checklist:

    • Catalyst & Ligand: This is the most critical choice. Sterically hindered biarylphosphine ligands (e.g., RuPhos, DavePhos) are often required, especially for less reactive aryl halides.[1][10] Use a reliable palladium precatalyst (e.g., a G3 or G4 precatalyst) for cleaner formation of the active catalytic species.[11]

    • Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides and may require a specialized ligand system.[9]

    • Base Selection: The base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial. Strong, non-nucleophilic bases are common. The choice can significantly impact the reaction outcome.

    • Solvent: Anhydrous, degassed solvents like toluene, dioxane, or THF are typically used.

    • Inhibitors: Ensure all reagents and solvents are free of impurities that could poison the palladium catalyst (e.g., excess sulfur-containing compounds).

Part 3: Visualization & Protocols

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the phenothiazine cyclization step.

G start Problem Identified (e.g., Low Yield, Byproduct) check_temp Verify Temperature Control start->check_temp check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Assess Reagent Purity & Activity start->check_reagents analyze_byproducts Identify Byproducts (MS, NMR) start->analyze_byproducts tar Tarry Mixture? check_temp->tar sol_atmosphere Solution: Use N2/Ar & Degas Solvent check_atmosphere->sol_atmosphere oxidation Sulfoxide (+16 amu) Observed? analyze_byproducts->oxidation isomers Regioisomers Observed? analyze_byproducts->isomers tar->check_reagents No sol_temp Solution: Lower & Stabilize Temp tar->sol_temp Yes oxidation->check_atmosphere Yes sol_isomers Solution: Switch to Smiles Rearrangement Strategy isomers->sol_isomers Yes sol_reagents Solution: Use Fresh Catalyst, Purify Starting Materials

Caption: A workflow for troubleshooting phenothiazine cyclization.

Mechanism: Ullmann-Type Cyclization Pathway

This diagram illustrates a simplified catalytic cycle for a copper-catalyzed intramolecular C-S bond formation, a key step in many phenothiazine syntheses.

G sub Precursor (e.g., 2-amino-2'-halodiphenyl sulfide) int1 Oxidative Addition Intermediate sub->int1 + Cu(I) prod Phenothiazine cat Cu(I) Catalyst prod->cat - Cu(I)X side_rxn Oxidation to Sulfoxide prod->side_rxn + [O] int2 Reductive Elimination Step int1->int2 Intramolecular Coordination int2->prod C-S Bond Formation

Caption: Simplified mechanism for Ullmann-type phenothiazine cyclization.

Experimental Protocol: Classical Bernthsen Synthesis of Phenothiazine

This protocol describes the synthesis of the parent phenothiazine compound via the iodine-catalyzed reaction of diphenylamine and sulfur.[7][12]

Materials:

  • Diphenylamine (1.0 eq)

  • Elemental Sulfur (2.2 eq)

  • Iodine (catalytic amount, ~0.02 eq)

  • Ethanol (for recrystallization)

  • Reaction vessel with condenser and gas trap (for H₂S)

  • Oil bath and magnetic stirrer

Procedure:

  • Setup: Assemble the reaction vessel under a fume hood. Equip it with a condenser connected to a gas trap containing a bleach solution to neutralize the hydrogen sulfide (H₂S) gas that will evolve.

  • Reagent Loading: To the reaction vessel, add diphenylamine, sulfur, and a catalytic amount of iodine.

  • Heating: Begin stirring the mixture and slowly heat it using an oil bath. A melt should form around 120-140°C.

  • Reaction: As the temperature increases, the evolution of H₂S gas will become noticeable.[1] Maintain the temperature at approximately 150-160°C.[3] The reaction is exothermic and may need careful monitoring to prevent the temperature from rising too high. Continue heating for 2-3 hours or until the evolution of H₂S gas ceases. Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase) until the diphenylamine starting material is consumed.[2]

  • Cooling & Isolation: Allow the reaction mixture to cool to room temperature, during which it will solidify into a dark mass.

  • Purification (Recrystallization): Break up the crude solid. Dissolve it in a minimum amount of boiling ethanol.[7][13] If the solution is highly colored, a small amount of activated carbon can be added, and the solution can be filtered while hot.

  • Crystallization: Allow the hot ethanolic solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collection: Collect the resulting yellow crystals of phenothiazine by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

References

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Kramer, et al. (1968). Purification of phenothiazine. U.S. Patent 3,381,007. Google Patents.
  • Pluta, K., Morak-Młodawska, B., & Suwińska, K. (2011). Retrosynthetic Approach to the Synthesis of Phenothiazines. Molecules, 16(9), 7595-7619. ResearchGate. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2022). Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. ACS Catalysis, 12(11), 6438–6445. ACS Publications. Retrieved from [Link]

  • Dow Chemical Co. (1959). Purification of phenothiazine. U.S. Patent 2,887,482. Google Patents.
  • Farinde, A., & Paci, S. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. NCBI Bookshelf. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2024). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. NIH. Retrieved from [Link]

  • Yan, C., et al. (2020). Efficient synthesis of novel cyclic fused-phenothiazines via domino cyclization... Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • Rao, H., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 3(40), 18531-18536. ResearchGate. Retrieved from [Link]

  • NC-hem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. Retrieved from [Link]

  • Terse, P. (2016). Synthesis of Phenothiazine from Diphenylamine.pptx. Slideshare. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Pluta, K., Morak-Młodawska, B., & Jeleń, M. (2011). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. Molecules, 16(8), 7080-7095. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Yoshimura, A., et al. (2016). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes... Chemistry Letters, 45(11), 1321-1323. Oxford Academic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Sharma, S. K., et al. (2007). Synthesis of phenothiazines via Smiles rearrangement. Indian Journal of Chemistry, 46B, 1514-1519. ResearchGate. Retrieved from [Link]

  • Galbreath, R., & Ingham, R. (1959). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry, 24(11), 1804-1804. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Phenothiazine From Diphenylamine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable phenothiazine derivative. Drawing upon established principles of organic chemistry and extensive experience with heterocyclic compounds, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

Introduction to Purification Challenges

This compound, like many phenothiazine derivatives, presents unique purification challenges primarily due to its susceptibility to oxidation and potential for thermal degradation. The central phenothiazine core, with its electron-rich sulfur and nitrogen atoms, is easily oxidized, leading to the formation of colored impurities, most notably the corresponding sulfoxide.[1][2][3] Incomplete reactions or side reactions during synthesis can also introduce closely related impurities that may be difficult to separate.

This guide will address these core challenges through detailed protocols for common purification techniques, including recrystallization and column chromatography, and provide strategies to minimize degradation and maximize yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My purified this compound is colored (yellow, green, or brown), not the expected off-white solid.

Cause: The most probable cause of discoloration is the presence of oxidized impurities, primarily the this compound-5-oxide.[1][2] Phenothiazines are notoriously sensitive to air and light, which can promote oxidation.[1] Trace metal impurities can also catalyze this oxidation.[4]

Solution:

  • Minimize Exposure to Air and Light: Conduct all purification steps under an inert atmosphere (nitrogen or argon) and protect the sample from light by wrapping flasks in aluminum foil.

  • Recrystallization with a Reducing Agent: A small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, can be added during recrystallization to reduce the oxidized species back to the desired phenothiazine.

  • Charcoal Treatment: Decolorizing with activated charcoal can effectively remove colored impurities. However, use it judiciously, as it can also adsorb the desired product, leading to yield loss.

Experimental Protocol: Decolorization using Activated Charcoal during Recrystallization

  • Dissolve the impure, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).

  • Add a small amount of activated charcoal (typically 1-2% w/w of the crude product).

  • Heat the mixture at reflux for 10-15 minutes.

  • Perform a hot filtration through a pad of celite to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 2: I am seeing a persistent impurity with a similar Rf value to my product on TLC, making column chromatography difficult.

Cause: This is likely due to the presence of a structurally similar impurity, such as an isomer or a starting material that has been slightly modified. The methoxy group's position can influence polarity, and other phenothiazine derivatives may have very similar polarities.

Solution:

  • Optimize Column Chromatography Conditions:

    • Solvent System: A thorough screen of solvent systems is essential. Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[5] Common solvent systems for phenothiazines include mixtures of hexanes or petroleum ether with ethyl acetate, dichloromethane, or acetone.[6]

    • Adsorbent: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.[7] Consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).[5]

  • Recrystallization Prior to Chromatography: If the impurity has a significantly different solubility profile, a preliminary recrystallization step can enrich the desired product, making the subsequent chromatographic separation more effective.

Diagram: Troubleshooting Workflow for Co-eluting Impurities

cluster_0 Optimization Strategies cluster_1 Chromatography Details start Persistent Impurity with Similar Rf opt_chrom Optimize Column Chromatography start->opt_chrom pre_purify Pre-purification by Recrystallization start->pre_purify solvent Screen Solvent Systems (Gradient Elution) opt_chrom->solvent adsorbent Change Adsorbent (Neutral Alumina or Deactivated Silica) opt_chrom->adsorbent pre_purify->opt_chrom Enriched Mixture success Pure Product solvent->success adsorbent->success

Caption: Workflow for separating co-eluting impurities.

Problem 3: My yield is consistently low after purification.

Cause: Low yields can result from several factors: product loss during transfers, adsorption onto purification media, or degradation during the purification process. Phenothiazines can be sensitive to heat, so prolonged heating during recrystallization or solvent removal can lead to decomposition.[8]

Solution:

  • Gentle Heating: When dissolving the compound for recrystallization, use the minimum amount of heat necessary. Avoid prolonged exposure to high temperatures.

  • Efficient Solvent Removal: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C) to remove solvents.

  • Material Compatibility: Ensure that all glassware is scrupulously clean, as trace impurities can catalyze degradation.

  • Optimize Recrystallization Solvent: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold, minimizing the amount of product lost in the mother liquor.

Data Presentation: Common Recrystallization Solvents for Phenothiazine Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78Good general-purpose solvent for moderately polar compounds.
IsopropanolPolar82Similar to ethanol, can sometimes offer better crystal formation.
TolueneNon-polar111Effective for less polar phenothiazines, higher boiling point requires careful handling.
Hexane/Ethyl AcetateVariable69 (Hexane)A common mixture where the polarity can be fine-tuned.[9]
Dichloromethane/HexaneVariable40 (DCM)Good for compounds that are highly soluble in DCM; hexane acts as the anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound to prevent degradation?

A1: Store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen is ideal). For long-term storage, keep it in a freezer at -20°C. This minimizes exposure to light, oxygen, and thermal energy, all of which can contribute to degradation.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.[10][11] A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Q3: Can I use sublimation as a purification method for this compound?

A3: Sublimation can be a very effective purification technique for some organic solids, as it can remove non-volatile impurities.[12] However, its suitability for this compound depends on the compound's thermal stability and vapor pressure. Given the potential for thermal degradation of phenothiazines, sublimation should be performed under high vacuum to lower the required temperature. A small-scale test is recommended to determine if significant decomposition occurs before sublimation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product is the corresponding sulfoxide (this compound-5-oxide).[2][3] Under more forcing conditions (e.g., strong oxidants, high heat), further oxidation or cleavage of the methoxy group or side chains (if present) can occur.[13]

Diagram: Oxidation of this compound

product This compound oxidized This compound-5-oxide (Primary Impurity) product->oxidized Oxidation (Air, Light, Heat)

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Phenothiazines are a critical class of heterocyclic compounds with broad applications, from antipsychotic medications to advanced organic materials.[1][2][3] The introduction of a methoxy group at the 3-position presents unique challenges and opportunities in its synthesis.

This resource is structured to provide in-depth, actionable advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

I. Foundational Synthetic Strategies: A Quick Overview

Before diving into troubleshooting, it's essential to understand the common synthetic routes to the phenothiazine core. The choice of method often dictates the potential challenges you might encounter.

  • Classical Approach: Bernthsen Synthesis: This traditional method involves the reaction of a diphenylamine with elemental sulfur at high temperatures, often with a catalyst like iodine.[4][5] While straightforward, it can lack regioselectivity with substituted diphenylamines and requires harsh conditions.

  • Ullmann Condensation: A more versatile route that involves the copper-catalyzed reaction of an o-aminothiophenol with an activated o-halobenzene derivative.[4][6][7][8] This method offers better control over substitution patterns but can be sensitive to catalyst and ligand choice.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that forms the C-N bond intramolecularly from a pre-formed diaryl sulfide.[9][10][11][12][13] This approach is often highly efficient and tolerant of a wide range of functional groups.

  • Transition-Metal-Free Methods: Newer strategies are emerging that utilize reagents like molecular oxygen to facilitate the cyclization of precursors like cyclohexanones and 2-aminobenzenethiols, offering a greener alternative.[14]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing step-by-step guidance to resolve them.

Low Reaction Yield

Q1: I'm experiencing consistently low yields in my synthesis of this compound. What are the most likely causes and how can I improve the outcome?

A1: Low yields are a frequent challenge and can stem from several factors. Let's break down the troubleshooting process based on the synthetic route.

For Ullmann-Type Reactions:

  • Catalyst Inactivity: The copper source is critical. Ensure you are using a high-purity, activated copper catalyst. The choice between copper(I) salts (e.g., CuI) and copper powder can significantly impact the reaction.[6] Ligands such as L-proline or diamines can enhance the solubility and reactivity of the copper catalyst.[15]

  • Sub-optimal Temperature: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C, in high-boiling polar solvents like DMF or nitrobenzene.[7] Carefully optimize the temperature; too low, and the reaction may not proceed, too high, and you risk decomposition of starting materials or products.

  • Base Selection: The choice and stoichiometry of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and NaOH. The base not only facilitates the reaction but can also influence the solubility of the reactants. An insufficient amount of base will lead to an incomplete reaction.

For Buchwald-Hartwig Amination:

  • Ligand Choice: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. For the intramolecular cyclization to form the phenothiazine core, sterically hindered and electron-rich ligands like RuPhos or t-BuXPhos are often effective.[9] The combination of a palladium precatalyst (e.g., RuPhos Pd G1) with the corresponding ligand can be particularly successful.[9]

  • Solvent and Base: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used. The choice of a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical to promote the desired C-N bond formation.

  • Reaction Purity: Ensure your starting materials, particularly the diaryl sulfide precursor, are of high purity. Impurities can poison the palladium catalyst.

General Optimization Workflow:

To systematically address low yields, a Design of Experiments (DoE) approach can be highly effective. The following table outlines key parameters to investigate.

ParameterUllmann CondensationBuchwald-Hartwig AminationGeneral Considerations
Catalyst/Ligand CuI, Cu₂O, Cu powder; L-proline, diaminesPd₂(dba)₃, Pd(OAc)₂; RuPhos, XPhos, SPhosScreen a variety of catalyst/ligand combinations.
Solvent DMF, NMP, NitrobenzeneToluene, Dioxane, THFEnsure solvent is anhydrous and degassed.
Base K₂CO₃, Cs₂CO₃, NaOHNaOtBu, K₃PO₄, LHMDSOptimize base stoichiometry (typically 1.5-2.5 eq.).
Temperature 150-220 °C80-120 °CMonitor for decomposition at higher temperatures.
Concentration 0.1 - 1.0 M0.05 - 0.5 MHigher concentrations can sometimes lead to side reactions.

G cluster_start Low Yield Troubleshooting cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_end Outcome start Low Yield Observed ullmann Ullmann Pathway start->ullmann Identify Synthetic Route buchwald Buchwald-Hartwig Pathway start->buchwald Identify Synthetic Route catalyst_u Optimize Copper Source & Ligand ullmann->catalyst_u temp_u Vary Temperature (150-220°C) catalyst_u->temp_u base_u Screen Bases (K2CO3, Cs2CO3) temp_u->base_u end Improved Yield base_u->end catalyst_b Optimize Pd Catalyst & Ligand buchwald->catalyst_b temp_b Vary Temperature (80-120°C) catalyst_b->temp_b base_b Screen Bases (NaOtBu, K3PO4) temp_b->base_b base_b->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side Product Formation

Q2: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue, often arising from the high reactivity of the intermediates or harsh reaction conditions.

  • Over-oxidation: The phenothiazine nucleus is susceptible to oxidation, particularly at the sulfur atom, to form the corresponding sulfoxide.[16] This is more prevalent in reactions exposed to air, especially at elevated temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.

  • Dimerization/Polymerization: Under certain conditions, especially with highly reactive intermediates, dimerization or polymerization can occur. This is sometimes observed in Ullmann reactions if the catalyst concentration is too high or if the temperature is excessive.

    • Solution: Optimize the catalyst loading. While a higher loading might increase the reaction rate, it can also promote side reactions. A systematic screening of catalyst concentration is recommended.

  • Hydroxylation: In some cases, particularly with phenothiazine cation radicals, hydroxylation of the aromatic rings can occur, leading to undesired hydroxylated byproducts.[16]

    • Solution: This is often influenced by the reaction medium. Ensure anhydrous conditions and consider the use of a non-nucleophilic solvent.

  • Incomplete Cyclization: In multi-step syntheses, the presence of the uncyclized precursor (e.g., the diaryl sulfide in a Buchwald-Hartwig approach) indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature cautiously. Re-evaluate the catalyst system for higher activity.

Experimental Protocol: Minimizing Sulfoxide Formation

  • Degassing the Solvent: Place your chosen solvent (e.g., Toluene) in a flask and bubble Argon or Nitrogen gas through it for 15-30 minutes.

  • Inert Atmosphere Setup: Assemble your reaction glassware and purge it with an inert gas for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gas bubbler.

  • Addition of Reagents: Add the degassed solvent and reagents to the reaction flask under the inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If sulfoxide formation is still observed, consider lowering the reaction temperature.

Purification Challenges

Q3: I'm struggling to purify my crude this compound. What are the recommended purification techniques?

A3: The purification of phenothiazine derivatives can be challenging due to their similar polarities to certain byproducts.

  • Column Chromatography: This is the most common method for purifying this compound.

    • Stationary Phase: Silica gel is typically used. However, if your compound is sensitive to acid, neutral aluminum oxide can be a good alternative.[17]

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is often effective.[17] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent method to obtain highly pure material.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol or a mixture of ethanol and water can be effective. Toluene is another option for less polar phenothiazines.[4]

  • Preparative TLC/HPLC: For small-scale purification or for obtaining highly pure analytical samples, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Troubleshooting Purification:

IssuePotential CauseSuggested Solution
Product co-elutes with impurity Similar polarityTry a different solvent system for column chromatography (e.g., dichloromethane/methanol). Consider using a different stationary phase like alumina.
Product streaks on TLC plate Compound is too polar or acidic/basicAdd a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Low recovery from column Product is adsorbing to the silica gelUse a less polar eluent or switch to neutral alumina. Pre-treating the silica gel with triethylamine can also help for basic compounds.

III. Frequently Asked Questions (FAQs)

Q4: What is the typical appearance and stability of this compound?

A4: this compound is typically a white to off-white or pale yellow solid.[17] Like many phenothiazines, it can be sensitive to light and air, leading to discoloration over time due to oxidation. It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere if possible, especially for long-term storage.

Q5: Are there any specific safety precautions I should take when working with phenothiazines?

A5: Yes. Phenothiazine derivatives can be biologically active and may have pharmacological effects.[1][18] It is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q6: Can I use 2-amino-5-methoxybenzenethiol as a starting material?

A6: Yes, 2-amino-5-methoxybenzenethiol is a suitable starting material for the synthesis of this compound, for example, in a reaction with cyclohexanone in the presence of a suitable catalyst and oxidant.[17]

Q7: My Buchwald-Hartwig reaction is not working with my diaryl sulfide precursor. What could be the issue?

A7: If your intramolecular Buchwald-Hartwig amination is failing, consider the following:

  • Catalyst/Ligand Mismatch: Not all palladium catalysts and ligands are suitable for this transformation. The choice is highly substrate-dependent. A screening of different ligands (e.g., RuPhos, t-BuXPhos, JohnPhos) is recommended.[9]

  • Incorrect Base: The pKa of the N-H bond in your diaryl sulfide will influence the choice of base. A stronger base may be required to deprotonate the amine and facilitate the catalytic cycle.

  • Substrate Purity: As mentioned earlier, impurities can poison the catalyst. Ensure your diaryl sulfide is pure before attempting the cyclization.

G cluster_start Buchwald-Hartwig Troubleshooting cluster_steps Troubleshooting Steps cluster_end Outcome start Reaction Failure catalyst Screen Pd Catalysts & Ligands start->catalyst base Vary Base Strength (NaOtBu, LHMDS) catalyst->base purity Verify Starting Material Purity base->purity end Successful Cyclization purity->end

Caption: Decision tree for troubleshooting a failing Buchwald-Hartwig amination.

IV. References

  • Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters, Oxford Academic. [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Royal Society of Chemistry. [Link]

  • Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

  • SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate. [Link]

  • Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]

  • Optimization of reaction conditions: Optimization of reactions were... ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimization of reaction conditions. a. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Side-chain effects on phenothiazine cation radical reactions. PubMed. [Link]

  • Optimization of reaction conditions. a. ResearchGate. [Link]

  • Optimization of reaction conditions a. ResearchGate. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

  • Process for preparing 3h-phenothlazin-3-ones. Google Patents.

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR. [Link]

  • Synthesis of Phenothiazine from Diphenylamine.pptx. Slideshare. [Link]

  • Synthetic method of 2-methoxy phenothiazine. Google Patents.

  • Preparation of phenothiazines. Google Patents.

Sources

Technical Support Center: Stability and Storage of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the stability and storage of 3-Methoxy-10H-phenothiazine (CAS: 1771-19-3). Given the limited direct stability data for this specific derivative, this document synthesizes information from the parent compound, phenothiazine, and incorporates established principles of organic chemistry to provide a robust framework for its handling. The core focus is on preventing degradation to ensure the integrity and reproducibility of your experimental results.

Core Stability & Storage Recommendations: At-a-Glance

For optimal stability, quantitative data and handling conditions are summarized below. Adherence to these guidelines is critical for minimizing degradation.

ParameterSolid CompoundIn SolutionRationale & Key Considerations
Storage Temp. 2-8°C (Refrigerated)-20°C or -80°CLower temperatures slow the rate of oxidative and thermal degradation.
Atmosphere Inert Gas (Argon or N₂)Inert Gas OverlayPhenothiazines are sensitive to air and can undergo autoxidation.[1] An inert atmosphere is crucial for long-term stability.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Phenothiazines are highly photosensitive and can degrade upon exposure to UV and ambient light, often leading to discoloration.[1][2][3]
Container Tightly Sealed Glass VialTightly Sealed Glass VialPrevents exposure to moisture and atmospheric oxygen.
Recommended Solvents N/AAnhydrous, Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Avoid protic solvents for long-term storage as they can participate in degradation pathways. Use freshly prepared solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The stability of this compound is primarily compromised by two pathways inherent to the phenothiazine scaffold: oxidation and photodegradation.

  • Oxidation: The phenothiazine nucleus is highly susceptible to oxidation.[4] The primary site of oxidation is the sulfur atom, which is readily converted to a sulfoxide.[5] This process often proceeds through a highly reactive cation radical intermediate.[5][6] The presence of the electron-donating methoxy group on the aromatic ring can increase the electron density of the system, potentially making it even more prone to oxidation compared to the unsubstituted parent compound.[7] This oxidation can be initiated by atmospheric oxygen (autoxidation), heat, or trace metal ion contaminants.[1][8]

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient laboratory light can induce photochemical reactions.[3] This light-induced degradation can lead to the formation of various photoproducts, including oxidized species and potentially polymerized materials.[9][10] Photodegradation is often visually indicated by a change in the material's color.

Below is a diagram illustrating the principal oxidative degradation pathway.

G cluster_0 Initiation cluster_1 Degradation Products Parent This compound Radical Cation Radical Intermediate Parent->Radical [O] / hv (Oxygen / Light) Sulfoxide 3-Methoxy-phenothiazine Sulfoxide Radical->Sulfoxide H₂O / [O] Others Other Oxidized Species (e.g., Phenothiazones) Radical->Others

Caption: Primary oxidative pathway of this compound.

Q2: My solid compound has changed color from off-white/yellow to a darker yellow, brown, or pinkish hue. What does this signify and is it still usable?

A visible color change is a strong indicator of degradation, likely due to oxidation and/or photodegradation.[11] The formation of oxidized species, such as phenothiazones (often referred to as "pink compounds"), can impart color to the material.[11]

It is strongly recommended NOT to use the discolored compound for quantitative or sensitive biological experiments. The presence of these impurities can lead to:

  • Inaccurate quantification of the active compound.

  • Altered pharmacological or chemical activity.

  • Introduction of confounding variables and artifacts into your experiments.

For non-critical applications, the material's suitability would need to be re-validated, but for research and development, using a fresh, pure lot is the only way to ensure data integrity.

Q3: What are the ideal long-term storage conditions for solid this compound?

For long-term storage (>6 months), the following conditions are mandatory to preserve the compound's integrity:

  • Aliquot: Upon receipt, if you have a large quantity, aliquot the solid into smaller, single-use amounts in separate vials. This minimizes repeated exposure of the bulk material to the atmosphere each time a sample is needed.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Container: Use amber glass vials with tight-fitting, Teflon-lined caps.

  • Light Protection: Store the vials in a dark location, such as a sealed box.

  • Temperature: Store at 2-8°C. For maximum longevity, storage at -20°C is also an option, but ensure the container is well-sealed to prevent moisture condensation upon removal.

Q4: How should I handle the compound for routine weighing and preparation of solutions?

To minimize degradation during routine handling:

  • Allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Work quickly to minimize the duration of exposure to air and light.

  • If possible, handle the solid in a glovebox under an inert atmosphere.

  • Close the container tightly immediately after removing the desired amount.

  • Use solvents that have been purged with an inert gas to remove dissolved oxygen.

Q5: I need to prepare a stock solution. What is the best practice for its preparation and storage?

Solution stability is significantly lower than solid-state stability.

  • Solvent Choice: Use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Acetonitrile can also be used. Avoid aqueous or protic solvents for stock solutions.

  • Preparation: Prepare the solution fresh for each experiment if possible. If a stock solution must be made, prepare it under subdued light and use solvent that has been deoxygenated by sparging with argon or nitrogen.

  • Storage: Aliquot the stock solution into single-use volumes in amber vials with Teflon-lined caps. Purge the headspace with inert gas before sealing. Store frozen at -20°C or, ideally, -80°C.

  • Usage: When you need to use a stored aliquot, thaw it quickly and use it immediately. Do not subject solutions to repeated freeze-thaw cycles, as this can accelerate degradation. Discard any unused portion of the thawed aliquot.

Troubleshooting Guide

This section addresses common experimental problems that may arise from the improper storage or handling of this compound.

Observed ProblemPotential CauseRecommended Action & Troubleshooting Steps
Inconsistent or reduced activity in biological assays. Compound Degradation: The active concentration is lower than calculated due to the presence of inactive oxides or other degradants.1. Verify Purity: Analyze your stored solid or stock solution via HPLC-UV (see protocol below). 2. Use Fresh Material: Prepare a fresh solution from a new or properly stored solid sample and repeat the experiment. 3. Review Handling: Ensure all handling steps (weighing, dissolution) minimize exposure to light and air.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Oxidative Degradation: Formation of more polar degradation products, such as the sulfoxide.1. Identify Peaks: The primary oxidation product, the sulfoxide, will typically be more polar and have an earlier retention time on a reverse-phase HPLC column. 2. Confirm Identity: If using LC-MS, the sulfoxide will have an M+16 mass peak relative to the parent compound. 3. Implement Proper Storage: Discard the degraded material and obtain a fresh lot. Strictly adhere to the recommended storage and handling protocols to prevent recurrence.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a self-validating system to quickly assess the integrity of your this compound sample. The appearance of new, typically earlier-eluting, peaks is a direct sign of degradation.

Objective: To determine the purity of a stored sample and detect the presence of polar degradation products.

Materials:

  • This compound sample (stored)

  • Reference standard of this compound (newly opened or high-purity lot)

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid (or trifluoroacetic acid)

  • Reverse-phase C18 HPLC column

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Dilute to a working concentration of ~50 µg/mL.

  • Sample Preparation: Prepare your stored sample using the exact same procedure and concentration as the standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard to determine the retention time and peak shape of the pure compound.

    • Inject your stored sample.

  • Interpretation:

    • Compare the chromatogram of your sample to the standard.

    • Purity (%): Calculate the area percentage of the main peak in your sample's chromatogram.

    • Degradation: Look for the presence of any significant peaks (>0.1%) that are not present in the reference standard. Oxidative products will typically elute before the parent compound.

G cluster_workflow Storage Decision Workflow Start Compound Received Form Form? Start->Form Solid Solid Form->Solid Solid Solution Solution Form->Solution Solution Duration Storage Duration? Solid->Duration StoreSolution Aliquot & Inert Store at -80°C Protect from Light Avoid Freeze-Thaw Solution->StoreSolution ShortTerm Short-Term (< 1 month) Duration->ShortTerm Short LongTerm Long-Term (> 1 month) Duration->LongTerm Long StoreSolidShort Store at 2-8°C Protect from Light Tightly Sealed ShortTerm->StoreSolidShort StoreSolidLong Aliquot & Inert Store at 2-8°C or -20°C Protect from Light LongTerm->StoreSolidLong

Caption: Decision workflow for proper storage of this compound.

References

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. [Link]

  • MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]

  • ACS Publications. (n.d.). The Chemistry of Phenothiazine. Chemical Reviews. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1771-19-3 | Product Name : this compound. [Link]

  • ACS Publications. (n.d.). Photophysical and photochemical studies of phenothiazine and some derivatives. Chemistry of Materials. [Link]

  • Beckett, A. H., & Navas, G. E. (1978). Aromatic oxidation of some phenothiazines. Xenobiotica, 8(12), 721-736. [Link]

  • ResearchGate. (n.d.). Phototoxicity of phenothiazines. [Link]

  • Elleyes, W. F., & Salmon, J. R. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A, 194(3), 416-419. [Link]

  • ResearchGate. (n.d.). Phenothiazine oxidation process. [Link]

  • ResearchGate. (n.d.). Oxidation of Selected Phenothiazine Drugs During Sample Preparation. [Link]

  • Miolo, G., et al. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Chemical Research in Toxicology, 19(3), 457-464. [Link]

  • ResearchGate. (n.d.). Thermal stability of some commercial synthetic antioxidants. [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1136. [Link]

Sources

Technical Support Center: 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the integrity of your research.

Introduction to the Challenge: The Inherent Instability of this compound

This compound, like other phenothiazine derivatives, is a valuable scaffold in medicinal chemistry. However, its core tricyclic structure is susceptible to oxidation, a primary cause of degradation that can compromise experimental results and product stability. The electron-donating nature of the methoxy group at the 3-position can influence the molecule's susceptibility to oxidation, making careful handling paramount.[1] This guide will provide a comprehensive overview of the mechanisms of oxidation and practical strategies to mitigate this degradation.

Part 1: Frequently Asked Questions (FAQs) about Oxidation

Q1: What are the primary drivers of this compound oxidation?

A1: The oxidation of this compound is primarily driven by three factors:

  • Atmospheric Oxygen: The phenothiazine ring is readily oxidized in the presence of oxygen. This process can be accelerated by exposure to light and heat.

  • Light Exposure: Phenothiazines are photosensitive molecules.[2] Exposure to light, particularly UV radiation, can trigger photodegradation, leading to the formation of colored impurities.

  • Incompatible Storage Conditions: Elevated temperatures and acidic or basic pH conditions in solutions can catalyze the degradation of phenothiazine derivatives.

Q2: What are the visible signs of this compound degradation?

A2: The most common visual indicator of oxidation is a change in color. Pure this compound is typically a white to off-white solid. Upon degradation, it may turn yellow, green, or brown. In solution, the appearance of color or the formation of a precipitate are also signs of oxidation.

Q3: How does the methoxy group affect the stability of the molecule?

A3: The methoxy group (-OCH3) is an electron-donating group. The presence of such groups on the phenothiazine ring can enhance the antioxidant activity of the molecule.[1] However, this does not make the compound immune to oxidation. The overall stability is a complex interplay of electronic effects and the surrounding environmental conditions.

Q4: What are the main oxidation products of this compound?

A4: The primary oxidation product of many phenothiazine derivatives is the corresponding sulfoxide. In the case of this compound, the expected major degradation product is this compound-5-oxide. Further oxidation can also occur.

Part 2: Troubleshooting Guide for Preventing Oxidation

This section provides a structured approach to troubleshooting common issues related to the oxidation of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Discoloration of Solid Compound Exposure to air and/or light during storage.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container. 2. Inert Atmosphere: For long-term storage, flush the container with an inert gas such as argon or nitrogen before sealing. 3. Temperature Control: Store in a cool, dark place. For sensitive applications, storage at 2-8°C is recommended.
Color Change in Solution Oxidation in the presence of solvent and dissolved oxygen.1. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Inert Atmosphere Blanketing: Maintain an inert atmosphere (argon or nitrogen) over the solution during preparation and use. 4. Low Temperature Storage: If a stock solution must be stored, keep it at -20°C or below under an inert atmosphere.
Inconsistent Experimental Results Degradation of the compound during the experiment.1. Minimize Exposure: Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Inert Reaction Conditions: Conduct the experiment under a continuous flow of an inert gas. 3. Consider Antioxidants: For solution-based assays, the addition of a suitable antioxidant may be necessary (see Part 3 for details).
Unexpected Peaks in Analytical Data (HPLC/GC-MS) Formation of degradation products.1. Peak Identification: Attempt to identify the degradation products, with the sulfoxide being the most likely candidate. 2. Review Handling Procedures: Scrutinize all handling and storage steps to identify potential points of oxygen or light exposure. 3. Implement Preventative Measures: Apply the recommended preventative measures outlined in this guide to future experiments.

Part 3: Experimental Protocols for Preventing Oxidation

Protocol 1: Proper Storage of Solid this compound
  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Inerting: Place the vial in a glove box or use a Schlenk line to flush it with a gentle stream of argon or nitrogen for 2-3 minutes to displace any air.

  • Sealing: Tightly seal the vial while still under the inert atmosphere.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage Location: Store the vial in a cool, dark, and dry place. For long-term stability, a refrigerator (2-8°C) is recommended.

Protocol 2: Preparation and Handling of Solutions under Inert Atmosphere

InertSolutionPrep

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any adsorbed moisture.

  • Solvent Degassing: Degas the chosen solvent by sparging with a fine stream of argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Purge the flask with an inert gas.

  • Compound Addition: Weigh the required amount of this compound and quickly transfer it to the flask.

  • Solvent Transfer: Transfer the degassed solvent to the flask using a cannula or a syringe that has been pre-flushed with inert gas.

  • Maintenance: Maintain a positive pressure of the inert gas throughout the experiment. A bubbler can be used to monitor the gas flow.

Protocol 3: Use of Antioxidants in Solution

For applications where stringent inert atmosphere techniques are not feasible, the use of an antioxidant can be considered.

  • Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds.

  • Concentration: A typical starting concentration for BHT is 0.01% (w/v). The optimal concentration may need to be determined empirically.

  • Procedure: Dissolve the BHT in the solvent before adding the this compound.

  • Caution: Ensure that the chosen antioxidant does not interfere with your downstream application or analytical measurements.

Part 4: Analytical Methods for Quality Control

Regularly assessing the purity of your this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Recommended Starting HPLC Method:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Method Development Notes:

  • A gradient elution will likely be necessary to separate the parent compound from its more polar oxidation products.

  • The primary oxidation product, this compound-5-oxide, will have a shorter retention time than the parent compound on a reverse-phase column.

  • Mass spectrometry (LC-MS) can be used to confirm the identity of any degradation products.

Part 5: Visualization of the Oxidation Process

OxidationPathway

This diagram illustrates the initial steps of oxidation, proceeding through a cation radical intermediate to form the more stable sulfoxide. Further oxidation can lead to a variety of other degradation products.

References

  • García-Galán, M. J., Anfruns, A., & Gonzalez-Olmos, R. (2016). UV/H2O2 degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: elucidation of their transformation pathway and environmental fate.
  • Voronova, O., et al. (2022).
  • PubMed. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2015). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. Retrieved from [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Values of the antioxidant activity of phenothiazine and its derivatives.... Retrieved from [Link]

  • Bentham Science Publisher. (2021). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • García-Galán, M. J., et al. (2012). Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria.
  • Barra, M., et al. (1993). Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology.
  • Pajuelo, O., et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 160-170.
  • ResearchGate. (2009). (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]

  • Waters. (n.d.). The Path to Successful Drug Development Starts with Purposeful Method Development. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Retrieved from [Link]

  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-517.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved from [Link]

  • YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Retrieved from [Link]

  • EPRA Journals. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

Sources

Navigating the Synthesis of 3-Methoxy-10H-phenothiazine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical experience. Our focus is on providing not just solutions, but also the underlying rationale to empower you in your process development.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety. Below are common issues encountered during the scale-up of this compound synthesis, their probable causes, and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate heating on a larger scale. 2. Side Reactions: Formation of over-thionated or oxidized byproducts. 3. Product Loss During Work-up: Emulsion formation or product precipitation in aqueous layers during extraction.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC. Consider a moderate increase in reaction time or temperature, ensuring even heat distribution in the larger reactor. 2. Control Stoichiometry and Temperature: Precisely control the stoichiometry of sulfur and the reaction temperature to minimize side reactions. The use of a catalyst like iodine can help in directing the reaction towards the desired product. 3. Refine Work-up Protocol: Employ brine washes to break emulsions. Adjust the pH of the aqueous phase to ensure the product remains in the organic layer. Consider back-extraction of the aqueous layers.
Impurity Formation (e.g., Dark-colored byproducts) 1. Oxidation: The phenothiazine ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. 2. Thermal Decomposition: Prolonged exposure to high temperatures can lead to the degradation of the product or intermediates. 3. Residual Starting Materials: Incomplete conversion of starting materials.1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature Control: Maintain strict control over the reaction temperature and avoid localized overheating. 3. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with appropriate analytical techniques before quenching.
Difficulty in Purification 1. Similar Polarity of Byproducts: Co-elution of impurities with the desired product during column chromatography. 2. Poor Crystallization: The product may oil out or form a fine precipitate that is difficult to filter.1. Recrystallization: Develop a robust recrystallization protocol. Screen various solvent systems to find one that effectively separates the product from key impurities.[1] 2. Optimize Crystallization Conditions: Control the cooling rate and agitation during crystallization. Seeding with a small amount of pure product can induce the formation of larger, more easily filterable crystals.
Safety Concerns 1. Use of Hazardous Reagents: Handling of reagents like thionyl chloride or dimethyl sulfate on a large scale. 2. Exothermic Reaction: The reaction may have a significant exotherm that is more difficult to control in a larger reactor. 3. Toxic Byproducts: Potential for the release of toxic gases like hydrogen sulfide.1. Implement Engineering Controls: Use closed systems, fume hoods, and appropriate personal protective equipment (PPE). 2. Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the thermal profile of the reaction and implement appropriate cooling measures. 3. Gas Scrubbing: Install a scrubber system to neutralize any toxic gases that may be evolved.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is most suitable for scale-up?

A1: The two most common routes are the direct thionation of 3-methoxydiphenylamine and the cyclization of a suitable aminothiophenol derivative.

  • Direct Thionation: This involves the reaction of 3-methoxydiphenylamine with elemental sulfur, often in the presence of a catalyst like iodine.[2] While conceptually simple, this method can suffer from harsh reaction conditions and the formation of multiple byproducts on a larger scale.

  • Ullmann Condensation followed by Cyclization: This involves the copper-catalyzed coupling of 2-halobenzoic acid derivatives with an appropriate aminothiophenol.[3][4][5][6] This route often provides better control and higher purity, making it more amenable to scale-up despite being a multi-step process.

The choice of route for scale-up depends on factors such as raw material cost, process safety, and desired product purity. A thorough cost-benefit analysis of each route is recommended.

Q2: How can I effectively monitor the progress of the cyclization reaction during scale-up?

A2: On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its higher resolution and quantitative capabilities. An HPLC method should be developed and validated to track the consumption of starting materials and the formation of the product and any key impurities. This will allow for precise determination of the reaction endpoint, preventing unnecessary heating and potential byproduct formation.

Q3: What are the critical process parameters to control during the synthesis?

A3: The critical process parameters (CPPs) that require tight control during the scale-up of this compound synthesis include:

  • Temperature: Both the rate of reaction and the formation of byproducts are highly temperature-dependent.

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial to maximize yield and minimize impurities.

  • Reaction Time: As determined by reaction monitoring, to ensure complete conversion without product degradation.

  • Agitation Rate: To ensure proper mixing and heat transfer in the reactor.

Q4: Are there any specific safety precautions I should take when handling phenothiazine derivatives?

A4: Yes, phenothiazine derivatives can have pharmacological activity and may cause skin sensitization or other health effects.[7][8] It is essential to handle this compound and its intermediates with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For larger quantities, respiratory protection may be necessary. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation

This protocol outlines a general procedure for the synthesis of this compound by the direct thionation of 3-methoxydiphenylamine.

Materials:

  • 3-Methoxydiphenylamine

  • Sulfur

  • Iodine (catalytic amount)

  • High-boiling solvent (e.g., o-dichlorobenzene)

Procedure:

  • To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 3-methoxydiphenylamine and the solvent.

  • Begin stirring and purge the reactor with nitrogen.

  • Add sulfur and a catalytic amount of iodine.

  • Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 6-12 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the crude product and wash with a suitable solvent (e.g., ethanol) to remove unreacted sulfur.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean reactor.

  • Add the chosen recrystallization solvent (e.g., ethanol).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature with gentle agitation.

  • Cool further in an ice bath to maximize product precipitation.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the product under vacuum at a temperature not exceeding 50-60 °C.

Section 4: Visualizing the Process

Diagram 1: Synthetic Pathway of this compound

G cluster_0 Route 1: Direct Thionation cluster_1 Route 2: Ullmann Condensation & Cyclization 3-Methoxydiphenylamine 3-Methoxydiphenylamine Reaction_1 Thionation (Iodine catalyst, Heat) 3-Methoxydiphenylamine->Reaction_1 Sulfur Sulfur Sulfur->Reaction_1 Product_1 This compound Reaction_1->Product_1 2-Chlorobenzoic_acid 2-Chlorobenzoic acid derivative Ullmann Ullmann Condensation (Cu catalyst) 2-Chlorobenzoic_acid->Ullmann Aminothiophenol 2-Amino-5-methoxyphenylthiol Aminothiophenol->Ullmann Intermediate Diphenylamine intermediate Cyclization Cyclization (Heat) Intermediate->Cyclization Product_2 This compound Ullmann->Intermediate Cyclization->Product_2

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Side_Reactions Are there significant side products? Check_Completion->Check_Side_Reactions Yes Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Workup_Loss Is product lost during work-up? Check_Side_Reactions->Check_Workup_Loss No Optimize_Stoichiometry Optimize stoichiometry and temperature control Check_Side_Reactions->Optimize_Stoichiometry Yes Refine_Workup Refine work-up protocol (e.g., pH adjustment, back-extraction) Check_Workup_Loss->Refine_Workup Yes End Yield Improved Check_Workup_Loss->End No Increase_Time_Temp->End Optimize_Stoichiometry->End Refine_Workup->End

Caption: Troubleshooting workflow for addressing low yield.

References

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • How can I synthesize 2-amino-5-methoxyphenol? (2014). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • CN105418537A - Synthetic method of 2-methoxy phenothiazine. (2016). Google Patents.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. Retrieved January 13, 2026, from [Link]

  • RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives. (2013). Google Patents.
  • Synthesis of phenothiazines via Smiles rearrangement. (2002). ResearchGate. Retrieved January 13, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Improved synthesis of 2‐methoxyphenothiazine. (1988). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. (1964). The Journal of Organic Chemistry - ACS Publications. Retrieved January 13, 2026, from [Link]

  • CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide. (2020). Google Patents.
  • Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. (2021). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. (1964). SciSpace. Retrieved January 13, 2026, from [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (1993). ResearchGate. Retrieved January 13, 2026, from [Link]

  • METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS. (2020). European Patent Office. Retrieved January 13, 2026, from [Link]

  • EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones. (1988). Google Patents.
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2024). Preprints.org. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 13, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Phenothiazine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (2019). Connect Journals. Retrieved January 13, 2026, from [Link]

  • Synthesis of 1- and 3-methyl phenothiazines. (1998). ResearchGate. Retrieved January 13, 2026, from [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2020). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Wiley Online Library. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2011). JOCPR. Retrieved January 13, 2026, from [Link]

  • Methyl 2-amino-5-chlorobenzoate. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Methyl 2-amino-5-chlorobenzoate. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Impurities in 3-Methoxy-10H-phenothiazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a senior application scientist with extensive experience in synthetic and analytical chemistry, I have compiled this resource to address the common challenges encountered during the synthesis of this compound, with a specific focus on the identification, control, and minimization of process-related impurities.

This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench. We will delve into the mechanistic origins of common impurities, provide detailed troubleshooting protocols, and offer validated analytical methods to ensure the highest purity of your final compound.

Section 1: Understanding the Synthetic Landscape and Key Impurities

The synthesis of the this compound core typically relies on established methodologies such as the Ullmann condensation and the Smiles rearrangement. While effective, these reactions are not without their challenges, often leading to a range of impurities that can complicate purification and compromise the integrity of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the primary impurity concerns for each?

A1: The two most prevalent synthetic strategies are the Ullmann condensation and the Smiles rearrangement. Each has a distinct impurity profile.

  • Ullmann Condensation: This copper-catalyzed reaction typically involves the coupling of a 2-halophenol derivative with a 3-methoxyaniline derivative, followed by a ring-closing reaction with sulfur. The primary impurity concerns include:

    • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in your crude product.

    • Oxidative Side Products: The phenothiazine nucleus is susceptible to oxidation, leading to the formation of the corresponding sulfoxide.

    • Tarry Byproducts: High reaction temperatures can promote the formation of polymeric or tarry materials, which can be challenging to remove.[1]

    • Regioisomeric Impurities: Depending on the starting materials, there is a potential for the formation of other methoxy-phenothiazine isomers if the initial coupling is not completely regioselective.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is another powerful tool for constructing the phenothiazine core.[2] Key impurity concerns include:

    • Incomplete Rearrangement: The precursor diaryl sulfide may persist if the rearrangement does not go to completion.

    • Side-products from premature cyclization or alternative rearrangements: The reaction conditions for the Smiles rearrangement must be carefully controlled to avoid undesired intramolecular reactions.

    • Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates, reducing the yield of the desired product.

Q2: My this compound product is unstable and changes color over time. What is happening?

A2: Phenothiazines, including the 3-methoxy derivative, are known to be sensitive to light and air, leading to the formation of colored degradation products. The primary degradation pathway is oxidation at the sulfur atom to form this compound-5-oxide (the sulfoxide). Further oxidation can also occur. Additionally, thermal degradation can lead to impurities such as 3H-phenothiazin-3-one. To mitigate this, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.

Section 2: Troubleshooting Common Synthetic Issues

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of this compound.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Ullmann Condensation - Inactive copper catalyst.- Poor quality of starting materials.- Incorrect reaction temperature.- Inefficient base.- Use freshly activated copper powder or a reliable Cu(I) source.- Ensure the purity of your halo-aromatic and amino-aromatic precursors.- Optimize the reaction temperature; too low may result in a sluggish reaction, while too high can lead to decomposition.- Screen different bases (e.g., K2CO3, Cs2CO3, NaOH) to find the optimal conditions for your specific substrates.
Formation of Tarry Byproducts in Ullmann Condensation - Excessively high reaction temperature.- Prolonged reaction time.- Carefully control the reaction temperature using an oil bath or a reactor with precise temperature control.- Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting materials are consumed.
Incomplete Smiles Rearrangement - Insufficiently strong base.- Steric hindrance near the reaction center.- Low reaction temperature.- Use a stronger base such as sodium hydride or potassium tert-butoxide to facilitate the rearrangement.- If sterically hindered substrates are used, prolonged reaction times or higher temperatures may be necessary.- Optimize the reaction temperature; some Smiles rearrangements require heating to proceed at a reasonable rate.
Presence of Oxidized Impurities (Sulfoxide) - Exposure to air during reaction or workup.- Use of oxidizing agents.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Degas all solvents before use.- Avoid the use of strong oxidizing agents during workup. If an oxidation step is intended, carefully control the stoichiometry of the oxidant.
Difficulty in Product Purification - Presence of closely related impurities.- Tarry byproducts co-eluting with the product.- Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate closely eluting impurities.- Consider recrystallization from a suitable solvent system to remove impurities. Multiple recrystallizations may be required.- For stubborn impurities, preparative HPLC may be an option.

Section 3: Analytical Methods for Purity Assessment

Accurate assessment of product purity is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.

Recommended HPLC-UV Method for Purity Analysis

A validated Reversed-Phase HPLC (RP-HPLC) method is essential for separating this compound from its potential process-related impurities and degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This method should be validated for your specific system and impurity profile. The gradient may need to be optimized to achieve baseline separation of all relevant impurities.

Section 4: Experimental Protocols

To provide a practical context, here are summarized experimental approaches for the main synthetic routes.

Protocol 1: Ullmann Condensation (Illustrative)
  • To a reaction vessel, add 2-bromo- or 2-iodoanisole, 2-amino-5-methoxythiophenol, copper(I) iodide (10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2 equivalents).

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Degas the mixture and then heat under an inert atmosphere at 120-150 °C for 12-24 hours, monitoring by TLC or HPLC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Smiles Rearrangement (Illustrative)
  • Synthesize the precursor diaryl sulfide by reacting a suitable o-halonitrobenzene with 2-amino-5-methoxythiophenol in the presence of a base.

  • To a solution of the diaryl sulfide in a suitable solvent (e.g., ethanol, DMF), add a strong base (e.g., NaOH, KOH, or NaH).

  • Heat the reaction mixture to induce the Smiles rearrangement, monitoring the progress by TLC or HPLC.

  • Once the rearrangement is complete, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Section 5: Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Ullmann_Condensation Starting Materials 2-Haloanisole + 2-Amino-5-methoxythiophenol Reaction_Conditions Cu(I) Catalyst Ligand, Base High Temperature Starting Materials->Reaction_Conditions Intermediate Diaryl Sulfide Intermediate Reaction_Conditions->Intermediate Side_Products Tarry Byproducts Oxidized Impurities Reaction_Conditions->Side_Products Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Ullmann condensation pathway for this compound.

Smiles_Rearrangement Precursor Substituted Diaryl Sulfide Base_Treatment Strong Base (e.g., NaOH, NaH) Precursor->Base_Treatment Rearrangement Intramolecular Nucleophilic Substitution Base_Treatment->Rearrangement Incomplete_Reaction Unrearranged Precursor Base_Treatment->Incomplete_Reaction Product This compound Rearrangement->Product

Caption: Smiles rearrangement pathway for this compound.

References

  • Pharmaguideline. (2011). Identification test of Phenothiazines. [Link]

  • ResearchGate. (2008). Separation and identification of phenothiazine compounds by thin-layer chromatography. [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. [Link]

  • Chemistry Learner. (2020). Smiles Rearrangement Reaction : Mechanism , Application and Modification. [Link]

  • ResearchGate. (2021). (PDF) Smiles Rearrangement in Synthetic Chemistry. [Link]

  • PubMed. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. [Link]

  • Scribd. (n.d.). Phenothiazine (Synthesis) | PDF. [Link]

  • SciSpace. (2017). Modern Aspects of the Smiles Rearrangement. [Link]

  • PubMed. (2017). Modern Aspects of the Smiles Rearrangement. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • SciSpace. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. [Link]

  • Farmacia Journal. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • PubMed Central. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

  • AAPS. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. (2014). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]

  • DTIC. (1961). synthesis of phenothiazine derivatives for antioxidant studies. [Link]

  • ACS Publications. (1960). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. [Link]

  • Slideshare. (2017). Synthesis of Phenothiazine from Diphenylamine.pptx. [Link]

  • ResearchGate. (n.d.). Reaction optimization conditions for reductive Ullmann homo-coupling of.... [Link]

  • PubMed Central. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

  • ResearchGate. (n.d.). Optimization of Ullmann-type reaction conditions [a]. [Link]

  • MDPI. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • RSC Publishing. (2020). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. [Link]

  • Google Patents. (n.d.). CN105418537A - Synthetic method of 2-methoxy phenothiazine.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2012). Improved synthesis of 2‐methoxyphenothiazine. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PHARMACEUTICAL SCIENCES. (2018). impurity profiling and drug characterization: backdrop and approach. [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • MDPI. (2022). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]

  • ACS Publications. (2001). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

  • ChemRxiv. (2023). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. [Link]

  • ResearchGate. (2004). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. [Link]

  • PubMed Central. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • PubMed. (1982). Synthesis and pharmacological evaluation of conformationally restricted phenothiazine analogues. [Link]

  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • ResearchGate. (n.d.). Optimization of the multicomponent reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methoxy-10H-phenothiazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-10H-phenothiazine is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the methoxy group on the phenothiazine core significantly influences the pharmacological properties of its derivatives, making its efficient and selective synthesis a subject of considerable interest. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, comparative data analysis, and insights into the practical considerations for each approach. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most suitable synthetic route for their specific research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale of production, and the need for regiochemical control. This guide will focus on three prominent methods:

  • Thionation of 3-Methoxydiphenylamine: A classical approach involving the direct cyclization of a substituted diphenylamine with sulfur.

  • Condensation of 2-Amino-5-methoxybenzenethiol with Cyclohexanone: A modern approach that builds the phenothiazine core through a transition-metal-free reaction.

  • The Smiles Rearrangement: A powerful intramolecular aromatic nucleophilic substitution reaction that offers high regioselectivity.

Below, we delve into the mechanistic details, experimental protocols, and comparative performance of each of these synthetic routes.

Method 1: Thionation of 3-Methoxydiphenylamine

This method represents a direct and traditional approach to the phenothiazine core. The key transformation is the reaction of 3-methoxydiphenylamine with elemental sulfur, typically in the presence of a catalyst such as iodine, at elevated temperatures.

Mechanistic Rationale

The reaction is believed to proceed through a series of complex steps involving the formation of sulfur radicals and electrophilic substitution on the electron-rich aromatic rings of the diphenylamine. The iodine catalyst facilitates the formation of reactive sulfur species, promoting the cyclization process. A critical consideration in this approach is the potential for the formation of isomeric products, as the thionation can occur at different positions on the aromatic rings. For a 3-substituted diphenylamine, this can lead to a mixture of 2- and 4-substituted phenothiazines, which can be challenging to separate[1].

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of the isomeric 2-methoxyphenothiazine, which is expected to have similar reaction conditions for the 3-methoxy isomer.

Step 1: Synthesis of 3-Methoxydiphenylamine

This precursor can be synthesized via an Ullmann condensation or a related C-N coupling reaction between 3-anisidine and an aryl halide, or through the methylation of 3-hydroxydiphenylamine.

Step 2: Thionation of 3-Methoxydiphenylamine

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 3-methoxydiphenylamine.

  • Add a suitable solvent, such as benzene or toluene.

  • Add elemental sulfur (typically 1 to 3 molar equivalents relative to the diphenylamine).

  • Heat the mixture to dissolve the solids.

  • Add a catalytic amount of iodine to initiate the reaction.

  • Heat the reaction mixture to reflux (approximately 90-110°C) for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as benzene or an ethanol-water mixture, to obtain pure this compound.

Performance Data

Based on a similar synthesis of 2-methoxyphenothiazine, this method can be expected to provide a total yield in the range of 65-70% with a purity of approximately 97% as determined by HPLC.

Method 2: Condensation of 2-Amino-5-methoxybenzenethiol with Cyclohexanone

This more recent, transition-metal-free approach offers an alternative route to the phenothiazine core with good yields.

Mechanistic Rationale

This reaction proceeds through a cascade of reactions initiated by the condensation of the aminothiophenol with cyclohexanone. The likely mechanism involves the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the tricyclic phenothiazine system.

Experimental Protocol[2]
  • To a 10 mL reaction tube, add 2-amino-5-methoxybenzenethiol (31.1 mg, 0.2 mmol) and cyclohexanone (31.0 µL, 0.3 mmol).

  • The reaction can be carried out without a solvent or in a high-boiling solvent like chlorobenzene under an oxygen atmosphere. For catalyzed reactions, potassium iodide and (benzylsulfonyl)benzene can be added.

  • Seal the reaction tube and stir the mixture at 140°C for 24 hours.

  • After cooling to room temperature, remove any volatile components under reduced pressure.

  • Purify the residue by column chromatography on neutral aluminum oxide using a petroleum ether/ethyl acetate (10:1) eluent to afford this compound as a white solid.

Performance Data

This method has been reported to yield this compound in 58% yield[2].

Method 3: The Smiles Rearrangement

The Smiles rearrangement is a powerful tool for the synthesis of substituted phenothiazines with high regiochemical control. This intramolecular nucleophilic aromatic substitution reaction avoids the formation of isomeric mixtures often encountered in direct thionation methods.

Mechanistic Rationale

The synthesis begins with the condensation of an appropriately substituted aminothiophenol with a nitro-activated aryl halide to form a diphenyl sulfide. This intermediate is then typically acylated on the amino group. In the presence of a base, the amide nitrogen acts as a nucleophile, attacking the nitro-activated aromatic ring and displacing the sulfide, which then cyclizes to form the phenothiazine ring system. The nitro group is crucial for activating the ring towards nucleophilic attack.

Conceptual Experimental Workflow
  • Synthesis of the Diphenyl Sulfide Precursor: Condensation of 2-amino-thiophenol with a suitable methoxy-substituted o-halonitrobenzene.

  • Acylation: The amino group of the diphenyl sulfide is protected, often by formylation.

  • Smiles Rearrangement and Cyclization: The acylated diphenyl sulfide is treated with a base (e.g., alcoholic potassium hydroxide) to induce the rearrangement and subsequent cyclization to form the phenothiazine ring.

  • Hydrolysis (if necessary): Removal of the acyl protecting group to yield the final product.

Comparative Analysis of Synthesis Methods

FeatureThionation of 3-MethoxydiphenylamineCondensation with CyclohexanoneSmiles Rearrangement
Starting Materials 3-Methoxydiphenylamine, Sulfur, Iodine2-Amino-5-methoxybenzenethiol, CyclohexanoneSubstituted aminothiophenols and nitroaryl halides
Reported Yield ~65-70% (inferred from isomer synthesis)58%[2]Generally good to high, but specific data for this compound is not available.
Purity ~97% (inferred from isomer synthesis)High after chromatography[2]Typically high due to regioselectivity.
Key Advantages Direct, uses readily available starting materials.Transition-metal-free, good yield.High regioselectivity, avoids isomeric mixtures.
Key Disadvantages Potential for isomeric impurities[1], high reaction temperatures.High reaction temperature, requires chromatography for purification.Multi-step synthesis, requires nitro-activated substrates.
Scalability Potentially scalable.May require optimization for large-scale synthesis.Can be scalable, but multiple steps may reduce overall efficiency.

Visualization of Synthetic Pathways

Thionation of 3-Methoxydiphenylamine

G cluster_0 Precursor Synthesis cluster_1 Thionation 3-Anisidine 3-Anisidine 3-Methoxydiphenylamine 3-Methoxydiphenylamine 3-Anisidine->3-Methoxydiphenylamine Ullmann Condensation Aryl_Halide Aryl Halide Aryl_Halide->3-Methoxydiphenylamine This compound This compound 3-Methoxydiphenylamine->this compound Heat Sulfur Sulfur (S8) Sulfur->this compound Iodine Iodine (I2) catalyst Iodine->this compound G Aminothiophenol 2-Amino-5-methoxybenzenethiol Intermediate Condensation & Cyclization Intermediate Aminothiophenol->Intermediate Heat (140°C) Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Product This compound Intermediate->Product Aromatization G Aminothiophenol Aminothiophenol derivative Diphenyl_Sulfide Diphenyl Sulfide Intermediate Aminothiophenol->Diphenyl_Sulfide Nitroaryl_Halide Nitro-activated Aryl Halide Nitroaryl_Halide->Diphenyl_Sulfide Acylated_Sulfide Acylated Diphenyl Sulfide Diphenyl_Sulfide->Acylated_Sulfide Acylation Product This compound Acylated_Sulfide->Product Base-induced Smiles Rearrangement & Cyclization

Caption: General pathway of the Smiles Rearrangement.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through multiple synthetic routes, each with its own set of advantages and challenges.

  • The Thionation of 3-Methoxydiphenylamine is a straightforward and potentially high-yielding method, but the risk of forming hard-to-separate isomers must be carefully considered, especially for applications requiring high purity.

  • The Condensation of 2-Amino-5-methoxybenzenethiol with Cyclohexanone provides a good yield in a single step from readily available starting materials and avoids the use of transition metals. However, it requires high temperatures and chromatographic purification, which might be a limitation for large-scale synthesis.

  • The Smiles Rearrangement , while being a multi-step process, offers the significant advantage of high regioselectivity, making it an excellent choice when isomeric purity is paramount.

For researchers prioritizing ease of execution and potentially high throughput in initial screenings, the condensation with cyclohexanone might be the most attractive option. For process development and scale-up where purity and isomeric control are critical, the Smiles rearrangement, despite its multiple steps, warrants serious consideration. The classical thionation method remains a viable option, particularly if efficient purification techniques for separating potential isomers are available.

Ultimately, the optimal choice of synthesis will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.

References

Sources

A Spectroscopic Showdown: Differentiating 3-Methoxy-10H-phenothiazine from its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in substituent positioning on a core scaffold can dramatically alter a compound's physicochemical properties, biological activity, and spectroscopic signature. This guide provides an in-depth spectroscopic comparison of 3-Methoxy-10H-phenothiazine with its key positional isomers: 1-Methoxy-10H-phenothiazine, 2-Methoxy-10H-phenothiazine, and 4-Methoxy-10H-phenothiazine. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this guide equips researchers with the essential tools to confidently distinguish between these closely related yet distinct chemical entities.

The Phenothiazine Core: A Privileged Scaffold

The 10H-phenothiazine tricycle is a "privileged scaffold" in medicinal chemistry, forming the foundational structure for a multitude of drugs, particularly antipsychotics and antihistamines. The introduction of a methoxy group (-OCH₃) at various positions on the aromatic rings modulates the electronic environment and steric hindrance of the molecule, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is not merely an academic exercise; it is a critical step in ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs) and research compounds.

Experimental Protocols: A Foundation of Trustworthiness

The spectroscopic data presented herein is a compilation from validated sources and serves as a reliable reference. The following sections detail the standard experimental protocols for acquiring high-quality spectroscopic data for phenothiazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are arguably the most powerful tools for elucidating the precise substitution pattern of aromatic compounds. The chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons provide a detailed map of the molecule's connectivity.

Workflow for NMR Sample Preparation and Analysis:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds, such as C-H, N-H, C-O, and C-S, serve as diagnostic markers.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Process the data by subtracting the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated π-system of the phenothiazine core and are influenced by the position of the methoxy substituent.

Methodology for UV-Vis Analysis:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Use a quartz cuvette with a defined path length (typically 1 cm).

  • Record the absorbance spectrum over a range of approximately 200-800 nm.

  • Identify the λmax values and their corresponding molar absorptivities (ε).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation, aiding in structural elucidation.

General Procedure for EI-MS:

  • Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Bombard the gaseous molecules with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

Spectroscopic Comparison: Unmasking the Isomers

The following tables summarize the key spectroscopic data for this compound and its isomers. The expert commentary highlights the distinguishing features that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Aromatic Region)
CompoundPosition of -OCH₃Key Aromatic Proton Chemical Shifts (δ, ppm) and Coupling Patterns
This compound 3Complex multiplets in the aromatic region. A distinct singlet for the methoxy protons is also observed.[1]
1-Methoxy-10H-phenothiazine 1Expected to show a distinct downfield shift for the proton at position 9 due to the anisotropic effect of the methoxy group.
2-Methoxy-10H-phenothiazine 2The protons on the methoxy-substituted ring will exhibit a different splitting pattern compared to the unsubstituted ring.
4-Methoxy-10H-phenothiazine 4The proton at position 1 is expected to be significantly influenced by the adjacent methoxy group, leading to a characteristic chemical shift and coupling.

Expert Commentary on ¹H NMR: The position of the methoxy group significantly impacts the electronic environment of the nearby protons. In the 3-methoxy isomer, the methoxy group is meta to the nitrogen and sulfur atoms, leading to a more complex splitting pattern in the aromatic region. For the other isomers, the ortho and para relationships between the methoxy group and the heteroatoms, as well as with other protons, will result in more predictable and distinct splitting patterns, which are key to their identification.

Table 2: ¹³C NMR Spectroscopic Data
CompoundPosition of -OCH₃Key Carbon Chemical Shifts (δ, ppm)
This compound 3The carbon bearing the methoxy group (C-3) will resonate at a significantly downfield chemical shift (typically >150 ppm). The methoxy carbon itself will appear around 55-56 ppm.[1]
1-Methoxy-10H-phenothiazine 1C-1 will be significantly downfield. The chemical shifts of the other carbons in the substituted ring will be altered in a predictable manner based on substituent effects.
2-Methoxy-10H-phenothiazine 2C-2 will show a large downfield shift. The symmetry of the molecule is lower than that of the parent phenothiazine, leading to more unique carbon signals.
4-Methoxy-10H-phenothiazine 4C-4 will be the most downfield of the methoxy-bearing carbons. The steric interaction with the sulfur atom might also influence its chemical shift.

Expert Commentary on ¹³C NMR: ¹³C NMR is highly diagnostic for confirming the position of the methoxy group. The direct attachment of the electronegative oxygen atom causes a significant downfield shift (deshielding) of the attached aromatic carbon. The pattern of chemical shifts for the other carbons in the substituted ring provides a unique fingerprint for each isomer.

Table 3: Infrared (IR) Spectroscopic Data
CompoundKey IR Absorption Bands (cm⁻¹)
Phenothiazine (Parent) ~3340 (N-H stretch), ~1595 & 1574 (C=C ring stretch), ~1243 (C-N-C stretch), ~1080 (C-S-C stretch).[2]
Methoxy-substituted Isomers In addition to the characteristic phenothiazine bands, all isomers will show strong C-O stretching bands for the aryl-alkyl ether in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).[3] The exact positions of these bands may vary slightly between isomers. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region will also be indicative of the substitution pattern on the aromatic rings.[3]

Expert Commentary on IR Spectroscopy: While the IR spectra of the isomers will share many common features due to the phenothiazine core, the C-O stretching vibrations of the methoxy group provide a clear indication of its presence. Subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending modes, can be used to help distinguish between the isomers, although these differences may be less pronounced than in NMR spectra.

Table 4: UV-Vis Spectroscopic Data
Compoundλmax (nm) in Methanol
Phenothiazine (Parent) ~254, ~318[4]
This compound Expected to show a bathochromic (red) shift compared to the parent compound due to the electron-donating nature of the methoxy group extending the conjugation.
Other Methoxy Isomers The position of the methoxy group will influence the extent of the bathochromic shift. Isomers where the methoxy group is in a position to better extend the π-conjugation (e.g., positions 2 and 4) may exhibit larger red shifts compared to the 3-methoxy isomer.

Expert Commentary on UV-Vis Spectroscopy: The introduction of the auxochromic methoxy group generally leads to a bathochromic shift in the UV-Vis absorption bands of the phenothiazine chromophore. The magnitude of this shift is dependent on the position of the substituent and its ability to participate in resonance with the π-system. While UV-Vis spectroscopy can confirm the presence of a substituted phenothiazine, it is generally less definitive for distinguishing between positional isomers compared to NMR.

Table 5: Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺•) m/zKey Fragmentation Pathways
All Methoxy Isomers 229The molecular ion peak is expected to be prominent. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to give an [M-15-28]⁺ ion. The relative intensities of these fragment ions may vary between isomers.
2-Methoxy-10H-phenothiazine 229The mass spectrum of 2-Methoxyphenothiazine shows a strong molecular ion peak at m/z 229.[5]

Expert Commentary on Mass Spectrometry: All four methoxyphenothiazine isomers have the same molecular weight and will therefore exhibit a molecular ion peak at m/z 229 under EI-MS. The fragmentation patterns are expected to be similar, dominated by the loss of a methyl radical and subsequently carbon monoxide. While subtle differences in the relative abundances of fragment ions might exist, mass spectrometry alone is generally insufficient to unambiguously differentiate between these positional isomers. It is, however, an excellent tool for confirming the molecular weight and the presence of the methoxy-phenothiazine core.

Visualizing the Molecular Structures and Experimental Logic

The following diagrams illustrate the molecular structures of the isomers and the logical workflow for their spectroscopic differentiation.

Caption: Molecular structures of this compound and its isomers.

Sources

A Comparative Guide to the Biological Activity of 3-Methoxy-10H-phenothiazine and Other Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3-Methoxy-10H-phenothiazine with other notable phenothiazine derivatives. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a nuanced understanding of the structure-activity relationships within this important class of compounds. While direct experimental data for this compound is limited in publicly available literature, this guide leverages established principles of phenothiazine pharmacology to forecast its potential biological profile.

Introduction to the Phenothiazine Scaffold: A Legacy of Versatility

The phenothiazine core, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry. First synthesized in the late 19th century, its derivatives have become cornerstone therapies for a range of conditions, most notably psychosis. Beyond their well-established antipsychotic effects, phenothiazines exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's amenability to chemical modification at several key positions, primarily the C2 and N10 positions of the phenothiazine ring, which significantly influences their pharmacological profiles.[3]

The primary mechanism of antipsychotic action for many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] However, their diverse biological effects are also attributed to interactions with other receptors and cellular targets, including serotonin, histamine, and adrenergic receptors, as well as their ability to inhibit protein kinase C and calmodulin.[5][6]

Structure-Activity Relationships (SAR) of Phenothiazines: A Predictive Framework

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for predicting the pharmacological profile of novel analogs like this compound.

Key Structural Determinants of Activity:
  • Substitution at the C2 Position: The nature of the substituent at the C2 position of the phenothiazine ring is a critical determinant of activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or chlorine (-Cl), generally enhance antipsychotic potency.[3][4] Conversely, the effect of an electron-donating group like a methoxy (-OCH3) group is less well-defined and can vary depending on the specific biological activity being assessed.

  • The N10 Side Chain: A three-carbon alkyl chain connecting the nitrogen atom of the phenothiazine ring to a terminal amine is optimal for neuroleptic activity.[3] The nature of this terminal amine (aliphatic, piperidine, or piperazine) also significantly influences potency, with piperazine derivatives often exhibiting the highest antipsychotic activity.

  • Substitution at Other Ring Positions: Substitution at the C1, C3, and C4 positions can also modulate activity. While substitution at the C3 position has been reported to increase antipsychotic activity compared to unsubstituted derivatives, it is generally less impactful than substitution at the C2 position.[3]

Comparative Biological Activity: this compound in Context

Direct experimental data for this compound is scarce in the available scientific literature. Therefore, the following comparison is based on established SAR principles and data from well-characterized phenothiazine derivatives.

Antipsychotic Activity

The antipsychotic potency of phenothiazines is strongly correlated with their affinity for the dopamine D2 receptor. The presence of an electron-withdrawing group at the C2 position is a key feature for high D2 receptor affinity.

Expected Profile of this compound:

The methoxy group at the C3 position is an electron-donating group. Based on general SAR, this substitution pattern is not typically associated with high antipsychotic potency compared to derivatives with electron-withdrawing groups at the C2 position. Therefore, this compound is predicted to have a lower affinity for D2 receptors and, consequently, weaker antipsychotic activity compared to established drugs like Chlorpromazine and Fluphenazine.

Table 1: Comparative Dopamine D2 Receptor Binding Affinities (Ki) of Selected Phenothiazines

CompoundC2-SubstituentN10-Side ChainDopamine D2 Receptor Affinity (Ki, nM)Reference(s)
This compound -H (C3-OCH3)-HData Not Available-
Chlorpromazine -Cl3-(dimethylamino)propyl1.0 - 10[7]
Fluphenazine -CF33-[4-(2-hydroxyethyl)piperazin-1-yl]propyl0.4 - 1.5[7]
Promazine -H3-(dimethylamino)propyl25 - 50[7]
Anticancer Activity

Phenothiazines have demonstrated cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[2]

Expected Profile of this compound:

The influence of a methoxy group on the anticancer activity of phenothiazines is not as clearly defined as for antipsychotic activity. Some studies on other heterocyclic scaffolds have shown that methoxy substitution can contribute to cytotoxic effects. However, without direct experimental data, a definitive prediction is challenging. It is plausible that this compound may exhibit some level of anticancer activity, but its potency relative to other phenothiazines is unknown.

Table 2: Comparative Anticancer Activity (IC50) of Selected Phenothiazines

CompoundCancer Cell LineIC50 (µM)Reference(s)
This compound VariousData Not Available-
Chlorpromazine A375 (Melanoma)~15-20[8]
Fluphenazine Various5 - 20[8]
Thioridazine VariousVaries widely[8]
Antimicrobial Activity

Several phenothiazine derivatives possess broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[9] Their mechanisms of action are thought to involve disruption of cell membranes and inhibition of efflux pumps.

Expected Profile of this compound:

The lipophilicity of phenothiazines often correlates with their antimicrobial activity. The addition of a methoxy group can slightly increase lipophilicity. Therefore, it is conceivable that this compound may possess antimicrobial properties. However, its efficacy compared to established antimicrobial phenothiazines would require experimental verification.

Table 3: Comparative Antimicrobial Activity (MIC) of Selected Phenothiazines

CompoundMicroorganismMIC (µg/mL)Reference(s)
This compound VariousData Not Available-
Chlorpromazine S. aureus16 - 64[9]
Thioridazine M. tuberculosis1 - 4[9]
Promethazine VariousVaries widely[9]

Experimental Protocols for Biological Activity Assessment

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of phenothiazine derivatives.

Protocol for Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Workflow Diagram:

G prep Prepare D2 Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare [3H]Spiperone (Radioligand) radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation filtration Separate Bound and Free Radioligand (Rapid Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis G cell_seeding Seed Cancer Cells in a 96-well Plate compound_treatment Treat Cells with Serial Dilutions of Test Compound cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT Reagent to Each Well incubation_24h->mtt_addition incubation_4h Incubate for 4 hours (Formazan Crystal Formation) mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization absorbance_reading Measure Absorbance at 570 nm solubilization->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

G prepare_compound Prepare Serial Dilutions of Test Compound in Broth inoculate_plate Inoculate 96-well Plate with Compound and Bacteria prepare_compound->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

While this compound remains a largely uncharacterized derivative, the well-established structure-activity relationships of the phenothiazine class provide a valuable framework for predicting its biological profile. Based on these principles, it is anticipated to have modest antipsychotic activity compared to its C2-substituted counterparts. Its potential as an anticancer or antimicrobial agent is more speculative and warrants direct experimental investigation.

The detailed protocols provided in this guide offer a standardized approach for the comprehensive biological evaluation of this compound and other novel phenothiazine derivatives. Such studies are essential to fully elucidate the therapeutic potential of this versatile chemical scaffold and to guide the rational design of new and improved therapeutic agents.

References

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
  • Molecules. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI.
  • MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
  • MDPI. (n.d.). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • O'Donnell, J. M., & Shelton, R. C. (2018). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed.
  • Phenothiazines: Structural Activity Relationship (SAR). (2021, January 16). YouTube.
  • PubChem. (n.d.). 4-Methoxy-10H-phenothiazine.
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
  • Soskić, V., Maelicke, A., Petrovic, G., Ristic, B., & Petrović, J. (1991). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. Journal of Pharmacy and Pharmacology, 43(1), 27-30.
  • BOC Sciences. (n.d.). This compound.
  • Amaral, L., Kristiansen, J. E., & Viveiros, M. (2007). Antimicrobial activity of phenothiazines. In Vivo, 21(6), 967-972.
  • Misiak, B., Biecek, P., & Samochowiec, J. (2014).
  • Gopi, C., Sastry, V. G., & Dhanaraju, M. D. (2019). Effect of novel phenothiazine derivatives on brain dopamine in Wistar rats.
  • Perregaard, J., & Andersen, P. H. (1990). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. PubMed.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 4-Methoxy-10H-phenothiazine.
  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023, October 16). PMC.
  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.

Sources

A Multi-dimensional Approach to Structural Validation: A 2D NMR Guide for 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research and development. While techniques like mass spectrometry provide crucial information about molecular weight and formula, they fall short of defining the precise atomic connectivity. For this, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.[1] This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments can be synergistically employed to validate the structure of a representative heterocyclic compound, 3-Methoxy-10H-phenothiazine.

We will move beyond a simple recitation of steps, delving into the strategic rationale behind the experimental workflow. This guide is designed for researchers and drug development professionals who seek not only to acquire data but to understand the interconnected logic of modern structural elucidation. We will demonstrate how each successive 2D NMR experiment provides a new layer of evidence, culminating in a self-validating dataset that confirms the molecular architecture with the highest degree of confidence.

The Target Structure: this compound

Before any analysis, we must begin with the proposed structure. Our target molecule, this compound (CAS 1771-19-3), has the molecular formula C₁₃H₁₁NOS.[][3] For clarity throughout this guide, we will use the following IUPAC-recommended numbering system:

Structure of this compound with numbered atoms

Structure of this compound with atom numbering.

Our objective is to use 2D NMR to confirm every connection within this proposed structure, from the proton-proton adjacencies to the long-range correlations that piece the heterocyclic core together.

Experimental Rationale: A Strategy of Orthogonal Correlation

The power of 2D NMR lies in its ability to spread out complex spectral information across two frequency dimensions, revealing correlations between nuclei that are often hidden in crowded 1D spectra.[4][5] Our strategy is not to rely on a single experiment, but to use a combination of techniques that provide orthogonal, mutually reinforcing pieces of the structural puzzle.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation cluster_val Validation node1d Acquire ¹H & ¹³C Spectra (Initial Chemical Shift Data) HSQC HSQC (¹J C-H Correlation) Which proton is on which carbon? node1d->HSQC Provides foundational axes COSY COSY (²⁻³J H-H Correlation) Which protons are neighbors? node1d->COSY Provides foundational axes HMBC HMBC (²⁻³J C-H Correlation) Connecting the fragments HSQC->HMBC Assigns carbons for HMBC interpretation Validation Integrated Analysis & Final Structure Confirmation HSQC->Validation COSY->HMBC Identifies spin systems COSY->Validation HMBC->Validation

Caption: Experimental workflow for 2D NMR structural validation.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[6] It is the primary tool for mapping out the proton "spin systems" within the molecule, such as the protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J coupling).[7] Its main function is to provide an unambiguous assignment of which proton signal corresponds to which carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (²J and ³J coupling).[6][7] This allows us to connect the spin systems identified by COSY and link quaternary (non-protonated) carbons to the rest of the structure.

Experimental Protocols

Scientific integrity begins with robust and reproducible methodologies. The following are detailed protocols for the acquisition of the necessary NMR data.

1. Sample Preparation

  • Analyte: 10-15 mg of this compound.

  • Solvent: 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for many heterocyclic compounds and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) are well-documented and typically do not interfere with signals from the analyte.

  • Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

  • Procedure: Dissolve the sample completely in the deuterated solvent in a 5 mm NMR tube. Ensure no solid material remains, as this will degrade spectral quality.

2. NMR Data Acquisition

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Temperature: 298 K (25 °C).

A. 1D Spectra

  • ¹H NMR: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay (d1) of 2 seconds.

  • ¹³C{¹H} NMR: Acquire with 1024 scans, a spectral width of 240 ppm, and a relaxation delay (d1) of 2 seconds.

B. 2D Spectra

  • gCOSY (gradient-selected COSY):

    • Scans (ns): 4

    • Increments (F1 dimension): 256

    • Spectral Width (F2 and F1): 10 ppm

    • Rationale: A gradient-selected COSY provides cleaner spectra with fewer artifacts compared to older magnitude COSY experiments. 4 scans provide adequate signal-to-noise for this concentration.

  • gHSQC (gradient-selected HSQC):

    • Scans (ns): 8

    • Increments (F1 dimension): 256

    • Spectral Width (F2 - ¹H): 10 ppm

    • Spectral Width (F1 - ¹³C): 160 ppm

    • ¹JCH Coupling Constant: Optimized for 145 Hz. Rationale: This value is a good average for one-bond couplings in aromatic and aliphatic systems, ensuring efficient magnetization transfer for most C-H pairs.

  • gHMBC (gradient-selected HMBC):

    • Scans (ns): 16

    • Increments (F1 dimension): 256

    • Spectral Width (F2 - ¹H): 10 ppm

    • Spectral Width (F1 - ¹³C): 200 ppm

    • Long-Range Coupling Constant: Optimized for 8 Hz. Rationale: An 8 Hz optimization allows for the detection of typical 2- and 3-bond C-H correlations. More scans are required due to the lower intensity of these long-range signals.

Data Interpretation and Structural Validation

Here, we will walk through the analysis of hypothetical, yet chemically plausible, NMR data for this compound to demonstrate the validation process.

Step 1: Analysis of 1D ¹H and ¹³C Spectra

First, we analyze the 1D spectra to identify the number and types of protons and carbons. Based on the structure, we expect:

  • ¹H NMR: 7 aromatic protons, 1 N-H proton, and 3 methoxy protons.

  • ¹³C NMR: 11 aromatic/olefinic carbons (4 quaternary, 7 methine) and 1 methoxy carbon.

Table 1: Predicted 1D NMR Assignments

Atom Label Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Carbon Type
OCH₃ 3.75 (s, 3H) 55.4 CH₃
H-1 6.85 (d) 115.5 CH
H-2 6.70 (dd) 113.0 CH
H-4 6.65 (d) 108.0 CH
H-6 7.10 (dd) 127.5 CH
H-7 6.90 (td) 122.0 CH
H-8 7.15 (td) 126.5 CH
H-9 6.95 (dd) 115.0 CH
N-H 8.50 (s, 1H) - NH
C-3 - 156.0 C
C-4a - 120.0 C
C-5a - 145.0 C
C-9a - 125.0 C

| C-10a | - | 138.0 | C |

Note: These are predicted values for demonstration purposes. Actual shifts may vary.

Step 2: HSQC Analysis - Connecting Protons to Carbons

The HSQC spectrum is the simplest to interpret. Each cross-peak confirms a direct, one-bond connection between a proton and a carbon. This allows us to confidently assign the carbon signals for all protonated carbons.

Table 2: Expected HSQC Correlations (¹H → ¹³C)

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
3.75 55.4 OCH₃
6.85 115.5 H-1 / C-1
6.70 113.0 H-2 / C-2
6.65 108.0 H-4 / C-4
7.10 127.5 H-6 / C-6
6.90 122.0 H-7 / C-7
7.15 126.5 H-8 / C-8

| 6.95 | 115.0 | H-9 / C-9 |

Step 3: COSY Analysis - Mapping the Proton Networks

The COSY spectrum reveals neighboring protons. We expect two distinct aromatic spin systems.

Caption: Expected COSY correlations for the two aromatic spin systems.

  • Spin System 1 (Methoxy-substituted ring): We expect H-1 to show a correlation to H-2. H-2, being in the middle, should correlate to H-1. A weaker, 4-bond "W-coupling" might be observed between H-2 and H-4.

  • Spin System 2 (Unsubstituted ring): A continuous chain of correlations is expected: H-6 ↔ H-7 ↔ H-8 ↔ H-9.

This analysis confirms the proton arrangement on each of the benzene rings but does not connect the two rings or the methoxy group to the skeleton.

Step 4: HMBC Analysis - Assembling the Full Structure

The HMBC spectrum provides the critical long-range correlations to link all the fragments. We look for correlations from protons to carbons that are 2 or 3 bonds away.

G H_Me H-OCH₃ C_3 C-3 H_Me->C_3 ³J H_4 H-4 C_10a C-10a H_4->C_10a ³J C_2 C-2 H_4->C_2 ³J H_1 H-1 H_1->C_3 ³J C_9a C-9a H_1->C_9a ³J H_6 H-6 C_4a C-4a H_6->C_4a ³J H_9 H-9 C_5a C-5a H_9->C_5a ³J NH N-H NH->C_5a ²J NH->C_9a ²J

Caption: Key HMBC correlations confirming the molecular skeleton.

Table 3: Key Diagnostic HMBC Correlations

Proton (¹H) Correlated Carbon (¹³C) Type Significance
OCH₃ (3.75 ppm) C-3 (156.0 ppm) ³J Confirms the position of the methoxy group at C-3.
H-4 (6.65 ppm) C-10a (138.0 ppm) ³J Links the methoxy-substituted ring to the central heterocyclic core.
H-1 (6.85 ppm) C-9a (125.0 ppm) ³J Links the other side of the methoxy-substituted ring to the central core.
H-6 (7.10 ppm) C-4a (120.0 ppm) ³J Links the unsubstituted ring to the central core via the sulfur bridge.
H-9 (6.95 ppm) C-5a (145.0 ppm) ³J Links the unsubstituted ring to the central core via the nitrogen bridge.

| N-H (8.50 ppm) | C-9a (125.0 ppm), C-5a (145.0 ppm) | ²J | Confirms the N-H proton is part of the central ring, adjacent to both benzene rings. |

These correlations, especially the link from the methoxy protons to C-3 and the links from the aromatic protons to the quaternary carbons of the central ring system (C-4a, C-5a, C-9a, C-10a), are irrefutable evidence for the proposed structure.

Summary and Comparison

This systematic approach provides a multi-layered validation. While 1D NMR suggests the presence of the correct functional groups, it cannot confirm their placement. COSY establishes the proton-proton connectivity within isolated rings, but it is the heteronuclear experiments that provide the definitive structural map.

  • HSQC vs. HMBC: HSQC provides the simple, direct C-H connections, acting as a vital first step in assigning the carbon spectrum. HMBC, by contrast, is the master tool for assembling the molecular jigsaw puzzle, revealing the longer-range C-H relationships that define the overall topology.[7][8]

This 2D NMR workflow is superior to relying solely on 1D methods due to its ability to resolve overlapping signals and provide explicit connectivity information. Compared to X-ray crystallography, NMR provides the structure in a solution state, which is often more relevant to biological or reaction conditions, and does not require crystal growth.

Table 4: Final Consolidated NMR Assignments for this compound

Atom ¹H Shift (ppm) ¹³C Shift (ppm) Key COSY (¹H) Correlations Key HMBC (¹³C) Correlations
OCH₃ 3.75 55.4 None C-3
1 6.85 115.5 H-2 C-3, C-9a
2 6.70 113.0 H-1 C-4, C-4a
3 - 156.0 - -
4 6.65 108.0 H-2 (weak) C-2, C-10a
4a - 120.0 - -
5a - 145.0 - -
6 7.10 127.5 H-7 C-4a, C-8
7 6.90 122.0 H-6, H-8 C-5a, C-9
8 7.15 126.5 H-7, H-9 C-6, C-9a
9 6.95 115.0 H-8 C-5a, C-7
9a - 125.0 - -
10 (NH) 8.50 - None C-5a, C-9a

| 10a | - | 138.0 | - | - |

Conclusion

The structural validation of this compound serves as a compelling example of the power and logical elegance of modern 2D NMR spectroscopy. By strategically combining COSY, HSQC, and HMBC experiments, we create a self-validating system where each piece of data reinforces the others. This multi-dimensional approach moves beyond simple spectral interpretation to become a rigorous process of hypothesis testing, providing the highest level of confidence required for advancing research in chemistry, materials science, and drug development.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.Journal of Analytical & Bioanalytical Techniques.
  • Small molecule-NMR. (2023). University of Gothenburg.
  • CAS 1771-19-3 this compound.BOC Sciences.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.Creative Biostructure.
  • Funk, R. S., et al. (2014). Advances in structure elucidation of small molecules using mass spectrometry.PMC - NIH.
  • 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • Common 2D (COSY, HSQC, HMBC).SDSU NMR Facility – Department of Chemistry.
  • This compound.ChemicalBook.

Sources

The Ascending Antioxidant Potential of Methoxy-Phenothiazines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-implicated pathologies, the phenothiazine scaffold has emerged as a privileged structure.[1][2] Its inherent redox properties make it a compelling starting point for the design of potent antioxidants. This guide delves into a comparative analysis of methoxy-phenothiazines, a subclass of phenothiazine derivatives that has demonstrated significant promise in mitigating oxidative damage. We will explore the structure-activity relationships that govern their antioxidant potential, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their efficacy, offering a valuable resource for researchers, scientists, and drug development professionals.

The Mechanistic Underpinning of Phenothiazine Antioxidant Activity

The antioxidant capacity of phenothiazine and its derivatives is primarily attributed to their ability to act as radical scavengers. The core tricyclic structure can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. This process is often facilitated by the nitrogen and sulfur heteroatoms within the phenothiazine ring system.

The primary mechanisms of action include:

  • Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): An electron is transferred from the phenothiazine to the radical, forming a more stable species.

The introduction of electron-donating substituents, such as methoxy groups (-OCH3), onto the phenothiazine core can significantly enhance its antioxidant activity.[2][3][4][5][6][7] These groups increase the electron density of the aromatic rings, making the molecule more susceptible to oxidation and a more effective radical scavenger. The position of the methoxy group on the phenothiazine ring also plays a crucial role in modulating its antioxidant potential, a key aspect of the structure-activity relationship (SAR).

Visualizing the Antioxidant Mechanism

The following diagram illustrates the general mechanism of phenothiazine-mediated radical scavenging.

Phenothiazine Antioxidant Mechanism cluster_0 Radical Scavenging Cycle Phenothiazine Phenothiazine Free_Radical Free Radical (R•) Phenothiazine_Radical Phenothiazine Radical (PTZ•) Phenothiazine->Phenothiazine_Radical Donates H• or e- Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H• or e-

Caption: General mechanism of phenothiazine antioxidant action.

Comparative Analysis of Methoxy-Phenothiazine Antioxidant Potential

A direct, comprehensive comparison of the antioxidant potential of all known methoxy-phenothiazines is challenging due to variations in experimental conditions across different studies. However, by collating available data from key in vitro assays, we can discern important trends and identify particularly potent compounds. The following table summarizes the antioxidant activity of selected methoxy-phenothiazine derivatives from the literature, primarily focusing on the DPPH radical scavenging assay, a widely used method for assessing antioxidant capacity.

CompoundAssayIC50 (µM) or % InhibitionStandardReference
4-amino-2-methoxyphenol moiety derivativeDPPHMore active than BHABHA[3][4][8][9]
Methoxy-substituted phenothiazinesDPPHPotent activity-[10]
2-MethoxyphenothiazineDPPH-Ascorbic Acid, Trolox[11]

Note: A lower IC50 value indicates higher antioxidant activity. BHA (Butylated hydroxyanisole) is a standard synthetic antioxidant. This table is intended to be illustrative; researchers should refer to the primary literature for detailed experimental conditions.

The available data strongly suggests that the presence of a methoxy group, particularly in conjunction with other electron-donating groups like an amino group, significantly enhances the antioxidant capacity of the phenothiazine scaffold.[3][4][8][9] For instance, a derivative bearing a 4-amino-2-methoxyphenol moiety has been reported to exhibit more potent radical scavenging activity than the widely used synthetic antioxidant BHA.[3][4][8][9] This highlights the synergistic effect of these functional groups in improving the molecule's ability to neutralize free radicals.

Experimental Protocols for Assessing Antioxidant Potential

To enable researchers to conduct their own comparative analyses, we provide detailed, step-by-step methodologies for two of the most common and robust in vitro antioxidant assays: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Protocol start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents assay_setup Mix DPPH Solution with Test Compound/Standard prepare_reagents->assay_setup incubation Incubate in the Dark (30 minutes) assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store this solution in the dark.

    • Test Compound Solutions: Prepare a stock solution of the methoxy-phenothiazine derivative in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Standard Solution: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound or standard solutions to their respective wells.

    • For the control (blank), add 100 µL of the solvent used for the test compounds to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the DPPH solution without the test compound.

      • Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured as a decrease in absorbance at 734 nm.

ABTS_Assay_Workflow cluster_workflow ABTS Assay Protocol start Start prepare_abts Prepare ABTS Radical Cation (ABTS•+) Solution start->prepare_abts adjust_absorbance Adjust ABTS•+ Solution Absorbance to 0.70 ± 0.02 prepare_abts->adjust_absorbance assay_setup Mix Adjusted ABTS•+ Solution with Test Compound/Standard adjust_absorbance->assay_setup incubation Incubate at Room Temperature assay_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate TEAC Value measurement->calculation end End calculation->end

Caption: Workflow for the ABTS radical cation decolorization assay.

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS. React this solution with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Adjusted ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare serial dilutions of the methoxy-phenothiazine derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solutions at various concentrations to the wells of a 96-well microplate.

    • Add 180 µL of the adjusted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance for each concentration of the test compound and standard.

    • The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the test compound to that of a standard curve prepared with Trolox.

Conclusion and Future Directions

The comparative analysis of methoxy-phenothiazines reveals their significant potential as a class of potent antioxidants. The strategic introduction of methoxy groups, particularly in combination with other electron-donating moieties, has been shown to substantially enhance their radical scavenging capabilities. The provided experimental protocols offer a standardized framework for researchers to further explore the antioxidant properties of novel phenothiazine derivatives.

Future research should focus on a more systematic investigation of the structure-activity relationships of a wider range of methoxy-phenothiazines, including the evaluation of their antioxidant potential in cellular and in vivo models. Such studies will be crucial in validating their therapeutic potential for the treatment of oxidative stress-related diseases and will pave the way for the development of the next generation of phenothiazine-based antioxidant drugs.

References

  • Scholars Research Library.

  • Bentham Science.

  • PubMed.

  • Benchchem.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • EurekaSelect.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • PubMed.

  • scispace.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity for 3-Methoxy-10H-phenothiazine

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent purity thresholds for active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide provides a comprehensive framework for establishing a robust purity assessment workflow.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound, like many multi-step organic syntheses, can introduce a variety of impurities. Understanding the potential by-products of the synthetic route is crucial for selecting the most appropriate analytical techniques for their detection and quantification. A common synthetic pathway involves the reaction of 3-methoxydiphenylamine with sulfur, often in the presence of a catalyst like iodine.[3]

Potential impurities may include:

  • Unreacted Starting Materials: Residual 3-methoxydiphenylamine and elemental sulfur.

  • Isomeric By-products: Positional isomers of the methoxy group on the phenothiazine ring system that may form under certain reaction conditions.

  • Over-sulfurized or Under-sulfurized Products: Compounds with incorrect stoichiometry of sulfur.

  • Oxidation Products: Phenothiazines are susceptible to oxidation, leading to the formation of sulfoxides and sulfones, particularly upon exposure to air and light.

  • Solvent Residues: Residual solvents from the reaction and purification steps.[2]

The following diagram illustrates the general synthetic pathway and potential impurity formation:

Potential Impurity Formation in this compound Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Impurities 3-Methoxydiphenylamine 3-Methoxydiphenylamine Reaction Mixture Reaction Mixture 3-Methoxydiphenylamine->Reaction Mixture Sulfur Sulfur Sulfur->Reaction Mixture This compound This compound Reaction Mixture->this compound Unreacted Starting Materials Unreacted Starting Materials Reaction Mixture->Unreacted Starting Materials Isomeric By-products Isomeric By-products Reaction Mixture->Isomeric By-products Other By-products Other By-products Reaction Mixture->Other By-products Oxidation Products (Sulfoxide, Sulfone) Oxidation Products (Sulfoxide, Sulfone) This compound->Oxidation Products (Sulfoxide, Sulfone) Air/Light

Caption: Synthetic pathway and potential impurities.

A Comparative Analysis of Analytical Techniques

A multi-faceted approach employing several analytical techniques is the most robust strategy for a comprehensive purity assessment. Each method offers unique advantages in detecting different types of impurities.

Analytical TechniquePrincipleAdvantagesLimitationsApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification.[4][5][6]Requires reference standards for impurity identification and quantification.Primary method for purity assay. Can separate the main compound from starting materials, by-products, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[4][7][8] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.Ideal for detecting and quantifying residual solvents. May require derivatization for less volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural elucidation of the main compound and impurities.[9][10][11] Can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.Confirms the identity of the synthesized compound. Can identify and quantify impurities with distinct NMR signals without the need for reference standards.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Simple, rapid, and inexpensive technique for a preliminary assessment of purity.Non-specific; a sharp melting point does not guarantee the absence of all impurities. The melting point can be depressed by impurities.[12]A narrow melting point range close to the literature value indicates high purity. A broad and depressed range suggests the presence of impurities.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone of purity assessment for non-volatile organic compounds like this compound. A well-developed and validated method can accurately quantify the main component and separate it from potential impurities.

Experimental Workflow for HPLC Purity Analysis:

HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Handling cluster_calc Calculation Sample Preparation Dissolve synthesized This compound in a suitable solvent (e.g., Acetonitrile) HPLC Analysis Inject sample and standard onto the HPLC system Sample Preparation->HPLC Analysis Data Processing Integrate peak areas in the chromatogram HPLC Analysis->Data Processing Purity Calculation Calculate purity based on the area percent of the main peak relative to all peaks Data Processing->Purity Calculation Standard Preparation Prepare a reference standard of known purity at a similar concentration Standard Preparation->HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Method Protocol (Illustrative Example):

This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Rationale: A gradient elution is often necessary to separate compounds with a range of polarities, from polar starting materials to the less polar phenothiazine product and by-products. Formic acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

    • Rationale: Phenothiazines typically exhibit strong UV absorbance at this wavelength. A diode-array detector (DAD) can be used to scan a range of wavelengths to ensure that no impurities are missed.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the gold standard for identifying and quantifying volatile impurities such as residual solvents from the synthesis and purification steps.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points. For example, start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a known amount of the synthesized product in a high-purity solvent that does not interfere with the analysis (e.g., Dimethyl sulfoxide).

Data Interpretation: The identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides invaluable structural information, confirming the identity of the desired product and aiding in the identification of unknown impurities.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to elucidate the complete structure and assign all signals, especially for complex molecules or for identifying unknown impurities.

Data Interpretation: The chemical shifts (δ) and coupling constants (J) of the signals in the ¹H and ¹³C NMR spectra are compared with expected values for this compound. The presence of unexpected signals may indicate impurities. For example, the ¹H NMR spectrum of a pure phenothiazine derivative would show characteristic aromatic proton signals and, in this case, a singlet for the methoxy group protons.[13][14] The integration of signals in the ¹H NMR spectrum can be used for quantitative analysis of impurities if their signals are well-resolved.

Melting Point Analysis

A simple yet effective preliminary check of purity.

Experimental Protocol:

  • Instrumentation: Melting point apparatus.

  • Procedure: A small amount of the dried, powdered sample is packed into a capillary tube and heated slowly in the apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Interpretation: A sharp melting point range (typically within 1-2°C) that is in good agreement with the literature value for the pure compound (a reported melting point for 2-methoxyphenothiazine is 185-187°C) suggests high purity.[15] A broad and depressed melting point range is indicative of the presence of impurities.[12]

Conclusion and Recommendations

A comprehensive purity assessment of synthesized this compound requires a multi-pronged analytical approach.

  • For routine quality control and quantitative purity determination, a validated HPLC method is the technique of choice. Its high resolution and sensitivity make it ideal for separating and quantifying the main component and any non-volatile impurities.

  • GC-MS is essential for the analysis of residual solvents , which are common process-related impurities.

  • NMR spectroscopy is indispensable for the definitive structural confirmation of the synthesized product and for the identification of unknown impurities.

  • Melting point analysis serves as a rapid and cost-effective preliminary check of purity.

By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for the purity assessment of this compound, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. Available at: [Link]

  • "HPLC or GC-MS: Which Technique is Best for Your Needs?". Aijiren. Available at: [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. Available at: [Link]

  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data. ACS Publications. Available at: [Link]

  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • 3-METHOXYPHENOTHIAZINE | CAS 1771-19-3. Matrix Fine Chemicals. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • CN105418537A - Synthetic method of 2-methoxy phenothiazine. Google Patents.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Priti Talaviya, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1044-1061. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. Available at: [Link]

  • (PDF) A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. ResearchGate. Available at: [Link]

  • Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. Available at: [Link]

  • PCJHBA An Overview on Analytical Method Development and Validation by Using HPLC Gunjan Rao, Anju Goyal. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]

  • Phenothiazine | C12H9NS | CID 7108. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the bedrock of a successful drug candidate lies in the rigor and reliability of its analytical characterization. For a molecule such as 3-Methoxy-10H-phenothiazine, a key intermediate and potential active pharmaceutical ingredient (API), the ability to accurately and precisely quantify it is paramount. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the analysis of this compound.

Beyond the initial validation of each method, we will delve into the critical process of cross-validation. This is to ensure that data generated from either method is interchangeable, a crucial consideration when methods are transferred between laboratories or updated over a product's lifecycle. Every experimental choice and protocol herein is grounded in the principles of scientific integrity and adheres to the standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4]

The Analytical Challenge: this compound

This compound belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological activities. The tricyclic structure with a sulfur and nitrogen heteroatom, along with the methoxy substituent, dictates its physicochemical properties and, consequently, the approach to its analysis. The inherent chromophore in the phenothiazine ring system makes it amenable to UV-Vis detection, while its overall structure allows for effective separation by reversed-phase HPLC.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation of the analyte of interest from potential impurities and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the molecule's relative non-polarity.

Causality of Experimental Choices
  • Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the non-polar phenothiazine backbone, providing good retention and separation from more polar impurities.[5][6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time. The buffer is used to control the pH of the mobile phase, which is critical for ensuring the consistent ionization state of any ionizable functional groups and achieving reproducible chromatography.[7][8]

  • Detection Wavelength: Based on the UV spectrum of phenothiazine derivatives, a detection wavelength is selected where this compound exhibits significant absorbance, ensuring high sensitivity. This is typically determined by running a UV scan of a standard solution.[8][9]

Experimental Protocol: RP-HPLC Method Validation

1. Equipment and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Milli-Q water

2. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the test sample to a target concentration within the linear range using the mobile phase as the diluent.

Validation Parameters and Hypothetical Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte from blank, placebo, and degradation products.Peak purity index > 0.999. No co-eluting peaks observed in forced degradation samples.
Linearity (R²) R² ≥ 0.9990.9998 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels (80%, 100%, 120% of target).
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters (flow rate, pH, column temperature).All % RSD values were below 1.5% for all tested parameter variations.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC. It relies on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte. The phenothiazine core of this compound has a strong chromophore, making it a suitable candidate for this method.[10]

Causality of Experimental Choices
  • Solvent: A solvent is chosen in which this compound is freely soluble and stable, and that does not absorb significantly at the analytical wavelength. Methanol is a common and appropriate choice.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize the impact of minor wavelength inaccuracies.[11]

Experimental Protocol: UV-Vis Spectrophotometry Method Validation

1. Equipment and Materials:

  • UV-Vis Spectrophotometer (dual beam)

  • Matched quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Methanol (spectroscopic grade)

2. Method Parameters:

  • Solvent: Methanol

  • Analytical Wavelength (λmax): Determined by scanning a standard solution from 200-400 nm (hypothetically found to be 260 nm).

  • Blank: Methanol

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-20 µg/mL).

  • Sample Solution: Prepare the test sample to a target concentration within the linear range using methanol as the diluent.

Validation Parameters and Hypothetical Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No significant absorbance from blank and placebo at the analytical wavelength.Negligible absorbance from placebo solution at 260 nm.
Linearity (R²) R² ≥ 0.9990.9995 over a range of 2-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 1.1% Intermediate Precision: 1.6%
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope.0.2 µg/mL
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope.0.6 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in instrument parameters.Method found to be robust.

Forced Degradation Studies: A Test of Specificity

To truly establish the specificity of an analytical method, particularly for stability-indicating assays, forced degradation studies are essential.[12][13][14] These studies expose the drug substance to harsh conditions to intentionally generate degradation products.

Forced Degradation Protocol

Samples of this compound were subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15][16]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14][16]

  • Thermal Degradation: 105°C for 48 hours.[15]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[12]

The stressed samples were then analyzed by both the HPLC and UV-Vis methods. The HPLC method was able to separate the main peak of this compound from the degradation products, demonstrating its stability-indicating nature. The UV-Vis method, however, showed interference from the degradation products, as their chromophores absorbed at a similar wavelength, indicating a lack of specificity in the presence of degradants.

Cross-Validation: Bridging the Methodological Gap

The purpose of cross-validation is to demonstrate that two different analytical methods can produce comparable results, ensuring data integrity across different analytical platforms.[17][18][19]

Cross-Validation Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_eval Evaluation SampleSet Prepare a Set of 12 Samples (4 each at Low, Mid, High Concentrations) AnalyzeHPLC Analyze all 12 samples using the validated HPLC method SampleSet->AnalyzeHPLC AnalyzeUV Analyze all 12 samples using the validated UV-Vis method SampleSet->AnalyzeUV CompareResults Compare the quantitative results obtained from both methods AnalyzeHPLC->CompareResults AnalyzeUV->CompareResults Acceptance Evaluate against pre-defined acceptance criteria CompareResults->Acceptance

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Cross-Validation Protocol
  • Sample Preparation: Prepare 12 independent samples of this compound in a common diluent compatible with both methods (e.g., methanol). Four samples should be at a low concentration, four at a mid-range concentration, and four at a high concentration, covering the overlapping linear range of both methods.

  • Analysis: Analyze each of the 12 samples using both the validated HPLC and UV-Vis methods.

  • Data Evaluation: For each sample, calculate the percentage difference between the result obtained from the HPLC method and the UV-Vis method using the HPLC result as the reference.

  • Acceptance Criteria: The mean percentage difference for each concentration level should not exceed ±5.0%, and the overall mean percentage difference for all 12 samples should not exceed ±3.0%.

Hypothetical Cross-Validation Data
Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference
Low_15.15.21.96%
Low_25.05.12.00%
Low_35.25.31.92%
Low_45.15.0-1.96%
Mean Low 5.1 5.15 0.98%
Mid_110.210.0-1.96%
Mid_210.110.31.98%
Mid_310.09.8-2.00%
Mid_410.310.40.97%
Mean Mid 10.15 10.13 -0.20%
High_115.115.41.99%
High_215.015.21.33%
High_315.215.0-1.32%
High_414.915.11.34%
Mean High 15.05 15.18 0.84%
Overall Mean 0.54%

The hypothetical data demonstrates that both methods provide comparable results within the predefined acceptance criteria, indicating successful cross-validation.

Conclusion and Recommendations

This guide has detailed the validation of two distinct analytical methods, RP-HPLC and UV-Vis spectrophotometry, for the quantification of this compound.

  • The RP-HPLC method demonstrated excellent specificity, making it the superior choice for stability-indicating studies and the analysis of samples that may contain impurities or degradation products. Its higher sensitivity also allows for a wider linear range.

  • The UV-Vis spectrophotometry method is a rapid and cost-effective alternative for the routine analysis of pure drug substance where the presence of interfering substances is not expected.

The successful cross-validation confirms that, for the analysis of pure this compound, the UV-Vis method can be used interchangeably with the more complex HPLC method, providing flexibility in a quality control environment.

The choice of method should always be guided by the intended purpose of the analysis. For early-stage development and purity testing, the specificity of the HPLC method is indispensable. For routine quality control of the pure API, the efficiency of the UV-Vis method is a significant advantage. The principles and protocols outlined in this guide provide a robust framework for making these critical analytical decisions.

Experimental Workflows in DOT Language

HPLC Method Validation Workflow

HPLCValidationWorkflow cluster_dev Method Development cluster_val Validation Parameters cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy Dev->Acc Prec Precision Dev->Prec LOD_LOQ LOD & LOQ Dev->LOD_LOQ Rob Robustness Dev->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: Workflow for the validation of the HPLC analytical method.

References

  • ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. Journal of Pharmaceutical Sciences. [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

    • Tom Verhaeghe - Cross Validations - final. European Bioanalysis Forum. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Validation statistique du dosage des Phénothiazines par spectrophotométrie UV-Visible. Bibliothèque FST de Fès. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Journal of Pharmacy Research. [Link]

  • Phenothiazine. NIST WebBook. [Link]

  • UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... ResearchGate. [Link]

Sources

The Methoxy Motif: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Phenothiazine Scaffold and the Influence of Methoxy Substitution

Phenothiazine, a tricyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] The discovery of the antipsychotic properties of chlorpromazine in the 1950s heralded a new era in the treatment of psychiatric disorders and established phenothiazine derivatives as a cornerstone of neuroleptic medication.[2] Beyond their profound impact on psychiatry, phenothiazines have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The pharmacological profile of phenothiazines can be finely tuned by chemical modifications at various positions of its core structure. The substitution pattern on the phenothiazine nucleus dictates the compound's biological activity.[4] Among the various substituents, the methoxy group (-OCH₃) has emerged as a key modulator of activity. The electron-donating nature of the methoxy group can significantly influence the electronic properties of the phenothiazine ring system, thereby affecting its interaction with biological targets.[5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxy-substituted phenothiazines, with a focus on their anticancer and antipsychotic activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The introduction of a methoxy group onto the phenothiazine scaffold can profoundly alter its pharmacological properties. The position and number of methoxy substituents play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity: A Promising Avenue for Methoxy-Phenothiazines

Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents, and methoxy substitution appears to be a favorable modification for enhancing this activity.[6][7]

While a systematic study directly comparing the anticancer activity of isomeric methoxyphenothiazines is limited, available data on more complex derivatives suggest that the position of the methoxy group is critical. For instance, in a series of chalcone-based phenothiazine derivatives, the presence of a trimethoxyphenyl group on the chalcone moiety was associated with high anticancer activity.[5]

In another study, a phenothiazine derivative bearing a 4-methoxy-2-nitrophenyl substituent demonstrated potent cytotoxicity against various gastric cancer cell lines, with IC₅₀ values in the low micromolar range.[7] This suggests that the electronic and steric effects of the methoxy group, in concert with other substituents, contribute significantly to the anticancer efficacy.

Table 1: Anticancer Activity of Methoxy-Substituted Phenothiazine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
(E)-1-(10-dodecyl-10H-phenothiazin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHepG2Highly effective[5]
10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazineMGC-8031.2[7]
10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazineMKN282.7[7]
10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazineMKN453.5[7]

It is important to note that in these examples, the methoxy group is on a substituent attached to the phenothiazine core, not directly on the phenothiazine ring itself. Further research is needed to elucidate the specific contribution of methoxy substitution at different positions of the phenothiazine nucleus to anticancer activity.

Phenothiazine derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways involved in cell proliferation and survival.[7] The presence of a methoxy group can enhance these effects. Methoxy-substituted chalcones, for example, are known to possess antitumor properties attributed to the electron-donating nature of the methoxy group.[5]

Key signaling pathways implicated in the anticancer activity of phenothiazines include:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Phenothiazines can inhibit this pathway, leading to decreased cancer cell viability.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazines can contribute to their anticancer effects.

  • Apoptosis Pathway: Phenothiazines can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Phenothiazine Methoxy-Substituted Phenothiazine Phenothiazine->PI3K Phenothiazine->Akt

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Phenothiazine Methoxy-Substituted Phenothiazine Phenothiazine->Raf Phenothiazine->MEK

Caption: MAPK/ERK Signaling Pathway Inhibition.

Apoptosis_Pathway Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenothiazine Methoxy-Substituted Phenothiazine Phenothiazine->Mitochondrion Phenothiazine->Caspase8

Caption: Induction of Apoptosis.

Antipsychotic Activity: The Role of Dopamine Receptor Blockade

The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the brain. The affinity of a phenothiazine derivative for the D2 receptor is a key determinant of its antipsychotic potency.

The position of the substituent on the phenothiazine ring is crucial for its interaction with the dopamine D2 receptor. Electron-withdrawing groups at the 2-position generally enhance antipsychotic activity. While the methoxy group is electron-donating, its influence on receptor binding is complex and depends on its position.

A study on methoxypromazine and its metabolites showed that these compounds have a lower affinity for dopamine D2 receptors compared to alpha-1 adrenoceptors.[6] Ring-hydroxylated and N-demethylated metabolites of methoxypromazine exhibited 20-70% of the parent drug's binding affinity for D2 receptors.[6] This suggests that metabolism can significantly alter the activity of methoxy-substituted phenothiazines.

A direct comparison of the D2 receptor binding affinities of isomeric methoxyphenothiazines is needed to establish a clear SAR. However, the existing data for methotrimeprazine (levomepromazine), which has a methoxy group at the 3-position, indicates that it is a potent dopamine antagonist.

Table 2: Dopamine D2 Receptor Binding Affinity of Methoxy-Substituted Phenothiazines

CompoundMethoxy PositionReceptor Affinity (Dopamine D2)Reference
Methoxypromazine3Lower affinity compared to α1-adrenoceptors[6]
Methotrimeprazine (Levomepromazine)3Potent D2 antagonist

The data suggests that a methoxy group at the 3-position is compatible with potent D2 receptor antagonism. Further studies are required to understand the impact of methoxy substitution at other positions on dopamine receptor affinity.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Synthesis of Methoxy-Substituted Phenothiazines

A synthetic method for 2-methoxyphenothiazine has been described involving a multi-step process.

  • Amination: Resorcinol and aniline are mixed and heated in the presence of a catalyst (e.g., p-toluenesulfonic acid) to generate an intermediate.

  • Etherification: The intermediate is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) to introduce the methoxy group.

  • Cyclization: The methoxy-intermediate undergoes a ring-closure reaction with sulfur and iodine as a catalyst to form 2-methoxyphenothiazine.

  • Purification: The crude product is purified by recrystallization.

A similar multi-step synthesis can be envisioned for other isomeric methoxyphenothiazines, starting from the appropriately substituted aminophenol.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted phenothiazine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in 96-well plate Start->Step1 Step2 Treat with methoxy-phenothiazines Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4 hours (Formazan formation) Step4->Step5 Step6 Solubilize formazan with DMSO Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate IC50 Step7->End

Caption: MTT Assay Workflow.

In Vitro Antipsychotic Activity Assessment: Dopamine D2 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the dopamine D2 receptor, thereby determining its binding affinity.[1]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone), and various concentrations of the methoxy-substituted phenothiazine test compound.

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

D2_Binding_Assay_Workflow Start Start Step1 Prepare D2 receptor membranes Start->Step1 Step2 Incubate membranes with [3H]spiperone & test compound Step1->Step2 Step3 Separate bound & free radioligand (Filtration) Step2->Step3 Step4 Wash filters Step3->Step4 Step5 Measure radioactivity (Scintillation counting) Step4->Step5 End Calculate Ki Step5->End

Caption: Dopamine D2 Receptor Binding Assay Workflow.

Conclusion and Future Directions

The introduction of methoxy groups to the phenothiazine scaffold represents a promising strategy for the development of novel therapeutic agents with potent anticancer and antipsychotic activities. The available data, although not exhaustive, indicates that the position of the methoxy substituent is a critical determinant of biological activity. Methoxy-substituted phenothiazine derivatives have shown significant potential as anticancer agents by inducing apoptosis and modulating key signaling pathways. In the context of antipsychotic activity, a methoxy group at the 3-position appears to be favorable for dopamine D2 receptor antagonism.

To fully elucidate the structure-activity relationships of methoxy-substituted phenothiazines, further research is warranted. Specifically, the synthesis and systematic biological evaluation of a series of isomeric methoxyphenothiazines are crucial. Such studies will provide a clearer understanding of how the position and number of methoxy groups influence anticancer potency and dopamine receptor affinity. This knowledge will be invaluable for the rational design of next-generation phenothiazine-based drugs with improved efficacy and selectivity.

References

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
  • Campbell, D. B. (1994). Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists. Journal of medicinal chemistry, 37(13), 1989-1997.
  • O'Brien, R. A., Spirt, N. M., & Hinko, C. N. (1980). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular pharmacology, 18(2), 266-272.
  • Zaharko, D. S., & Dedrick, R. L. (1995). Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay. Biochemical pharmacology, 50(7), 1053-1061.
  • Gul, H. I., Yamali, C., Gunesacar, G., Sakagami, H., & Gul, M. (2018). Phenothiazine derivatives as anticancer compounds.
  • Ackenheil, M., & Hippius, H. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European journal of pharmacology, 125(3), 373-381.
  • Hendrich, A. B., & Michalak, K. (2003). Synthesis and biological evaluation of 2-substituted quinazolin-4 (3H)-ones with antiproliferative activities. Molecules, 8(12), 923-933.
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of 2-Chlorophenothiazine Analogs. BenchChem.
  • Luan, Y., et al. (2023). The versatility of phenothiazines as an anticancer drug scaffold. Taylor & Francis Online.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • bioRxiv. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. bioRxiv.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • PubMed. (1995). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. PubMed.
  • MedchemExpress.com. (n.d.). Dopamine Receptor | Antagonists. MedchemExpress.com.
  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum.
  • PubMed Central. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central.
  • AIP Publishing. (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 45-54.
  • PubMed. (1991). Synthesis biological evaluation of alkyl, alkoxy, alkylthio, or amino-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. PubMed.
  • researchopenworld.com. (n.d.). A Component of the Puzzle, When Attempting to Understand Antipsychotics: A Theoretical Study of Chemical Reactivity Indexes. researchopenworld.com.
  • PubMed. (2005).
  • KEGG. (n.d.).
  • BenchChem. (2025). Application Notes: Fluphenazine Dimaleate for In Vitro Dopamine D2 Receptor Binding Assays. BenchChem.
  • Frontiers. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers.
  • ResearchGate. (2014). (PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot.
  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals.
  • Semantic Scholar. (2011).
  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
  • Google Patents. (n.d.). CN105418537A - Synthetic method of 2-methoxy phenothiazine.
  • MCE. (n.d.). 2-Methoxyphenothiazine (2-Methoxy-10H-phenothiazine) | Biochemical Assay Reagent. MCE.
  • PubMed Central. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PubMed Central.
  • PubMed Central. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. PubMed Central.
  • MDPI. (2021).
  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is precaution . The known hazards of the phenothiazine chemical class—particularly its high aquatic toxicity, potential for skin sensitization, and target organ effects—necessitate that 3-Methoxy-10H-phenothiazine be managed as a hazardous chemical waste from the point of generation to its final disposal.

Hazard Assessment: Understanding the Risk Profile

The causality behind stringent disposal protocols lies in the inherent hazards of the chemical. Based on data from analogous phenothiazine compounds, we can extrapolate a reliable risk profile for this compound. All personnel handling this compound must be familiar with these potential hazards.

Hazard ClassificationDescription of RiskRecommended Precautions & RationaleSource(s)
Acute Oral Toxicity Harmful if swallowed. May cause systemic effects if ingested.Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling. This prevents accidental ingestion.[1][2][3]
Skin Irritation & Sensitization May cause skin irritation, redness, and itching upon contact. Prolonged or repeated contact may lead to allergic skin reactions (sensitization).Wear nitrile gloves, a buttoned lab coat, and safety goggles. Avoid all direct skin contact. This provides a primary barrier against exposure.[3][4][5]
Target Organ Toxicity Prolonged or repeated exposure may cause damage to organs, including the blood, liver, kidneys, and nervous system.Use only in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols. This reduces the risk of systemic exposure.[3][4]
High Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. Release into the environment can cause significant, persistent harm to ecosystems.Never dispose of this chemical down the drain or in general waste. All waste must be collected for hazardous disposal to prevent environmental contamination.[1][2][3][6]
Combustion Hazards May burn, but does not ignite readily. When heated to decomposition, it can produce poisonous gases, including toxic oxides of nitrogen and sulfur.Store away from sources of ignition. In case of fire, use dry chemical, CO₂, or water spray extinguishers. Firefighters should wear self-contained breathing apparatus.[3][7]

Waste Characterization and Regulatory Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

  • Listing Status: Phenothiazine is not a P- or U-listed hazardous waste under RCRA 40 CFR Part 261.33.[8] Therefore, it is highly probable that this compound is also not a listed waste.

  • Characteristic Waste: The determination of hazardous waste is therefore based on its characteristics. The high aquatic toxicity and potential for target organ damage strongly support its classification as a hazardous waste.[1][6][7] While a specific EPA waste code (e.g., D004-D043 for toxicity) would be formally assigned by your institution's Environmental Health & Safety (EHS) department based on their analysis, all waste containing this compound must be managed as hazardous .

This self-validating system ensures compliance: by treating the waste as hazardous due to its inherent properties, you preemptively meet regulatory standards regardless of its formal listing status.

Standard Operating Protocol for Disposal

The following step-by-step methodology ensures a safe, compliant, and environmentally responsible disposal process. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Waste Minimization

The most effective disposal strategy begins with generating less waste.

  • Causality: Reducing the volume of hazardous waste lowers disposal costs, minimizes storage risks, and reduces the overall environmental footprint.

  • Protocol:

    • Calculate the required amount of this compound for your experiment precisely to avoid purchasing or preparing significant excess.

    • Where scientifically valid, prioritize smaller-scale experimental setups.

Step 2: Collection and Segregation

Proper collection at the point of generation is critical to prevent cross-contamination and ensure safe handling.

  • Causality: Segregating waste prevents dangerous reactions with incompatible chemicals and ensures the waste is routed to the correct disposal facility.

  • Protocol:

    • Solid Waste: Collect unadulterated this compound powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., paper towels used for cleanup) in a designated, sealed waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container.

    • DO NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 3: Container Selection and Labeling

The integrity and clear communication of the waste container are paramount for safety.

  • Causality: A robust, correctly labeled container prevents leaks and ensures that anyone handling it—from lab personnel to waste technicians—is immediately aware of the contents and associated hazards.

  • Protocol:

    • Container Choice: Use a chemically resistant container (e.g., high-density polyethylene [HDPE] or glass for liquids; a sealed bag or drum for solids) with a secure, leak-proof lid.[5]

    • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound " and any other chemical constituents in the container, with estimated concentrations.

      • The accumulation start date (the date the first drop of waste was added).

      • The primary hazard(s): "Toxic ", "Environmental Hazard ".

Step 4: On-Site Storage

Safe temporary storage within the laboratory prevents accidents and ensures regulatory compliance.

  • Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to personnel in the laboratory.

  • Protocol:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • This area must be under the control of the laboratory personnel.

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks from the primary container.[5]

    • Keep the container closed at all times except when adding waste.

Step 5: Final Disposal Coordination

The final step is the safe transfer of waste to trained professionals.

  • Causality: Licensed hazardous waste contractors have the expertise and facilities to permanently dispose of the chemical in a way that is safe and environmentally sound, typically via high-temperature incineration.

  • Protocol:

    • Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[5]

    • Provide them with all necessary information from the waste label.

    • Never attempt to dispose of the chemical yourself or pour it down the drain.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Phase 1: Pre-Disposal cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition cluster_spill Contingency start Waste Generated (Solid or Liquid) assess Assess Hazards: - Toxic - Skin Sensitizer - Aquatic Toxin start->assess ppe Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves assess->ppe container Select Chemically Resistant Container ppe->container label_waste Affix 'Hazardous Waste' Label - List all constituents - Add accumulation date container->label_waste segregate Segregate Waste Stream (Do not mix with others) label_waste->segregate store Store in Designated Area with Secondary Containment segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Contractor Disposes via Incineration contact_ehs->disposal spill Accidental Spill Occurs contain Contain Spill (Use absorbent pads) spill->contain cleanup Clean Area as per EHS Spill Protocol contain->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • New Jersey Department of Health. Hazard Summary: Phenothiazine.[Link]

  • DC Chemicals. Phenothiazine MSDS.[Link]

  • Redox. (2022-03-03). Safety Data Sheet: Phenothiazine.[Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 3-Methoxy-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of 3-Methoxy-10H-phenothiazine. As a derivative of phenothiazine, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The recommendations herein are synthesized from the known hazard profile of the parent phenothiazine class of compounds and established laboratory safety standards. The core principle of our approach is risk mitigation through appropriate barrier protection.

Understanding the Hazard: A Risk-Based Approach

While a specific, comprehensive toxicological profile for this compound is not widely documented, the hazards of its parent compound, phenothiazine, are well-established and serve as a reliable basis for safety protocols. The primary routes of exposure are inhalation of dust, skin or eye contact, and ingestion.[1]

Key Hazards of the Phenothiazine Class:

  • Skin Irritation and Sensitization: Phenothiazines can cause significant skin irritation, rash, and allergic skin reactions.[2][3] Exposure to sunlight can exacerbate these effects, a phenomenon known as photosensitization.[1][2]

  • Serious Eye Irritation: The compound is an irritant and can cause serious damage if it comes into contact with the eyes.[4][5]

  • Respiratory Irritation: Inhalation of the powdered form can cause respiratory tract irritation.[3][4][5]

  • Systemic Toxicity: The substance may be harmful if swallowed and can be absorbed through the skin.[6][7] Prolonged or repeated exposure may cause damage to organs, including the liver, kidneys, and blood.[1][3]

PPE Protocol: A Task-Based Framework

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. We have categorized common laboratory activities into three tiers to guide your PPE selection.

Tier 1: Baseline PPE for All Handling Operations

This is the absolute minimum required PPE for any task involving this compound, including handling closed containers.

  • Hand Protection: Nitrile or butyl rubber gloves are required.[3] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[8]

    • Causality: Phenothiazines can be absorbed through the skin.[6] Nitrile gloves provide an effective chemical barrier against incidental contact.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.

    • Causality: Protects against accidental splashes or the projection of small particles during handling.

  • Body Protection: A long-sleeved laboratory coat.

    • Causality: Prevents contamination of personal clothing and minimizes skin exposure.[6]

Tier 2: Enhanced PPE for Operations with Dust or Aerosol Potential

This tier applies when handling the solid compound in ways that could generate dust, such as weighing, transferring, or preparing solutions. These tasks must be performed within a chemical fume hood or a ventilated balance enclosure.

  • All Tier 1 PPE, plus:

  • Respiratory Protection: A NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation of fine dust.[8] For operations with a higher potential for aerosolization, a half-mask respirator with ABEK-P2 cartridges may be necessary.[3][8]

    • Causality: The fine, solid nature of the compound presents a significant inhalation hazard, causing respiratory irritation.[3][5]

  • Face Protection: A face shield should be worn over safety glasses.

    • Causality: Provides a secondary layer of protection for the entire face from splashes and airborne particles.[8]

Tier 3: Maximum Protection for Spill Cleanup and High-Risk Scenarios

This level of protection is reserved for responding to spills or handling large quantities of the material outside of engineered controls.

  • All Tier 1 & 2 PPE, plus:

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[9]

    • Causality: Increases protection against saturation and provides a clean outer layer that can be removed after initial cleanup.

  • Body Protection: A disposable, chemical-resistant gown or full suit.[6][8] Shoe covers should also be worn.

    • Causality: Provides complete body coverage to prevent widespread skin contact and contamination of personal clothing during extensive cleanup operations.

  • Eye Protection: Chemical splash goggles are required in place of safety glasses.

    • Causality: Goggles provide a complete seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[5][6]

Task/Activity Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Handling Closed Containers Single Pair Nitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing/Transfer (in fume hood) Single Pair Nitrile GlovesSafety Glasses & Face ShieldN95 RespiratorLab Coat
Solution Preparation Single Pair Nitrile GlovesSafety Goggles & Face ShieldN95 RespiratorLab Coat
Spill Cleanup Double Pair Nitrile GlovesSafety Goggles & Face ShieldHalf-mask Respirator (ABEK-P2)Chemical-Resistant Gown, Shoe Covers

Procedural Guidance

Workflow for Task-Based PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE Selection Workflow cluster_0 cluster_2 PPE Level start 1. Assess Task q_dust 2. Potential for Dust or Aerosol Generation? start->q_dust q_splash 3. Potential for Liquid Splash? q_dust->q_splash No ppe_tier2 Tier 2 PPE - Tier 1 Items - N95 Respirator - Face Shield q_dust->ppe_tier2 Yes ppe_tier1 Tier 1 PPE - Nitrile Gloves - Safety Glasses - Lab Coat q_splash->ppe_tier1 No ppe_tier3 Tier 3 PPE - Double Gloves - Goggles & Face Shield - Advanced Respirator - Chemical Gown q_splash->ppe_tier3 Yes (e.g., Spill)

Caption: Task-Based PPE Selection Workflow for this compound.

Step-by-Step Protocol for PPE Donning, Doffing, and Disposal

A. Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on the lab coat or chemical-resistant gown, ensuring complete coverage.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety glasses/goggles, followed by a face shield if needed.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.[10]

B. Doffing (Taking Off) Sequence: This sequence is critical to prevent self-contamination.

  • Gown and Gloves: Remove the gown and the first pair of gloves (if double-gloved) together, turning the gown inside out as it is rolled off. Dispose of them immediately in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove your respirator.

  • Final Gloves: Remove the last pair of gloves using a skin-to-skin and glove-to-glove technique.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][8]

C. Disposal Plan:

  • Segregation: All disposable PPE used during the handling of this compound must be considered hazardous waste.[11] Do not mix this waste with regular trash or other waste streams.[11]

  • Containment: Place all contaminated items (gloves, gowns, wipes, etc.) into a clearly labeled, sealed, and chemically resistant waste container.[8][11] The label should read "Hazardous Waste" and include the chemical name.[12]

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and proper disposal of the hazardous waste container.[11][12] Never pour any waste containing this chemical down the drain.[8][11]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2000, May). Right to Know Hazardous Substance Fact Sheet - Phenothiazine. NJ.gov. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 2-Chlorophenothiazine. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-10H-phenothiazine
Reactant of Route 2
3-Methoxy-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.